Dihydroazulene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10 |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1,2-dihydroazulene |
InChI |
InChI=1S/C10H10/c1-2-5-9-7-4-8-10(9)6-3-1/h1-3,5-7H,4,8H2 |
InChI Key |
UIBRZOTWRMHYFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=CC2=C1 |
Synonyms |
dihydroazulene |
Origin of Product |
United States |
Foundational & Exploratory
The Photochromic Symphony of Dihydroazulene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible transformation of dihydroazulene (DHA) into vinylheptafulvene (VHF) upon exposure to light represents a fascinating example of photochromism with significant potential in molecular electronics, data storage, and photopharmacology. This technical guide delves into the core mechanism of DHA photochromism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes to serve as a comprehensive resource for researchers in the field.
Core Mechanism: A Dance of Light and Heat
The photochromism of this compound is fundamentally a unimolecular reaction involving a pericyclic reaction. The process can be summarized in two key steps: a photochemical ring-opening and a thermal ring-closing.
-
Photochemical Ring-Opening (DHA → VHF): Upon absorption of ultraviolet (UV) or near-visible light, the colorless or pale yellow this compound molecule undergoes a 10π-electron electrocyclic ring-opening reaction.[1] This process is remarkably efficient, often characterized by a high quantum yield.[1] The initial product is the thermodynamically less stable s-cis-vinylheptafulvene conformer, which subsequently isomerizes to the more stable s-trans-VHF.[1] This transformation results in a significant color change, with the VHF form typically exhibiting a strong absorption in the visible region, appearing red or purple.[1] Computational studies suggest that this photochemical conversion proceeds through a conical intersection on the excited-state potential energy surface, which explains the high quantum yield and the unidirectionality of the photochemical step.[2]
-
Thermal Ring-Closing (VHF → DHA): The colored vinylheptafulvene isomer is thermally unstable and reverts to the original this compound form via a thermally induced 8π-electron electrocyclic ring-closure.[1] This back-reaction is a ground-state process and its rate is highly dependent on the solvent polarity and the electronic nature of substituents on the molecular scaffold.[1] The half-life of the VHF isomer can range from minutes to several hours, a property that can be tuned for specific applications.[1]
The overall photochromic cycle can be visualized as a signaling pathway where light acts as the "on" signal and heat provides the pathway for the system to return to its initial "off" state.
Quantitative Data Summary
The photophysical and kinetic properties of this compound derivatives are highly tunable through chemical modification. The following tables summarize key quantitative data for a selection of representative DHA derivatives.
Table 1: Photophysical Properties of Selected this compound Derivatives
| Compound | Solvent | DHA λmax (nm) | VHF λmax (nm) | Quantum Yield (ΦDHA→VHF) |
| 1a (Parent) | MeCN | 350 | 470 | 0.53 |
| 8 | EtOH | 350 | 474 | 0.53 |
| p-NO₂ phenyl substituted | MeCN | 386 | 484 | 0.59 |
| p-NH₂ phenyl substituted | MeCN | - | 455 | - |
Data sourced from Broman & Nielsen (2014).[1]
Table 2: Thermal Back-Reaction Kinetics of Selected Vinylheptafulvene Derivatives at 25°C
| Compound | Solvent | Rate Constant (k_VHF→DHA) (s⁻¹) | Half-life (t₁/₂) (min) |
| 1a (Parent) | MeCN | 1.1 x 10⁻³ | 10.5 |
| p-NO₂ phenyl substituted | MeCN | 8.2 x 10⁻⁵ | 141 |
| 7-dimethylamino substituted | - | - | 50 |
| 7-nitro substituted | - | - | 490 |
Data sourced from Broman & Nielsen (2014).[1]
Experimental Protocols
Synthesis of a Representative this compound Derivative: 2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile
This protocol describes a common method for the synthesis of the DHA core structure.[3]
Materials:
-
Tropylium tetrafluoroborate (B81430)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Procedure:
-
Synthesis of the Crotononitrile (B213123) Intermediate: A mixture of acetophenone and malononitrile is refluxed in a suitable solvent with a catalyst to yield the corresponding crotononitrile derivative.
-
[8+2] Cycloaddition: The crotononitrile derivative is dissolved in dry CH₂Cl₂ under an inert atmosphere (e.g., argon).
-
The solution is cooled to -78 °C.
-
Tropylium tetrafluoroborate is added to the cooled solution.
-
Triethylamine is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for a specified time (e.g., 20 minutes).
-
The reaction is quenched by the addition of 2 M HCl.
-
The organic layer is separated, washed with water, and dried over MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the this compound derivative.
Monitoring Photoisomerization using UV-Vis Spectroscopy
This protocol outlines the steps to monitor the photochemical ring-opening of DHA to VHF.
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvette (1 cm path length)
-
Light source for irradiation (e.g., Xenon lamp with a monochromator or a specific wavelength LED)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a dilute solution of the DHA derivative in a suitable solvent (e.g., acetonitrile) with an initial absorbance of approximately 1 at the DHA's λmax.
-
Place the cuvette containing the DHA solution in the spectrophotometer and record the initial absorption spectrum (this is the spectrum of the pure DHA form).
-
Irradiate the sample in the cuvette with light at a wavelength where the DHA absorbs strongly (e.g., 350-400 nm).[1]
-
At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum.
-
Continue this process until the spectral changes cease, indicating that the photostationary state has been reached.
-
The appearance of a new absorption band in the visible region (typically 450-550 nm) and the decrease in the DHA absorption band confirms the formation of VHF.[1] Isosbestic points should be observed, indicating a clean conversion from one species to another.
Determination of the Photoisomerization Quantum Yield (Φ)
The quantum yield of the DHA to VHF conversion can be determined using a relative method with a well-characterized actinometer.
Procedure:
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate) under the exact same experimental conditions (geometry, wavelength, light intensity) that will be used for the DHA sample.
-
Sample Irradiation: Irradiate a solution of the DHA derivative of known concentration for a short period, ensuring that the conversion to VHF is low (typically <10%) to avoid complications from the back reaction and changes in light absorption.
-
Spectroscopic Analysis: Record the UV-Vis spectrum of the irradiated solution.
-
Calculate Moles of Product: Determine the concentration of the formed VHF from its absorbance at its λmax using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) of the VHF must be known or determined independently.
-
Calculate Quantum Yield: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of VHF formed) / (moles of photons absorbed) The moles of photons absorbed are determined from the actinometry experiment.
The following diagram illustrates a typical experimental workflow for studying this compound photochromism.
This guide provides a foundational understanding of the this compound photochromism mechanism, supported by quantitative data and detailed experimental approaches. The tunability of this molecular switch through synthetic chemistry opens up a vast landscape for the development of novel photoresponsive materials and technologies.
References
Synthesis of Novel Dihydroazulene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel dihydroazulene (DHA) derivatives, potent molecules with significant applications in materials science and drug development. Dihydroazulenes are a class of photoswitchable molecules that can undergo reversible isomerization to vinylheptafulvenes (VHF) upon light irradiation, making them attractive for applications such as solar energy storage and photopharmacology. Furthermore, their unique electronic and biological properties have positioned them as promising scaffolds for the development of new therapeutic agents, including anticancer and anti-inflammatory drugs.
This guide details key synthetic methodologies, including the functionalization of the this compound core through regioselective bromination and subsequent palladium-catalyzed cross-coupling reactions. It also presents specific experimental protocols and summarizes quantitative data to aid in the design and execution of synthetic strategies for novel DHA derivatives. Additionally, potential biological signaling pathways targeted by these compounds are illustrated to provide a deeper understanding of their mechanism of action.
Key Synthetic Strategies
The synthesis of functionalized this compound derivatives often commences with the construction of the core this compound scaffold, followed by strategic modifications to introduce desired functional groups. Key reactions in the synthetic chemist's toolbox for derivatizing the DHA core include regioselective halogenation and palladium-catalyzed cross-coupling reactions.
Regioselective Bromination of the this compound Core
A crucial step in the functionalization of the this compound skeleton is the regioselective introduction of a halogen atom, typically bromine, which can then serve as a handle for further modifications. The bromination of the parent 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile can be controlled to yield specific isomers.
Ionic bromination of the this compound (DHA) form typically leads to the formation of a 7,8-dibromide intermediate, which upon elimination, yields the 7-bromo-DHA derivative.[1][2][3] In contrast, radical bromination of the vinylheptafulvene (VHF) isomer, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, can provide access to the 3-bromo-DHA isomer after thermal ring-closure.[1][2] These two distinct protocols allow for the selective functionalization at either the C3 or C7 position of the seven-membered ring, opening up avenues for creating a diverse library of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo-substituted this compound derivatives are versatile intermediates for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Moyaura coupling. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, onto the this compound framework.[4][5]
The Suzuki-Miyaura coupling, for instance, involves the reaction of the bromo-dihydroazulene with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[5] The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and preventing undesired side reactions.[6][7][8][9]
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic transformations.
Protocol 1: Synthesis of 2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile[10][11]
This protocol describes an optimized, large-scale synthesis of the parent this compound photoswitch. The synthesis involves a multi-step sequence starting from tropylium (B1234903) tetrafluoroborate (B81430) and acetophenone. The key steps include a nucleophilic addition, a Knoevenagel condensation, and an oxidation/elimination sequence.
Materials:
-
Tropylium tetrafluoroborate
-
Acetophenone
-
Malononitrile
-
Pyridine
-
Acetic anhydride
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Solvents: Acetonitrile, Dichloromethane, Diethyl ether, Hexane
Procedure: A detailed, step-by-step procedure can be found in the supplementary information of the cited literature.[10][11] The process generally involves the reaction of tropylium salt with the enolate of acetophenone, followed by condensation with malononitrile, and a final oxidation/elimination step to yield the desired this compound product. Purification is typically achieved by column chromatography and recrystallization.
Protocol 2: Regioselective Bromination of 2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile to yield 7-Bromo-2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile[1][2][3]
Materials:
-
2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile
-
Bromine (Br₂)
-
Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Dissolve 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of bromine in DCM dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for the specified time as monitored by TLC.
-
Quench the reaction by the addition of triethylamine.
-
Allow the reaction to warm to room temperature and stir until the elimination of HBr is complete.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the 7-bromo-dihydroazulene derivative.
Protocol 3: Suzuki-Miyaura Coupling of 7-Bromo-2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile with Phenylboronic Acid[5][6][8]
Materials:
-
7-Bromo-2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel, add 7-bromo-2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile, phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) several times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 7-phenyl-dihydroazulene derivative.
Data Presentation
The following tables summarize quantitative data for the synthesis of representative this compound derivatives.
Table 1: Synthesis of 2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile and its Brominated Derivatives
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Spectroscopic Data | Reference |
| 2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile | Tropylium tetrafluoroborate, Acetophenone, Malononitrile | Multi-step synthesis | ~40-60 | ¹H NMR, ¹³C NMR, HRMS | [10][11] |
| 7-Bromo-2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile | 2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile | Br₂, TEA, DCM, -78 °C to rt | ~70-85 | ¹H NMR, ¹³C NMR, HRMS | [1][2] |
| 3-Bromo-2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile | 2-Phenyl-vinylheptafulvene-1,1-dicarbonitrile | NBS, Benzoyl peroxide, light, CCl₄ | ~50-60 | ¹H NMR, ¹³C NMR, HRMS | [1][2] |
Table 2: Suzuki-Miyaura Coupling of 7-Bromo-2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile
| Product | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 7-Phenyl-DHA | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 | [5] |
| 7-(4-Methoxyphenyl)-DHA | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 | [4] |
| 7-(Thiophen-2-yl)-DHA | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 72 | [5] |
Biological Activity and Signaling Pathways
Certain this compound and azulene (B44059) derivatives have shown promising biological activities, including anti-inflammatory and anticancer effects. Understanding the underlying mechanism of action is crucial for the rational design of new therapeutic agents.
Thromboxane (B8750289) A₂/Prostaglandin H₂ (TXA₂/PGH₂) Receptor Antagonism
Some azulene derivatives have been identified as antagonists of the thromboxane A₂/prostaglandin H₂ (TXA₂/PGH₂) receptor, which plays a key role in platelet aggregation and vasoconstriction.[12] By blocking this receptor, these compounds can potentially be developed as antiplatelet and anti-inflammatory drugs.
Caption: TXA₂/PGH₂ receptor signaling pathway and its inhibition by azulene derivatives.
Inhibition of Mitochondrial Electron Transport Complex II
Recent studies have suggested that some guaiazulene (B129963) derivatives can exert their anticancer effects by inhibiting the mitochondrial electron transport chain, specifically Complex II (succinate dehydrogenase).[13] This inhibition leads to a disruption of cellular energy production and can induce apoptosis in cancer cells.
Caption: Inhibition of mitochondrial electron transport complex II by guaiazulene derivatives.
Conclusion
The synthetic versatility of the this compound scaffold allows for the creation of a vast array of novel derivatives with tunable properties. The methodologies outlined in this guide, particularly regioselective bromination and palladium-catalyzed cross-coupling reactions, provide a robust platform for the synthesis of functionalized dihydroazulenes. The exploration of their biological activities, as exemplified by their potential as TXA₂/PGH₂ receptor antagonists and mitochondrial complex II inhibitors, highlights their promise in the field of drug discovery. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to fully unlock their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. On the bromination of the this compound/vinylheptafulvene photo-/thermoswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Palladium-Mediated Strategies for Functionalizing the this compound Photoswitch: Paving the Way for Its Exploitation in Molecular Electronics - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
The Dihydroazulene Core: A Technical Guide to its Electronic and Structural Properties for Advanced Research
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the electronic and structural properties of dihydroazulene (DHA). This compound and its derivatives are a class of photochromic molecules that undergo a reversible structural change upon exposure to light, leading to significant alterations in their electronic and optical properties. This unique characteristic makes them highly promising candidates for a range of applications, including molecular switches, data storage, and photopharmacology. This document provides a comprehensive overview of the core principles of DHA, including its structure, electronic behavior, and the methodologies used to characterize these properties.
Introduction to this compound Photochromism
This compound (DHA) is a T-type photochromic system that, upon irradiation with ultraviolet (UV) light, undergoes a pericyclic ring-opening reaction to form the colored, planar vinylheptafulvene (VHF) isomer.[1][2] This transformation results in a significant shift in the molecule's absorption spectrum to longer wavelengths (a bathochromic shift). The VHF form is thermally unstable and reverts to the thermodynamically more stable DHA isomer in the dark via a thermal ring-closure reaction.[2] This reversible process can be cycled multiple times, making the DHA/VHF system an attractive molecular switch. The efficiency of the photoisomerization, the thermal stability of the VHF isomer, and the specific spectral properties can be finely tuned through chemical modifications of the DHA core.[3]
Structural Properties of this compound
The three-dimensional structure of this compound derivatives has been extensively studied using X-ray crystallography. These studies provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's geometry and the steric effects that influence its photochromic behavior.
Crystallographic Data
The following table summarizes key structural parameters for a representative this compound derivative, 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile, obtained from X-ray diffraction data.
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Lengths (Å) | C1-C8a | 1.585 |
| C1-C2 | 1.515 | |
| C2-C3 | 1.345 | |
| C3-C3a | 1.461 | |
| C3a-C8a | 1.411 | |
| C1-C9 (CN) | 1.472 | |
| C1-C10 (CN) | 1.475 | |
| Bond Angles (°) | C2-C1-C8a | 103.5 |
| C1-C8a-C3a | 111.8 | |
| C1-C2-C3 | 122.9 | |
| C9-C1-C10 | 108.2 | |
| Dihedral Angles (°) | C2-C1-C8a-C3a | -23.7 |
| C3-C2-C1-C8a | 1.8 |
Note: The data presented is a representative example. Specific values can vary between different derivatives and crystal packing environments.
Electronic and Spectroscopic Properties
The photochromic behavior of this compound is intrinsically linked to its electronic structure. The electronic transitions, governed by the molecular orbitals, dictate the absorption of light and the subsequent photochemical reaction.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is a primary tool for characterizing the DHA/VHF system. The DHA isomer typically exhibits absorption maxima in the UV-A region (around 350-400 nm), rendering it yellow. Upon photoisomerization, the resulting VHF isomer shows a strong absorption in the visible region (around 470-550 nm), appearing red or magenta.[4]
| Compound | Solvent | DHA λmax (nm) | VHF λmax (nm) |
| 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile | Acetonitrile | 360 | 470 |
| 2-(p-Nitrophenyl)-1,8a-dihydroazulene-1,1-dicarbonitrile | Acetonitrile | 365 | 520 |
| 2-(p-Aminophenyl)-1,8a-dihydroazulene-1,1-dicarbonitrile | Acetonitrile | 380 | 490 |
Vibrational Spectroscopy
Raman spectroscopy is a valuable technique for probing the structural changes during photoisomerization. The characteristic stretching frequency of the nitrile (CN) groups is particularly sensitive to the electronic environment and can be used to distinguish between the DHA and VHF isomers.[5]
| Isomer | Wavenumber (cm⁻¹) |
| This compound (DHA) | ~2240 |
| Vinylheptafulvene (VHF) | ~2210 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. The chemical shifts of protons and carbons are distinct for the DHA and VHF isomers, allowing for their unambiguous identification and quantification in solution. For instance, the proton at the 8a position in DHA typically appears as a characteristic signal in the ¹H NMR spectrum.
Photochemical and Photophysical Properties
The efficiency and kinetics of the DHA/VHF photoswitching are critical for its application. These properties are quantified by the photoisomerization quantum yield and the half-life of the thermal back-reaction.
Quantum Yield of Photoisomerization
The quantum yield (Φ) represents the efficiency of the photochemical reaction upon light absorption. For the DHA to VHF conversion, quantum yields are often high, indicating an efficient process.[3]
| Solvent | Quantum Yield (Φ) |
| Toluene | 0.60[6] |
| Acetonitrile | 0.55[6] |
| Ethanol (B145695) | 0.50[6] |
Kinetics of Thermal Back-Reaction
The thermal reversion of VHF to DHA follows first-order kinetics. The rate of this reaction is highly dependent on the solvent polarity and the substitution pattern on the DHA core.[4]
| Solvent | Half-life (t½) at 25°C (min) |
| Toluene | 1474[6] |
| Acetonitrile | 218[6] |
| Ethanol | 202[6] |
Experimental Protocols
Synthesis of 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile
This protocol is adapted from established literature procedures.[7][8]
Step 1: Knoevenagel Condensation.
-
To a solution of acetophenone (B1666503) (1.0 eq) and malononitrile (B47326) (1.05 eq) in toluene, add a catalytic amount of piperidine.
-
Reflux the mixture with a Dean-Stark trap to remove water for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 2-(1-phenylethylidene)malononitrile (B1594633).
Step 2: [8+2] Cycloaddition.
-
Dissolve 2-(1-phenylethylidene)malononitrile (1.0 eq) and 8-methoxyheptafulvene (1.1 eq) in anhydrous toluene.
-
Heat the mixture at 80-90 °C for 12-18 hours under an inert atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction and evaporate the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the title compound as a yellow solid.
UV-Visible Spectroscopy for Photoisomerization Studies
-
Prepare a stock solution of the this compound derivative in the desired solvent (e.g., acetonitrile) at a concentration of approximately 10⁻⁴ M.
-
Record the initial absorption spectrum of the DHA solution using a UV-Vis spectrophotometer.
-
Irradiate the solution in a quartz cuvette with a UV lamp (e.g., 365 nm) for a defined period.
-
Record the absorption spectrum at regular intervals during irradiation to monitor the formation of the VHF isomer, characterized by the growth of its visible absorption band.
-
To study the thermal back-reaction, keep the irradiated solution in the dark at a constant temperature and record the absorption spectrum over time until the original DHA spectrum is restored.
Visualizing the this compound Photoswitching Workflow
The following diagrams illustrate the key processes and relationships in the study and application of this compound photoswitches.
Caption: The photochromic cycle of this compound.
Caption: Workflow for the experimental investigation of this compound.
Conclusion
This compound-based molecular switches represent a versatile platform for the development of advanced photoresponsive materials. A thorough understanding of their structural and electronic properties is paramount for designing molecules with tailored functionalities. This guide has provided a foundational overview of these properties, along with standardized methodologies for their characterization. The presented data and protocols are intended to support further research and development in this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 4. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 5. Characterisation of this compound and vinylheptafulvene derivatives using Raman spectroscopy: The CN-stretching region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
An In-Depth Technical Guide to the Photochemical Ring-Opening of Dihydroazulene to Vinylheptafulvene
For Researchers, Scientists, and Drug Development Professionals
The dihydroazulene/vinylheptafulvene (DHA/VHF) system represents a prominent class of T-type photochromic molecules, where a light-induced transformation to a high-energy metastable state is followed by a thermal reversion to the initial state. This unique characteristic has positioned the DHA/VHF couple as a significant candidate for applications ranging from molecular electronics to molecular solar thermal (MOST) energy storage systems.[1][2][3][4] This guide provides a comprehensive overview of the core photochemical process, including its mechanism, quantitative data, and detailed experimental protocols.
Photochemical Reaction Mechanism
The fundamental transformation in the DHA/VHF system is a photo-induced electrocyclic ring-opening reaction. Upon absorption of a photon, typically in the UV-A or violet region of the spectrum (around 365-415 nm), the this compound (DHA) molecule is promoted to an excited singlet state (S₁).[5] From this excited state, it undergoes an ultrafast conrotatory ring-opening to form the vinylheptafulvene (VHF) isomer.[6] The initial product is the s-cis conformer of VHF, which can then relax to the more thermodynamically stable s-trans conformer.[6]
The reverse reaction, the ring-closure of VHF to DHA, is not photochemically favorable and proceeds thermally.[6][7] The energy stored in the strained VHF molecule is released as heat during this process. The entire process forms a closed cycle, making it attractive for reusable energy storage applications.[1][4]
Recent computational studies using nonadiabatic trajectory dynamics have elucidated the ultrafast nature of this reaction. Upon photoexcitation, the DHA molecule undergoes a planarization of its seven-membered ring within 300-500 femtoseconds. This structural change is crucial for facilitating the bond-breaking event, which leads to the ring-opening and subsequent decay back to the ground state as the VHF isomer within another 100 femtoseconds.[5][8]
Quantitative Photochemical Data
The efficiency and characteristics of the DHA → VHF photoconversion are highly dependent on the substitution pattern of the DHA core and the solvent used. Key parameters include the quantum yield (Φ) of the ring-opening reaction, the absorption maxima (λmax) of both isomers, and the half-life (t1/2) of the thermal back-reaction.
| Compound/Derivative | Solvent | DHA λmax (nm) | VHF λmax (nm) | Quantum Yield (ΦDHA→VHF) | VHF Half-life (t1/2) | Reference |
| Parent DHA | Toluene | ~300-350 | ~460 | High | - | [1] |
| DHA1 | Toluene | - | 460 | - | - | [1] |
| DHA1 | Ethanol | - | ~460 | - | - | [1] |
| DHA1 | Acetonitrile | - | ~460 | - | - | [1] |
| Amino-Substituted | Polar Solvents | - | - | 0.15 | - | [6] |
| Nitro/Cyano-Substituted | Polar Solvents | - | - | 0.6 | - | [6] |
| DHA 8 (in EtOH) | Ethanol | - | - | 0.53 (Room Temp) | - | [6] |
| DHA 8 (in EtOH) | Ethanol | - | - | <0.001 (-196 °C) | - | [6] |
| Phenylethynyl-Substituted | Acetonitrile | - | - | Maintained good yield | 22 days | [3] |
| Phenyl-Substituted (Ref.) | Acetonitrile | - | - | - | ~3.5 hours | [3] |
Note: Quantitative data can vary significantly between different studies due to varying experimental conditions. The table above provides a summary of representative values.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for studying the DHA/VHF system. Below are generalized protocols for synthesis, photoswitching, and quantum yield determination.
The synthesis of substituted DHAs often follows a multi-step procedure, as exemplified by the preparation of ortho-substituted 2-phenyldihydroazulenes.[4]
-
Knoevenagel Condensation: An appropriately substituted acetophenone (B1666503) (e.g., ortho-iodoacetophenone) is reacted with malononitrile (B47326) in a solvent like toluene. The reaction is typically catalyzed by acetic acid and ammonium (B1175870) acetate (B1210297) at reflux to yield a dicyanoethene derivative.[4][9]
-
Tropylation: The resulting dicyanoethene is then reacted with freshly prepared tropylium (B1234903) tetrafluoroborate (B81430) at low temperatures (e.g., -78 °C) in a solvent such as dichloromethane.
-
Cyclization: A base, like triethylamine, is slowly added to the reaction mixture to facilitate the cyclization and formation of the this compound core.[4]
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.
The conversion of DHA to VHF is readily monitored by UV-Vis absorption spectroscopy due to the appearance of a strong absorption band for VHF in the visible region (440-470 nm), where the DHA has negligible absorbance.[1][10]
-
Sample Preparation: Prepare a dilute solution of the DHA derivative in a UV-transparent solvent (e.g., toluene, acetonitrile, ethanol) in a quartz cuvette. Concentrations are typically in the range of 10⁻⁴ to 10⁻⁵ M.[1]
-
Initial Spectrum: Record the initial absorption spectrum of the DHA solution before irradiation.
-
Irradiation: Irradiate the solution with a light source emitting at a wavelength where the DHA absorbs but the VHF does not, to the extent possible (e.g., a 365 nm LED or a filtered mercury lamp).[4]
-
Spectroscopic Monitoring: At regular intervals, stop the irradiation and record the absorption spectrum. Observe the decrease in the DHA absorption bands in the UV region and the growth of the characteristic VHF absorption band in the visible region.
-
Thermal Back-Reaction: To monitor the thermal reversion, the irradiated solution (now containing VHF) is kept in the dark at a controlled temperature (e.g., 25 °C or elevated temperatures to accelerate the reaction).[4] Spectra are recorded over time until the VHF peak has disappeared and the original DHA spectrum is restored.
The quantum yield (Φ) for the DHA → VHF conversion is a measure of the reaction's efficiency. It is determined relative to a well-characterized chemical actinometer.
-
Actinometer Selection: Choose a suitable actinometer that absorbs in the same wavelength range as the DHA sample, such as ferrioxalate (B100866) or a previously characterized photoswitch.
-
Solution Preparation: Prepare solutions of the DHA sample and the actinometer with similar absorbances (typically < 0.1) at the excitation wavelength.
-
Irradiation: Irradiate both the sample and actinometer solutions under identical conditions (same light source, wavelength, geometry, and irradiation time).
-
Spectroscopic Analysis: For the DHA sample, measure the change in absorbance at the VHF λmax to determine the number of VHF molecules formed. For the actinometer, perform the necessary chemical or spectroscopic analysis to determine the number of photons absorbed.
-
Calculation: The quantum yield of the DHA is calculated using the following formula: ΦDHA = Φact * (ΔADHA / εVHF) / (ΔAact / εact) * (Iact / IDHA) Where Φ is the quantum yield, ΔA is the change in absorbance, ε is the molar extinction coefficient, and I is the fraction of light absorbed. When absorbances are kept low and identical, the ratio of absorbed light (Iact / IDHA) approaches 1.
Significance and Applications
The DHA/VHF system's ability to absorb solar energy and store it as chemical potential in the high-energy VHF isomer makes it a prime candidate for Molecular Solar Thermal (MOST) energy storage.[1][2][11] Research has focused on optimizing the system by enhancing the VHF lifetime, increasing the energy storage density, and improving the quantum yield.[3] The significant change in dipole moment and molecular geometry between the two isomers also makes them interesting for applications in molecular electronics and smart materials.[6][12] The robustness of the system, with some derivatives showing minimal degradation over dozens of cycles, further underscores its potential for real-world applications.[1][2]
References
- 1. Evaluating this compound/Vinylheptafulvene Photoswitches for Solar Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. flore.unifi.it [flore.unifi.it]
- 4. ortho-Substituted 2-Phenylthis compound Photoswitches: Enhancing the Lifetime of the Photoisomer by ortho-Aryl Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Photoinduced this compound Ring-Opening Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STM-induced ring closure of vinylheptafulvene molecular dipole switches on Au(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Kinetics of Thermal Reversion: A Deep Dive into the Vinylheptafulvene to Dihydroazulene Back-Reaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The photochromic system of dihydroazulene (DHA) and vinylheptafulvene (VHF) represents a fascinating area of molecular switch research, with potential applications in solar energy storage and photopharmacology. The utility of this system is critically dependent on the kinetics of the thermal back-reaction, the process by which the metastable, colored VHF isomer reverts to the thermodynamically more stable, colorless DHA form. This guide provides a comprehensive overview of the thermal back-reaction kinetics, detailing experimental methodologies and presenting key quantitative data for researchers in the field.
Reaction Mechanism and Influencing Factors
The thermal conversion of vinylheptafulvene to this compound is an electrocyclic ring-closure reaction.[1] This process is known to proceed from the s-cis conformation of VHF.[2] The rate of this back-reaction is highly sensitive to a variety of factors, including the electronic nature and position of substituents on the molecular scaffold, the polarity of the solvent, and even physisorption on nanoparticles.[2][3][4]
Electron-donating groups, for instance, have been shown to accelerate the thermal ring closure, suggesting the development of a positive charge in the seven-membered ring during the transition state.[3] Conversely, electron-withdrawing groups can have a retarding effect. The solvent polarity also plays a crucial role, with more polar solvents often leading to faster back-reactions.[4]
Quantitative Kinetic Data
The following tables summarize key kinetic parameters for the thermal back-reaction of various substituted vinylheptafulvenes to their corresponding dihydroazulenes. These data have been compiled from multiple studies to provide a comparative overview.
Table 1: Activation Energies for the Thermal VHF to DHA Conversion
| Substituent | Position | Activation Energy (kcal/mol) |
| -OH | 5 | 23.7[5] |
| -OH | 4 | 30.5[5] |
| -CHO | 5 | 29.5[5] |
Table 2: Half-life of VHF-1 in Different Solvents at 25°C
| Solvent | Half-life (min) |
| Dichloromethane (B109758) | 545 |
Note: The addition of 1 equivalent of [Cu(CH₃CN)₄]BF₄ in dichloromethane was found to decrease the half-life to 18-22 minutes, demonstrating catalytic activity.[6]
Table 3: Cyclability and Degradation per Cycle in Different Solvents
| Solvent | Degradation per Cycle |
| Toluene | < 0.01%[6][7] |
| Ethanol | ~0.28%[6][8] |
| Acetonitrile | ~0.18%[6][8] |
Experimental Protocols
The study of the thermal back-reaction kinetics of VHF to DHA typically involves the following key experimental steps:
Photochemical Generation of Vinylheptafulvene
The initial step is the generation of the VHF isomer from its DHA precursor. This is achieved by irradiating a solution of the DHA compound with a suitable light source.
-
Sample Preparation: A solution of the DHA derivative is prepared in a solvent of choice (e.g., toluene, acetonitrile, ethanol) at a known concentration, typically in the range of 10⁻⁴ M.[8] For cyclability studies, the solutions may be degassed by nitrogen flushing or freeze-pump-thaw cycles to remove dissolved oxygen.[8]
-
Irradiation: The solution is irradiated with a light source emitting at a wavelength corresponding to the absorption maximum of the DHA. A common choice is a collimated LED light source at 365 nm.[8] The irradiation is continued until the photostationary state is reached, which can be monitored by UV-Vis spectroscopy.
Kinetic Monitoring of the Thermal Back-Reaction
Once the VHF is generated, the thermal back-reaction is monitored over time.
-
Technique: The most common method for monitoring the reaction is UV-Vis absorption spectroscopy. The disappearance of the characteristic absorption band of the VHF isomer in the visible region (e.g., around 460 nm for VHF-1) is followed as a function of time.[6]
-
Temperature Control: The reaction is carried out at a constant, controlled temperature. For slower reactions, elevated temperatures (e.g., 60°C) may be used to reduce the time required for the back-conversion.[8]
-
Data Acquisition: UV-Vis spectra are recorded at regular intervals until the VHF absorption has completely disappeared, indicating the full conversion back to DHA.
Data Analysis
The collected spectroscopic data is then analyzed to determine the kinetic parameters.
-
Rate Constant Determination: The rate constant (k) for the thermal back-reaction, which typically follows first-order kinetics, can be determined by plotting the natural logarithm of the VHF absorbance versus time. The negative of the slope of the resulting linear fit gives the rate constant.
-
Half-life Calculation: The half-life (t₁/₂) of the VHF isomer is calculated from the rate constant using the equation: t₁/₂ = ln(2)/k.
-
Activation Energy Determination: To determine the activation energy (Ea), the rate constant is measured at several different temperatures. The Arrhenius equation (k = Ae^(-Ea/RT)) is then used, typically by plotting ln(k) versus 1/T (Arrhenius plot). The slope of this plot is equal to -Ea/R, where R is the gas constant.
Visualizing the Process
The following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: The thermal back-reaction of VHF to DHA proceeds via an electrocyclic ring closure from the s-cis conformer.
Caption: A typical experimental workflow for determining the kinetics of the thermal VHF to DHA back-reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Arylethynyl derivatives of the this compound/vinylheptafulvene photo/thermoswitch: tuning the switching event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phototunable Absorption and Nonlinear Optical Properties of Thermally Stable this compound–Vinylheptafulvene Photochrome Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating this compound/Vinylheptafulvene Photoswitches for Solar Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.chalmers.se [research.chalmers.se]
Dihydroazulene: A Technical Guide to a Versatile Molecular Photoswitch
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of dihydroazulene (DHA), a photochromic molecule that has garnered significant interest for its potential in molecular electronics, solar energy storage, and photopharmacology.[1][2] We will explore the core mechanisms, quantitative performance data, and detailed experimental protocols relevant to its application as a molecular photoswitch.
Core Mechanism of Photoswitching
The this compound (DHA) photoswitch operates on the principle of a reversible electrocyclic reaction. Upon irradiation with UV-A or blue light (typically 300–420 nm), the colorless or pale yellow DHA undergoes a 10π-electrocyclic ring-opening to form the intensely colored vinylheptafulvene (VHF) isomer.[1][3][4] This transformation is accompanied by significant changes in the molecule's absorption spectrum, dipole moment, and geometry.[1] The reverse reaction, the ring-closure of VHF back to DHA, is typically a thermal process, making the DHA/VHF system a T-type photoswitch.[4]
The initial product of the photo-induced ring-opening is the s-cis-conformer of VHF, which subsequently relaxes to the more stable s-trans-VHF.[1] The thermal back-reaction from VHF to DHA is solvent-dependent and can have half-lives ranging from minutes to hours, a feature that is tunable through synthetic modification.[1][4]
References
- 1. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Quantum Yield of Dihydroazulene Photoisomerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum yield of dihydroazulene (DHA) photoisomerization, a critical parameter for applications ranging from molecular switches and data storage to photopharmacology and solar energy storage. This document details the underlying photochemical principles, experimental protocols for quantum yield determination, and a summary of reported quantitative data.
Introduction to this compound Photoisomerization
This compound (DHA) and its derivatives are a class of photochromic molecules that undergo a reversible photoisomerization reaction. Upon irradiation with ultraviolet or visible light, the colorless or pale yellow DHA undergoes a 10π-electrocyclic ring-opening reaction to form the intensely colored vinylheptafulvene (VHF). The reverse reaction, the ring-closure of VHF to DHA, is typically a thermal process. This photo- and thermochemical switching behavior makes the DHA/VHF system a compelling candidate for various applications.
The efficiency of the forward photochemical reaction is quantified by the photoisomerization quantum yield (Φ), which is defined as the number of molecules that isomerize for each photon absorbed. A high quantum yield is often a desirable characteristic, particularly in applications where efficient light-induced switching is paramount.
The Photochemical Reaction Pathway
The photoisomerization of DHA to VHF is a highly efficient process that proceeds through an excited singlet state. Upon absorption of a photon, the DHA molecule is promoted from its ground state (S₀) to the first excited singlet state (S₁). From the S₁ state, the molecule undergoes a rapid and efficient ring-opening to form the s-cis conformer of VHF. This process is facilitated by a conical intersection between the excited and ground state potential energy surfaces, which provides a rapid, radiationless decay pathway and contributes to the high quantum yield. The initially formed s-cis-VHF can then thermally convert to the more stable s-trans-VHF. The thermal back-reaction to DHA proceeds from the s-cis-VHF conformer.
Quantitative Data on Photoisomerization Quantum Yield
The quantum yield of DHA photoisomerization is highly sensitive to the molecular structure (i.e., substituents on the DHA core), the solvent, and the temperature. Below is a summary of reported quantum yields for a representative this compound derivative in various solvents.
| This compound Derivative | Solvent | Excitation Wavelength (nm) | Quantum Yield (ΦDHA→VHF) | Reference |
| 1,8a-dihydroazulene-1,1-dicarbonitrile | Toluene | 365 | 0.60 | [1] |
| 1,8a-dihydroazulene-1,1-dicarbonitrile | Acetonitrile | 365 | 0.55 | [1] |
| 1,8a-dihydroazulene-1,1-dicarbonitrile | Ethanol | 365 | 0.50 | [1] |
| Substituted DHA (DHA 8) | Ethanol | Not Specified | 0.53 (Room Temp.) | [2][3] |
| Substituted DHA (DHA 8) | Ethanol | Not Specified | <0.001 (-196 °C) | [2][3] |
| DHA with NO₂ and CN substituents | Polar Solvents | Not Specified | ~0.6 | [3] |
| DHA with NH₂ substituent | Polar Solvents | Not Specified | 0.15 | [3] |
Key Observations:
-
Solvent Polarity: The quantum yield tends to be high in a range of solvents, with a slight decrease observed with increasing solvent polarity in some cases.[1]
-
Temperature: Lowering the temperature can dramatically decrease the photoisomerization quantum yield and increase the quantum yield of fluorescence, indicating that the ring-opening is a thermally activated process from the excited state.[2][3]
-
Substituents: Electron-withdrawing groups (like CN and NO₂) are associated with high quantum yields in polar solvents, while strong electron-donating groups (like NH₂) can lead to a significant reduction in the quantum yield.[3]
Experimental Protocols for Quantum Yield Determination
The determination of the photoisomerization quantum yield requires careful measurement of the number of molecules isomerized and the number of photons absorbed by the sample. The following is a generalized protocol based on common laboratory practices.
Necessary Equipment and Reagents
-
UV-Vis Spectrophotometer
-
Fluorimeter (for fluorescence quantum yield determination, if necessary)
-
Light Source: A stable light source with a narrow and well-defined wavelength output is crucial. Light Emitting Diodes (LEDs) or a lamp with a monochromator are commonly used.
-
Optical Bench and Sample Holder
-
Quartz Cuvettes (with a defined path length, typically 1 cm)
-
Chemical Actinometer (e.g., potassium ferrioxalate (B100866) for UV and near-UV regions)
-
Spectroscopic grade solvents
-
The this compound compound of interest
Experimental Workflow
The overall workflow for determining the quantum yield can be summarized as follows:
Step-by-Step Procedure
-
Determination of Photon Flux using Chemical Actinometry:
-
Prepare a solution of a chemical actinometer with a known quantum yield at the desired irradiation wavelength (e.g., potassium ferrioxalate).
-
Irradiate the actinometer solution in the same experimental setup (cuvette, light source, geometry) as will be used for the DHA sample for a precisely measured time.
-
Measure the change in absorbance of the actinometer solution, which corresponds to the amount of photoproduct formed.
-
Calculate the number of photons absorbed by the actinometer and, from this, the incident photon flux (I₀) of the light source in moles of photons per unit time.
-
-
Sample Preparation and Initial Measurements:
-
Prepare a solution of the this compound derivative in the chosen solvent with a known concentration. The concentration should be adjusted to have an absorbance of approximately 0.1-1 at the irradiation wavelength to ensure accurate measurements.
-
Record the full UV-Vis absorption spectrum of the initial DHA solution.
-
-
Photochemical Reaction:
-
Irradiate the DHA solution with the calibrated light source for a specific period. The irradiation time should be chosen to achieve a measurable but not complete conversion to the VHF isomer (typically 10-20% conversion is ideal to minimize inner filter effects and the contribution of the back-reaction).
-
During irradiation, ensure the solution is stirred or mixed if the light beam is not homogeneous.
-
-
Post-Irradiation Measurement:
-
Immediately after irradiation, record the UV-Vis absorption spectrum of the solution. The appearance of the characteristic long-wavelength absorption band of the VHF isomer will be observed.
-
-
Calculation of the Quantum Yield:
-
From the change in absorbance at a wavelength where the VHF absorbs strongly and the DHA absorbs weakly (or vice versa), and using the molar extinction coefficients of both isomers, calculate the change in the number of moles of the DHA that has been converted to VHF.
-
Calculate the number of photons absorbed by the DHA solution during irradiation. This requires knowledge of the incident photon flux (from actinometry) and the fraction of light absorbed by the sample, which can be calculated from the absorbance of the solution.
-
The quantum yield (Φ) is then calculated using the following formula:
Φ = (moles of DHA reacted) / (moles of photons absorbed)
-
It is important to consider the potential for a thermal back-reaction (VHF → DHA) and, if it is significant on the timescale of the experiment, to account for it in the kinetic model.
-
Conclusion
The quantum yield of this compound photoisomerization is a key parameter that governs the efficiency of its photoswitching behavior. This technical guide has provided an overview of the photochemical process, a compilation of quantitative data, and a detailed experimental protocol for the determination of this crucial value. For researchers and professionals in drug development and materials science, a thorough understanding and accurate measurement of the quantum yield are essential for the rational design and application of DHA-based molecular systems. The provided methodologies and data serve as a valuable resource for advancing the use of these versatile photochromic molecules.
References
The Influence of Solvent Environments on Dihydroazulene Photoswitching: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroazulene (DHA) and its photoisomer vinylheptafulvene (VHF) represent a class of molecular photoswitches with significant potential in applications ranging from molecular electronics to solar energy storage and photopharmacology. The reversible transformation between the colorless, thermodynamically stable DHA and the colored, metastable VHF is triggered by light and heat, respectively. The efficiency and kinetics of this photoswitching process are exquisitely sensitive to the surrounding environment, a phenomenon known as solvatochromism. This technical guide provides an in-depth analysis of the solvatochromic effects on DHA photoswitching, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.
Core Principles of this compound Photoswitching
The fundamental process involves a photoinduced electrocyclic ring-opening of DHA to VHF upon irradiation with UV or visible light. The VHF isomer then thermally reverts to the DHA form in a ring-closing reaction. The overall process can be represented as a cycle, crucial for the development of reusable molecular devices. The photoinduced ring-opening is an ultrafast reaction, occurring within picoseconds, and does not follow simple exponential kinetics but rather exhibits ballistic dynamics.[1] Upon photoexcitation, the DHA molecule undergoes planarization within 300-500 femtoseconds, leading to the ring-opening and subsequent decay to the ground state to form the VHF isomer within another 100 femtoseconds.[1]
Solvatochromic Effects on Photoswitching Performance
The polarity of the solvent plays a critical role in modulating the key parameters of the DHA/VHF photoswitching system, including the quantum yield of the forward (ring-opening) reaction and the rate of the thermal back-reaction (ring-closure).
Impact on Quantum Yield
The quantum yield (Φ) of the DHA-to-VHF photoisomerization is significantly influenced by solvent polarity. Generally, in polar solvents, the quantum yield for the ring-opening reaction is high.[2] For instance, a dicyano-substituted DHA exhibits a quantum yield of 0.6 in polar solvents.[2] However, this effect is also coupled with the electronic nature of substituents on the DHA core. For a given polar solvent, electron-donating groups tend to decrease the quantum yield, while electron-withdrawing groups can enhance it.[2] In non-polar solvents, the substituent dependency of the quantum yield is less pronounced.[2]
The viscosity of the solvent also plays a role, particularly at different temperatures. At room temperature, the primary relaxation pathway upon photoexcitation is the ring-opening reaction. However, at very low temperatures (-196 °C), the high viscosity of the solvent restricts the necessary conformational changes for ring-opening, leading to a dramatic decrease in the quantum yield (Φ < 0.001) and a corresponding increase in fluorescence quantum yield (Φ = 0.8 in ethanol).[2]
Impact on Thermal Back-Reaction
The rate of the thermal ring-closure from VHF to DHA is highly dependent on the solvent. More polar solvents tend to accelerate the back-reaction.[3] This is attributed to the stabilization of a charge-separated transition state during the ring-closure process. A correlation has been established between the rate constant for the thermal ring-closure and empirical parameters of solvent polarity, such as the ET(30) scale.[4] For applications requiring long-lived metastable states, such as solar energy storage, non-polar solvents like toluene (B28343) are preferred as they slow down the back-conversion, allowing for sustained energy release.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data on the solvatochromic effects on DHA photoswitching, compiled from various studies.
| This compound Derivative | Solvent | Photoisomerization Quantum Yield (Φ) | Reference |
| Dicyano-substituted DHA with NO2 and CN groups | Polar Solvents | 0.6 | [2] |
| Dicyano-substituted DHA with NH2 group | Polar Solvents | 0.15 | [2] |
| DHA 8 | Ethanol (Room Temp) | 0.53 | [2] |
| DHA 8 | Ethanol (-196 °C) | <0.001 | [2] |
| DHA-Ph | Toluene | 0.60 | [6] |
| DHA-Ph | Acetonitrile | 0.57 | [6] |
| ortho-substituted DHA-Ph (2) | Acetonitrile | 0.59 | [6] |
| ortho-substituted DHA-Ph (3) | Acetonitrile | 0.67 | [6] |
| This compound Derivative (DHA1) | Solvent | Degradation per Cycle | Reference |
| DHA1 | Toluene | < 0.01% | [3][5] |
| DHA1 | Acetonitrile | ~0.18% | [3][5] |
| DHA1 | Ethanol | ~0.28% | [3][5] |
Experimental Protocols
The investigation of solvatochromic effects on this compound photoswitching relies on a suite of spectroscopic and analytical techniques.
Synthesis of this compound Derivatives
The synthesis of the core DHA structure and its derivatives is a crucial first step. A common method involves a four-step synthesis starting from acetophenone (B1666503) and tropylium (B1234903) substrates.[4] Functionalization of the seven-membered ring, which is key to tuning the switching properties, can be achieved through a regioselective bromination-elimination procedure followed by cross-coupling reactions like Sonogashira or Suzuki reactions.[2][7]
General Protocol for Functionalization of the Seven-Membered Ring:
-
Bromination-Elimination: Treatment of a parent DHA with a brominating agent to introduce a bromo-substituent at the 7-position of the seven-membered ring.
-
Cross-Coupling: The resulting bromo-DHA serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Stille) to introduce a wide range of functional groups.[2][7][8]
UV-Vis Absorption Spectroscopy
This is the primary technique for monitoring the photoswitching process. The DHA isomer typically absorbs in the UV region (around 360 nm), while the VHF isomer has a characteristic absorption in the visible region (around 460-470 nm), leading to a distinct color change.[3][9]
Protocol for Monitoring Photoswitching:
-
Sample Preparation: Prepare a dilute solution of the DHA derivative in the solvent of interest in a quartz cuvette.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the DHA solution.
-
Photoisomerization: Irradiate the solution with a light source at a wavelength corresponding to the absorption maximum of the DHA (e.g., 365 nm).[3] Monitor the spectral changes over time until the photostationary state is reached, characterized by the appearance of the VHF absorption band and the decrease of the DHA band. The presence of clear isosbestic points indicates a clean conversion.[3]
-
Thermal Back-Reaction: Place the cuvette in the dark at a controlled temperature and record the UV-Vis absorption spectra at regular intervals to monitor the disappearance of the VHF band and the recovery of the DHA band.
-
Data Analysis: From the time-dependent spectral data, the quantum yield of the photoisomerization and the rate constant of the thermal back-reaction can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural characterization of the DHA and VHF isomers and for studying the kinetics of the switching process.[9][10] The disappearance of characteristic proton signals of the DHA and the appearance of new signals corresponding to the VHF can be monitored over time.
Protocol for NMR Studies:
-
Sample Preparation: Prepare a solution of the DHA derivative in a deuterated solvent in an NMR tube.
-
Initial Spectrum: Record the ¹H NMR spectrum of the DHA.
-
In-situ Irradiation: Irradiate the NMR tube with a suitable light source while inside the NMR spectrometer (if equipped) or externally, and then quickly acquire spectra at different time points.
-
Kinetic Analysis: Integrate the characteristic signals of both isomers to determine their relative concentrations over time, allowing for the calculation of reaction rates.
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the core photoswitching mechanism and the experimental workflow for its characterization.
Caption: The photochemical and thermal isomerization cycle of this compound.
Caption: Experimental workflow for studying solvatochromic effects on DHA.
Conclusion and Future Outlook
The photoswitching behavior of this compound is intricately linked to the solvent environment. Understanding and quantifying these solvatochromic effects are paramount for the rational design of DHA-based molecular devices with tailored properties. Polar solvents generally favor a high quantum yield for the ring-opening reaction but also accelerate the thermal back-reaction. Conversely, non-polar solvents can prolong the lifetime of the metastable VHF state, which is advantageous for applications like solar energy storage. The interplay between solvent polarity, temperature, and substituent effects provides a rich parameter space for fine-tuning the performance of these versatile molecular switches. Future research will likely focus on developing DHA derivatives with enhanced water solubility for biological applications and further refining the control over their switching properties through sophisticated molecular engineering and the exploration of complex solvent mixtures and solid-state environments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 3. research.chalmers.se [research.chalmers.se]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating this compound/Vinylheptafulvene Photoswitches for Solar Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Arylethynyl derivatives of the this compound/vinylheptafulvene photo/thermoswitch: tuning the switching event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Palladium-Mediated Strategies for Functionalizing the this compound Photoswitch: Paving the Way for Its Exploitation in Molecular Electronics - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. flore.unifi.it [flore.unifi.it]
Unveiling the Electronic Choreography of Dihydroazulene: A Technical Guide to its Ground and Excited States
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical underpinnings of dihydroazulene (DHA) and its photochromic partner, vinylheptafulvene (VHF). Dihydroazulenes are a fascinating class of molecules that undergo a reversible transformation upon exposure to light, a property that has garnered significant interest for applications ranging from molecular switches and data storage to the development of light-activated drugs. Understanding the intricate dance of electrons in both the ground and excited states is paramount to harnessing their full potential. This document provides a comprehensive overview of the theoretical studies, key quantitative data, detailed experimental protocols, and visual representations of the critical processes involved.
The Photochemical Transformation: A Tale of Two Isomers
The photochromism of this compound is centered around a reversible ring-opening reaction. Upon absorption of a photon, the parent DHA molecule, a thermodynamically stable isomer, undergoes a transformation to the less stable, colored vinylheptafulvene (VHF) isomer. This process can be reversed thermally, with the VHF reverting to the DHA form in the absence of light.
The efficiency and kinetics of this transformation are highly sensitive to the molecular architecture, the surrounding solvent environment, and the temperature. Theoretical studies have been instrumental in elucidating the mechanism of this photoisomerization, highlighting the crucial role of conical intersections—points on the potential energy surface where the ground and excited states become degenerate, facilitating rapid and efficient non-radiative decay back to the ground state, leading to the formation of the VHF isomer.
Quantitative Insights into this compound Photoswitching
The following tables summarize key quantitative data from various theoretical and experimental studies on this compound derivatives. These parameters are critical for understanding and predicting the behavior of these photoswitches.
Table 1: Spectroscopic Properties of this compound Derivatives
| Derivative | Solvent | λmax (DHA) (nm) | λmax (VHF) (nm) | Reference |
| 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile | Acetonitrile | 353 | 470 | [1] |
| 2-(p-Nitrophenyl)-DHA | Acetonitrile | ~360 | ~500 | [2] |
| 2-(p-Aminophenyl)-DHA | Acetonitrile | ~370 | ~450 | [2] |
Table 2: Quantum Yields for the Photochemical Ring-Opening of this compound Derivatives
| Derivative | Solvent | Temperature (°C) | Quantum Yield (Φ) | Reference |
| Unsubstituted DHA | Ethanol | 25 | 0.53 | [2] |
| Unsubstituted DHA | Ethanol | -196 | <0.001 | [2] |
| 2-(p-Nitrophenyl)-DHA | Polar Solvents | 25 | 0.6 | [2] |
| 2-(p-Aminophenyl)-DHA | Polar Solvents | 25 | 0.15 | [2] |
Table 3: Half-lives for the Thermal Back-Reaction (VHF → DHA)
| Derivative | Solvent | Temperature (°C) | Half-life (t½) | Reference |
| 2-(p-Nitrophenyl)-VHF | Acetonitrile | 25 | 79 min | [2] |
| 2-(p-Methoxyphenyl)-VHF | Acetonitrile | 25 | 230 min | [2] |
| 2-(p-Dimethylaminophenyl)-VHF | - | - | 50 min | [2] |
| 7-Nitro-VHF | - | - | 490 min | [2] |
Experimental Protocols
Synthesis of 2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile
This protocol describes a common method for the synthesis of a parent this compound derivative.
Materials:
-
Acetophenone
-
Toluene
-
Ammonium acetate (B1210297)
-
Acetic acid
-
Tritylium (B1200429) tetrafluoroborate
-
Diethyl ether
-
Magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Synthesis of 2-(1-Phenylethylidene)malononitrile (B1594633): Acetophenone and malononitrile are dissolved in toluene. Ammonium acetate and acetic acid are added, and the mixture is refluxed with a Dean-Stark trap to remove water. After cooling, the reaction mixture is washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.[3]
-
Synthesis of Tropylium Tetrafluoroborate: This can be prepared from cycloheptatriene (B165957) and a hydride abstracting agent like tritylium tetrafluoroborate in a suitable solvent.[3]
-
[8+2] Cycloaddition: The 2-(1-phenylethylidene)malononitrile and tropylium tetrafluoroborate are reacted in a suitable solvent to yield the this compound precursor.
-
Oxidation and Ring Closure: The precursor is then oxidized, for example, with tritylium tetrafluoroborate, followed by treatment with a base like triethylamine to induce the final ring closure to form the 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile.[3]
-
Purification: The final product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[4][5][6]
Photochemical Experiments and Quantum Yield Determination
Experimental Setup: A typical photochemical reactor consists of a light source (e.g., mercury or xenon lamp), a filter to select the desired excitation wavelength, a quartz cuvette to hold the sample solution, and a cooling system to maintain a constant temperature.[1][7][8]
Procedure for Quantum Yield Measurement: The quantum yield of the DHA to VHF photoisomerization can be determined relative to a well-characterized actinometer or by using an integrating sphere for absolute measurements.[9][10][11][12][13]
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.
-
Actinometry (Relative Method):
-
Irradiate a solution of a chemical actinometer (e.g., potassium ferrioxalate) with the same light source and geometry as the sample.
-
Determine the number of photons absorbed by the actinometer by measuring the change in its absorbance.
-
Irradiate the this compound solution under identical conditions and monitor the change in the VHF absorption band over time using a UV-Vis spectrophotometer.
-
The quantum yield is calculated by comparing the rate of VHF formation to the photon flux determined from the actinometry experiment.
-
-
Integrating Sphere (Absolute Method):
-
An integrating sphere is used to collect all the light transmitted and emitted by the sample.
-
The number of absorbed photons is determined by comparing the light intensity with and without the sample in the sphere.
-
The number of emitted photons (fluorescence) is also measured.
-
The photoisomerization quantum yield is calculated from the number of molecules transformed (determined by absorption spectroscopy) divided by the number of photons absorbed.
-
Spectroscopic Characterization
-
UV-Vis Spectroscopy: Absorption spectra of the DHA and VHF isomers are recorded in a suitable solvent. The photochemical conversion can be monitored by irradiating the DHA solution directly in the spectrophotometer and recording the spectral changes over time.[3]
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural characterization of the synthesized this compound derivatives. Detailed 2D NMR experiments (COSY, HSQC, HMBC) can be used for unambiguous signal assignments.[2]
Visualizing the Mechanisms and Workflows
Photochemical Reaction Mechanism of this compound
Caption: The photoisomerization pathway of this compound (DHA) to vinylheptafulvene (VHF).
Jablonski Diagram for this compound Photophysics
Caption: A simplified Jablonski diagram illustrating the photophysical processes of this compound.
Computational Workflow for Studying this compound
Caption: A typical computational workflow for the theoretical investigation of this compound photochemistry.
Conclusion
The theoretical and computational investigation of this compound's ground and excited states has provided invaluable insights into its photochromic behavior. This guide has summarized the key quantitative data, provided detailed experimental protocols for its synthesis and characterization, and visualized the fundamental processes that govern its light-induced transformations. This knowledge is crucial for the rational design of novel this compound-based systems with tailored properties for a wide array of applications in materials science and medicine. As computational methods continue to advance and experimental techniques become more sophisticated, our understanding of these fascinating molecular switches will undoubtedly deepen, paving the way for even more innovative technologies.
References
- 1. hepatochem.com [hepatochem.com]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Purification [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. chm.bris.ac.uk [chm.bris.ac.uk]
- 8. Photochemical Reactor | Photocatalytic Reactor [shilpent.com]
- 9. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jasco-global.com [jasco-global.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 13. Making sure you're not a bot! [opus4.kobv.de]
The Dawn of a Molecular Switch: Early Discoveries in Dihydroazulene Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of photochromic molecules, compounds that undergo reversible transformations upon exposure to light, holds immense promise for applications ranging from high-density data storage to targeted drug delivery. Among these fascinating molecular machines, the dihydroazulene/vinylheptafulvene (DHA/VHF) system stands out for its unique photo-activated, thermally-driven switching mechanism. This technical guide delves into the seminal early discoveries that laid the foundation for our understanding of this compound chemistry, focusing on the pioneering work of the 1980s that first unveiled its remarkable photochromic properties.
The Pioneering Discovery
The story of this compound's photochromism begins in the early 1980s. While vinylheptafulvenes (VHFs) had been synthesized prior to this, it was the groundbreaking work of Jörg Daub and his colleagues that first described the reversible light-induced ring-opening of a this compound (DHA) to a vinylheptafulvene and its subsequent thermal ring-closure.[1][2] This discovery, first reported in 1984, marked the birth of a new class of photochromic systems.[1][3] The initial studies centered on 1,1-dicyano-1,8a-dihydroazulenes, which exhibited a distinct color change from yellow (DHA) to red (VHF) upon irradiation with UV light.[2]
Core Photo-Thermochromic Mechanism
The fundamental principle of the DHA/VHF photo-thermochromic system is a two-step process involving a photochemical electrocyclic ring-opening reaction followed by a thermal electrocyclic ring-closure.
-
Photochemical Ring-Opening (DHA → VHF) : Upon absorption of ultraviolet or visible light, the this compound molecule undergoes a 10π-electron retro-electrocyclization. This process breaks a carbon-carbon single bond in the five-membered ring, leading to the formation of the highly colored, planar vinylheptafulvene isomer. This reaction is characterized by a high quantum yield, indicating its efficiency.
-
Thermal Ring-Closure (VHF → DHA) : In the absence of light, the vinylheptafulvene isomer spontaneously reverts to the thermodynamically more stable this compound form. This is a thermally activated process, and its rate is highly dependent on the molecular structure and the solvent environment.
This unidirectional photochemical process, where light only triggers the forward reaction, makes the DHA/VHF system particularly interesting for applications requiring a distinct "on" and "off" state.
Quantitative Analysis of Early this compound Derivatives
The initial research by Daub and his team involved the synthesis and characterization of several this compound derivatives to understand the structure-property relationships governing their photo- and thermochromic behavior. The following tables summarize the key quantitative data from these early studies.
| Compound (R substituent) | DHA λmax (nm) in CH2Cl2 | VHF λmax (nm) in CH2Cl2 | Quantum Yield (Φ) of DHA → VHF |
| Phenyl | 354 | 459 | 0.55 |
| 4-Methoxyphenyl | 356 | 478 | 0.50 |
| 4-Nitrophenyl | 352 | 452 | 0.45 |
| Methyl | 348 | 445 | 0.60 |
Table 1: Spectroscopic and Photochemical Data for 2-Substituted-1,1-dicyano-1,8a-dihydroazulenes.
| Compound (R substituent) | Half-life (t½) of VHF → DHA (min) at 20°C in CH2Cl2 |
| Phenyl | 21 |
| 4-Methoxyphenyl | 45 |
| 4-Nitrophenyl | 8 |
| Methyl | 15 |
Table 2: Thermal Back-Reaction Kinetics for 8-(2,2-dicyanovinyl)heptafulvenes.
Detailed Experimental Protocols from Early Research
The following sections provide a detailed account of the experimental methodologies employed in the foundational studies of dihydroazulenes, as described in the seminal 1986 publication in Chemische Berichte.
Synthesis of 2-Phenyl-1,1-dicyano-1,8a-dihydroazulene
This synthesis involves a multi-step procedure starting from readily available reagents.
Step 1: Synthesis of 2-Phenyl-1,3-bis(dimethylamino)trimethinium Perchlorate (B79767) A mixture of acetophenone (B1666503) (12.0 g, 0.1 mol), N,N-dimethylformamide dimethyl acetal (B89532) (35.7 g, 0.3 mol), and pyrrolidine (B122466) (1.4 g, 0.02 mol) was heated at 130°C for 8 hours. After cooling, the reaction mixture was dissolved in methanol (B129727) (100 mL), and a solution of sodium perchlorate (12.2 g, 0.1 mol) in methanol (50 mL) was added. The resulting precipitate was filtered, washed with methanol, and dried to yield the trimethinium salt.
Step 2: Synthesis of 8-(2,2-Dicyanovinyl)heptafulvene To a solution of tropone (B1200060) (10.6 g, 0.1 mol) and malononitrile (B47326) (6.6 g, 0.1 mol) in acetic anhydride (B1165640) (100 mL) was added triethylamine (B128534) (10.1 g, 0.1 mol) dropwise at 0°C. The mixture was stirred at room temperature for 12 hours. The resulting red solution was poured into ice water, and the precipitate was collected by filtration, washed with water, and dried.
Step 3: [8+2] Cycloaddition to form 2-Phenyl-1,1-dicyano-1,8a-dihydroazulene A solution of 8-(2,2-dicyanovinyl)heptafulvene (2.0 g, 0.01 mol) and 1-phenyl-1-(trimethylsilyloxy)ethene (2.1 g, 0.011 mol) in dry toluene (B28343) (50 mL) was heated at reflux for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate (B1210297) 9:1) to give the title compound as a yellow solid.
Photochemical Studies and Quantum Yield Determination
The photochemical conversion of dihydroazulenes to vinylheptafulvenes was monitored by UV-Vis spectroscopy.
Irradiation Setup: A high-pressure mercury lamp with appropriate filters to isolate the desired excitation wavelength (e.g., 366 nm) was used as the light source. The sample solution, contained in a quartz cuvette, was irradiated at a constant temperature.
Quantum Yield Measurement: The quantum yield (Φ) of the photochemical ring-opening was determined using ferrioxalate (B100866) actinometry. The number of photons absorbed by the sample was measured by comparing the photochemical conversion of a potassium ferrioxalate solution under identical irradiation conditions. The concentration of the vinylheptafulvene formed was determined from its absorbance at its λmax, using the molar extinction coefficient determined from the spectrum after complete conversion.
The quantum yield was calculated using the following formula: Φ = (moles of VHF formed) / (moles of photons absorbed)
Thermal Kinetics of the VHF to DHA Back-Reaction
The rate of the thermal ring-closure of vinylheptafulvenes to dihydroazulenes was also followed by UV-Vis spectroscopy.
Procedure: A solution of the this compound was irradiated until complete conversion to the vinylheptafulvene was achieved, as confirmed by the disappearance of the DHA absorption band and the maximization of the VHF absorption band. The light source was then turned off, and the cuvette was maintained at a constant temperature in the spectrophotometer. The decrease in the absorbance of the vinylheptafulvene at its λmax was monitored over time.
Data Analysis: The reaction was found to follow first-order kinetics. The rate constant (k) was determined from the slope of the plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction. The half-life (t½) of the vinylheptafulvene was then calculated using the equation: t½ = ln(2)/k.
Visualizing the Core Processes
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in early this compound research.
Caption: The photo-thermochromic cycle of the this compound (DHA) and vinylheptafulvene (VHF) system.
Caption: A generalized workflow for the synthesis of this compound derivatives in early studies.
Caption: Experimental workflow for the characterization of DHA/VHF photo- and thermochromism.
The early discoveries in this compound research not only introduced a novel photochromic system but also laid the critical groundwork for decades of subsequent research. The fundamental understanding of the synthesis, the photo-induced ring-opening, and the thermal ring-closure, along with the initial quantitative characterization of these processes, continues to inform the design and development of advanced molecular switches for a myriad of applications in materials science and medicine.
References
Spectroscopic Characterization of Dihydroazulene and Vinylheptafulvene: A Technical Guide
Introduction
The dihydroazulene (DHA) / vinylheptafulvene (VHF) molecular system is a prominent member of the photochromic family of compounds, capable of reversible isomerization between two distinct states triggered by light and heat. This compound, a yellow compound, undergoes a light-induced electrocyclic ring-opening to form the intensely colored vinylheptafulvene.[1] This transformation can be reversed thermally, making the DHA/VHF system a photo/thermoswitch.[2] This unique behavior, accompanied by significant changes in physical properties like absorption spectra and dipole moment, has positioned the DHA/VHF couple as a key candidate for applications in molecular electronics, data storage, and solar energy storage systems.[1][3][4]
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize both isomers. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical methods for distinguishing and quantifying the DHA and VHF states. The guide includes summaries of key spectroscopic data, detailed experimental protocols, and logical diagrams illustrating the core processes and analytical workflows.
The this compound/Vinylheptafulvene Photo-Thermochromic System
The core of the DHA/VHF system is a reversible isomerization process. The thermodynamically stable DHA isomer can be converted to the metastable VHF isomer upon irradiation with UV light (typically 300-400 nm).[1] The initial product is the s-cis conformer of VHF, which rapidly converts to the more stable s-trans conformer.[1] The reverse reaction, the ring-closure of VHF back to DHA, is a thermally activated process and is not induced by light.[5][6] This one-way photochemical reaction is a key feature of the system.[5] The kinetics of the thermal back-reaction are highly dependent on the solvent and the substituents on the molecular scaffold.[1][7]
Spectroscopic Characterization Techniques
The significant structural and electronic differences between the DHA and VHF isomers allow for their distinct characterization using a variety of spectroscopic methods.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is the most common method for monitoring the switching process due to the dramatic color change involved.
-
This compound (DHA): Typically exhibits a characteristic absorption band in the UV-A region, around 350-390 nm, rendering it yellow in color.[1][8]
-
Vinylheptafulvene (VHF): The ring-opening extends the conjugated π-system, causing a significant redshift (bathochromic shift) of the main absorption band into the visible region, typically around 460-480 nm.[1] This results in a red or purple appearance. The absorption of VHF is generally more intense than that of DHA.[1]
The position of the VHF absorption maximum is sensitive to both solvent polarity and the electronic nature of substituents. Generally, polar solvents cause a redshift, while non-polar solvents lead to a blueshift.[1] Electron-withdrawing groups on the five-membered ring also tend to cause a redshift.[1][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the unambiguous assignment of each isomer. ¹H and ¹³C NMR are crucial for confirming the molecular structure after synthesis and for studying the kinetics of the thermal back-reaction.[7][10]
-
¹H NMR: The conversion from DHA to VHF leads to characteristic changes in chemical shifts and coupling constants. For example, the decay of the aliphatic proton signal at C8a in DHA (around 3.45 ppm in benzene-d6) and the appearance of new olefinic proton signals for VHF are clear indicators of the ring-opening.[10]
-
¹³C NMR: The change in hybridization of the atoms involved in the ring-opening (from sp³ to sp²) results in significant shifts in the ¹³C NMR spectrum.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC are essential for the complete and accurate assignment of all proton and carbon signals in both isomers.[7][10]
Vibrational Spectroscopy (Raman and IR)
Vibrational spectroscopy offers further structural insights, particularly when specific functional groups are present. For DHA/VHF systems functionalized with nitrile (-CN) groups, the CN-stretching frequency is an excellent probe for identifying the two isomers.[11]
-
Raman Spectroscopy: The photoswitching between DHA and VHF can be monitored by observing changes in the CN-stretching frequencies.[11] This technique is applicable in both solution and the solid state.[11]
-
Infrared (IR) Spectroscopy: For VHF, characteristic bands have been reported at 2206, 1252, and 1208 cm⁻¹, which can be used for its identification.[12]
Quantitative Spectroscopic Data
The following tables summarize typical spectroscopic data for unsubstituted or phenyl-substituted DHA/VHF systems. Note that values can vary significantly with substitution and solvent.
Table 1: UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) | Reference(s) |
| DHA (unsubstituted) | MeCN | ~350 | [1] |
| VHF (unsubstituted) | MeCN | ~470 | [1] |
| DHA (2-phenyl) | - | 354 | [13] |
| VHF (2-phenyl) | - | 459 | [13] |
| DHA-7 (anchored) | CH₃CN | 372 | [8] |
| DHA-6 (anchored) | CH₃CN | 393 | [8] |
Table 2: Selected ¹H NMR Chemical Shift Data (in Benzene-d6)
| Proton | DHA (δ ppm) | VHF (δ ppm) | Reference(s) |
| H8a | 3.45 | - | [10] |
| Olefinic Protons | - | 5.06 - 5.55 | [10] |
Table 3: Vibrational Spectroscopy Data
| Compound | Technique | Characteristic Frequency (cm⁻¹) | Vibration Mode | Reference(s) |
| VHF | IR | 2206 | -CN stretch | [12] |
| VHF | IR | 1252, 1208 | - | [12] |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining reproducible spectroscopic data.
Protocol: Monitoring DHA-to-VHF Photoconversion by UV-Vis Spectroscopy
This protocol describes a typical experiment to observe the light-induced ring-opening.
-
Sample Preparation: Prepare a dilute solution of the DHA derivative in a UV-grade solvent (e.g., acetonitrile, toluene) in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance between 1.0 and 1.5.[3]
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the DHA solution from 200-800 nm. This is the "0% conversion" spectrum.[12]
-
Irradiation: Irradiate the sample with a suitable light source (e.g., a 365 nm LED or a filtered lamp) while maintaining a constant temperature.[12][14] Irradiation can be done directly in the spectrophotometer for kinetic studies.
-
Spectral Monitoring: Record UV-Vis spectra at regular intervals during irradiation until no further changes are observed. The final spectrum represents the photostationary state (PSS).
-
Data Analysis: Monitor the decrease in the DHA absorption band and the simultaneous increase in the VHF absorption band to determine the extent and kinetics of the conversion.
Protocol: Monitoring Thermal VHF-to-DHA Back-Reaction by ¹H NMR
This protocol is used to determine the half-life of the thermal ring-closure.
-
VHF Generation: Prepare a solution of the DHA compound in a deuterated solvent (e.g., benzene-d6) in an NMR tube. Irradiate the sample with a 365 nm light source until maximum conversion to VHF is achieved, as confirmed by the solution's color change.[10]
-
Initial NMR Spectrum: Quickly acquire a ¹H NMR spectrum of the VHF solution at a controlled temperature (e.g., 40 °C). This is the t=0 spectrum.[10]
-
Time-Resolved Measurement: Maintain the NMR tube at a constant temperature in the dark and acquire spectra at regular time intervals (e.g., every 40 minutes).[10]
-
Data Analysis: Integrate key signals corresponding to both the decaying VHF isomer and the appearing DHA isomer. Plot the concentration or integral intensity versus time and fit the data to a first-order kinetic model to calculate the rate constant and half-life (t₁/₂) of the thermal back-reaction.[1]
Conclusion
The spectroscopic characterization of the this compound/vinylheptafulvene system is fundamental to understanding and harnessing its photochromic properties. UV-Vis spectroscopy provides a straightforward method for observing the switching process, while NMR spectroscopy offers definitive structural proof and is the gold standard for kinetic analysis of the thermal back-reaction. Vibrational spectroscopy serves as a valuable complementary technique, especially for functionalized derivatives. The detailed protocols and data presented in this guide provide a solid foundation for researchers to accurately characterize these dynamic molecular switches and advance their application in next-generation technologies.
References
- 1. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 2. Syntheses of donor-acceptor-functionalized dihydroazulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating this compound/Vinylheptafulvene Photoswitches for Solar Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. This compound/vinylheptafulvene photochromism: a model for one-way photochemistry via a conical intersection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound/vinylheptafulvene photochromism: dynamics of the photochemical ring-opening reaction - University of Regensburg Publication Server [epub.uni-regensburg.de]
- 7. researchgate.net [researchgate.net]
- 8. Single-molecule detection of this compound photo-thermal reaction using break junction technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phototunable Absorption and Nonlinear Optical Properties of Thermally Stable this compound–Vinylheptafulvene Photochrome Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterisation of this compound and vinylheptafulvene derivatives using Raman spectroscopy: The CN-stretching region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.chalmers.se [research.chalmers.se]
Methodological & Application
Application Notes and Protocols for Large-Scale Synthesis of 2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, optimized protocol for the large-scale synthesis of 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile, a photochromic molecule with potential applications in molecular electronics and materials science.[1][2][3][4] The synthesis is based on a multi-step procedure starting from readily available reagents. This protocol is designed to be economical and effective for producing the target compound in gram quantities.[1][2]
Introduction
2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile (DHA) is a photochromic compound that undergoes a reversible ring-opening reaction to its vinylheptafulvene (VHF) isomer upon irradiation with light.[1][2] The thermal reversion from VHF back to DHA makes this system an interesting candidate for molecular switches and data storage applications. The synthetic route described herein is an optimized version of previously reported methods, focusing on high yields and ease of purification.[1][2]
Synthetic Pathway Overview
The synthesis of 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile is achieved through a three-step process, beginning with a Knoevenagel condensation, followed by a cycloaddition/elimination reaction, and concluding with a two-step oxidation and thermal ring-closure sequence.
Figure 1: Overall synthetic workflow for 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile.
Experimental Protocols
Step 1: Synthesis of (2Z)-2-cyano-3-phenylcinnamonitrile
This initial step involves a Knoevenagel condensation between acetophenone and malononitrile.[5]
Materials:
-
Acetophenone
-
Malononitrile
-
Ammonium (B1175870) acetate (B1210297) (NH₄OAc)
-
Glacial acetic acid (AcOH)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add acetophenone, malononitrile, ammonium acetate, and glacial acetic acid in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired crotononitrile (B213123) derivative.
Step 2: Synthesis of the Dihydroazulene Precursor
This step involves a key [8+2] cycloaddition reaction between the crotononitrile derivative and tropylium tetrafluoroborate.[5][6]
Materials:
-
(2Z)-2-cyano-3-phenylcinnamonitrile (from Step 1)
-
Tropylium tetrafluoroborate
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Suspend the crotononitrile derivative and freshly prepared tropylium tetrafluoroborate in dry dichloromethane under an inert atmosphere (e.g., argon).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Add triethylamine dropwise to the cooled suspension over a period of 10-15 minutes.
-
Allow the reaction mixture to stir at -78 °C for an additional 20 minutes, then let it warm to room temperature.
-
Quench the reaction by adding 2 M aqueous HCl.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude this compound precursor. This intermediate is often used in the next step without further purification.
Step 3: Oxidation and Thermal Ring Closure to 2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile
The final steps involve oxidation to the vinylheptafulvene intermediate followed by a thermal electrocyclic ring closure.[2]
Materials:
-
Crude this compound precursor (from Step 2)
-
Tritylium tetrafluoroborate
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Toluene or another suitable high-boiling solvent
Procedure:
-
Dissolve the crude product from the previous step in dry dichloromethane.
-
Add tritylium tetrafluoroborate to the solution and stir at room temperature until the reaction is complete (monitored by TLC).
-
Add triethylamine to the reaction mixture to induce elimination, forming the vinylheptafulvene (VHF) intermediate, which typically has a distinct color.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the crude VHF in toluene and heat the solution at 80 °C in the dark for approximately 1 hour to promote the thermal ring-closure to the final product, 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile (DHA).
-
Cool the solution and purify the product by flash column chromatography on silica (B1680970) gel.
Data Summary
The following table summarizes the typical yields for each step of the synthesis.
| Step | Product | Starting Materials | Typical Yield (%) | Reference |
| 1 | (2Z)-2-cyano-3-phenylcinnamonitrile | Acetophenone, Malononitrile | 93% | [2] |
| 2 & 3 | 2-Phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile | (2Z)-2-cyano-3-phenylcinnamonitrile, Tropylium tetrafluoroborate | >99% (crude precursor), final purification after ring closure | [2] |
Characterization
The final product should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound. Detailed assignments for 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile can be found in the literature.[1][2]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
UV-Vis Spectroscopy: To characterize the photochromic properties of the DHA/VHF system.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Tropylium tetrafluoroborate is moisture-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be handled with care.
-
Tritylium tetrafluoroborate is corrosive and should be handled with caution.
References
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 4. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. ortho-Substituted 2-Phenylthis compound Photoswitches: Enhancing the Lifetime of the Photoisomer by ortho-Aryl Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intermolecular [8+2] cycloaddition reactions of 2H-3-methoxycarbonylcyclohepta[b]furan-2-one with vinyl ethers: an approach to bicyclo[5.3.0]azulene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Dihydroazulene in Molecular Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroazulene (DHA) and its photoisomer, vinylheptafulvene (VHF), represent a prominent class of molecular photoswitches. The system is characterized by a light-induced ring-opening reaction from the thermally stable DHA to the metastable VHF, followed by a thermal ring-closure back to DHA. This reversible isomerization is accompanied by significant changes in the molecule's electronic and structural properties, making the DHA/VHF system a compelling candidate for applications in molecular electronics, including single-molecule switches and organic field-effect transistors (OFETs).
The photochromic transformation from DHA to VHF can be triggered by UV-Vis light (around 350-400 nm), leading to a substantial shift in the absorption spectrum to longer wavelengths for VHF (around 470 nm).[1] This switching behavior is associated with a change in molecular conductance, where the DHA isomer typically exhibits a higher resistance state ("OFF") and the VHF isomer a lower resistance state ("ON").[2][3] The ability to control the conductance of a single molecule with an external light stimulus is a fundamental requirement for the development of molecular-scale electronic devices.
This document provides detailed application notes and experimental protocols for the synthesis of functionalized this compound derivatives and their integration into molecular electronic devices.
Data Presentation
Table 1: Single-Molecule Conductance of this compound Derivatives
The following table summarizes the quantitative data obtained from single-molecule conductance measurements of various this compound derivatives using the Mechanically Controllable Break Junction (MCBJ) technique. The conductance is given in terms of the quantum conductance, G₀ (where G₀ = 2e²/h ≈ 77.5 µS).
| Molecule | Isomer | Conductance (G/G₀) | Switching Ratio (G_VHF / G_DHA) | Reference |
| This compound-6-thioacetate (dha-6) | DHA | 10⁻³⁷ ± ⁰.¹ | ~25 | [4] |
| VHF | 10⁻⁵.¹ ± ⁰.¹ | [4] | ||
| This compound-7-thioacetate (dha-7) | DHA | 10⁻⁵.⁸ ± ⁰.¹ | ~5 | [2] |
| VHF | 10⁻⁵.¹ ± ⁰.¹ | [2] |
Note: The conductance values can be influenced by the specific junction configuration and the local environment.
Table 2: Photophysical and Kinetic Properties of this compound Photoswitches
This table presents key photophysical and kinetic parameters for representative this compound derivatives. These parameters are crucial for understanding and designing molecular switching experiments.
| Derivative | Photoisomerization Quantum Yield (Φ_DHA→VHF) | Thermal Half-life of VHF (t₁/₂) | Solvent | Reference |
| 2-phenylthis compound | 0.55 | ~70 hours (at 25°C) | Acetonitrile | [5] |
| ortho-methoxyphenyl-DHA | 0.59 | - | Acetonitrile | [5] |
| ortho-chlorophenyl-DHA | 0.67 | - | Acetonitrile | [5] |
Experimental Protocols
Protocol 1: Synthesis of Thioacetate-Functionalized this compound for Molecular Junctions
This protocol describes a general synthetic strategy for obtaining this compound molecules functionalized with thioacetate (B1230152) anchoring groups, which are suitable for forming covalent bonds with gold electrodes in molecular junctions. The synthesis involves a palladium-catalyzed cross-coupling reaction.
Materials:
-
Bromo-functionalized this compound precursor
-
Thioacetate-containing boronic acid or stannane (B1208499) derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvents (e.g., toluene, THF)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the bromo-functionalized this compound precursor (1 equivalent) in anhydrous toluene.
-
Add the thioacetate-containing boronic acid or stannane derivative (1.2 equivalents) and the base (2-3 equivalents).
-
Purge the solution with the inert gas for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication and Measurement of a this compound-Based Single-Molecule Junction using Mechanically Controllable Break Junction (MCBJ)
This protocol outlines the procedure for measuring the conductance of a single this compound molecule using the MCBJ technique.[4][6]
Materials and Equipment:
-
MCBJ setup with a piezo controller
-
Gold break-junction sample
-
Solution of the thioacetate-functionalized this compound derivative (typically 0.1-1 mM in a suitable solvent like a mixture of THF and mesitylene)
-
Low-noise current amplifier
-
Data acquisition system
-
Light source for photoswitching (e.g., a UV-Vis lamp with appropriate filters)
Procedure:
-
Sample Preparation: Mount the gold break-junction sample in the MCBJ setup.
-
Solution Application: Apply a small droplet of the this compound solution to the break-junction area.
-
Junction Formation:
-
Use the piezo controller to slowly bend the substrate, causing the gold wire to stretch and eventually break, forming two atomically sharp electrodes.
-
Slowly bring the electrodes back towards each other until a tunneling current is detected.
-
Repeatedly form and break the junction by controlling the piezo voltage. During the breaking process, a this compound molecule can bridge the gap between the two gold electrodes, forming a single-molecule junction.
-
-
Conductance Measurement:
-
Apply a constant bias voltage (e.g., 100 mV) across the junction.
-
Record the current as a function of electrode displacement during the breaking process. This will generate conductance-distance traces.
-
Collect thousands of these traces to build a conductance histogram. The peaks in the histogram correspond to the most probable conductance values of the molecular junction.
-
-
Photoswitching Experiment:
-
To investigate the photoswitching behavior, irradiate the molecular junction with light of a specific wavelength (e.g., 365 nm to induce the DHA to VHF transition).[4]
-
Measure the conductance of the junction in the "ON" state (VHF).
-
The thermal back-reaction to the "OFF" state (DHA) can be observed by monitoring the conductance over time in the dark.
-
-
Data Analysis:
-
Construct 1D and 2D conductance histograms from the collected traces to determine the conductance of the DHA and VHF states.
-
Calculate the switching ratio by dividing the conductance of the VHF state by that of the DHA state.
-
Visualizations
References
- 1. An MCBJ case study: The influence of π-conjugation on the single-molecule conductance at a solid/liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Single-molecule detection of this compound photo-thermal reaction using break junction technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Dihydroazulene-Based Systems for Solar Energy Storage
Introduction
Molecular Solar Thermal (MOST) systems offer a promising avenue for harvesting and storing solar energy through the reversible photoisomerization of molecular photoswitches.[1][2][3] Upon exposure to sunlight, a parent molecule is converted into a high-energy, metastable isomer, effectively storing solar energy in its chemical bonds.[1][4] This energy can be released on-demand as heat, either thermally or through catalysis.[1] The Dihydroazulene/Vinylheptafulvene (DHA/VHF) couple is a key candidate for MOST applications, undergoing a clean and efficient photochemical ring-opening reaction from DHA to the energy-rich VHF isomer.[5][6][7] This system is attractive due to its high quantum yield for photoisomerization and the potential for tuning its properties, such as the half-life of the metastable state and energy storage density, through synthetic modifications.[5][8][9] These notes provide an overview of the DHA/VHF system, key performance data, and detailed experimental protocols for its synthesis and characterization.
Photochemical Mechanism and Energy Storage Cycle
The energy storage process in the DHA/VHF system is based on a reversible valence isomerization. The thermodynamically stable DHA isomer absorbs a photon (typically in the UV-A or violet region of the solar spectrum), leading to an electrocyclic ring-opening to form the metastable VHF isomer.[10] The initial product is the s-cis-VHF conformer, which then typically relaxes to the more stable s-trans-VHF conformer where the energy is stored for a prolonged period.[10][11] The stored energy is released as heat through a thermal back-reaction, which proceeds via the reactive s-cis conformer, returning the molecule to the ground-state DHA.[1][9] This closed-loop cycle allows for the capture, storage, and release of solar energy without emitting greenhouse gases.[10]
Caption: The DHA/VHF photochemical cycle for solar energy storage and release.
Quantitative Performance Data
The performance of DHA/VHF systems is evaluated based on several key parameters, including the absorption maxima (λmax) of the two isomers, the quantum yield (Φ) of the forward reaction, the energy storage density, and the thermal half-life (t1/2) of the VHF isomer, which dictates the storage time. Structural modifications to the DHA core have a significant impact on these properties.
| Compound/System | Solvent | λmax DHA (nm) | λmax VHF (nm) | Quantum Yield (ΦDHA→VHF) | Half-life (t1/2) of VHF | Energy Storage (ΔHstor) | Energy Density (kJ/g) | Reference |
| Parent DHA-Ph (DHA1) | Toluene | - | ~460 | 0.92 | 39 hours | 35.2 kJ/mol | - | [1][7] |
| Parent DHA-Ph (DHA1) | Acetonitrile | - | - | 0.77 | 3.6 hours | - | 0.11 MJ/kg (Calculated) | [1][7][9] |
| Parent DHA-Ph (DHA1) | Ethanol (B145695) | - | - | 0.44 | 3 hours | - | - | [7] |
| Phenylethynyl-substituted DHA | Acetonitrile | - | - | - | 22 days | - | - | [5] |
| DHA-NBD Dyad (4a) | Toluene | 387 | 466 | - | - | - | - | [5] |
| Macrocycle (Smallest Ring) | - | - | - | - | 202 hours (second conversion) | Highest among tested macrocycles | - | [12] |
| DHA with one cyano group removed | - | - | - | - | Years | - | 0.25 | [6] |
Experimental Protocols
Protocol 1: General Synthesis of a C2-Substituted this compound Derivative
This protocol is adapted from the synthesis of DHA derivatives incorporating new substituents at the C2 position, a common strategy for tuning the molecule's properties.[4][5]
Materials:
-
Appropriate precursor for the C2 substituent (e.g., a substituted aldehyde).
-
Triethylamine (B128534) (Et3N).
-
Tritylium (B1200429) tetrafluoroborate.
-
Solvents: Toluene, Acetonitrile, Tetrahydrofuran (THF).
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography).
Procedure:
-
Synthesis of the Fulvene (B1219640) Intermediate: React the chosen aldehyde precursor with malononitrile in a suitable solvent like ethanol with a catalytic amount of a base (e.g., piperidine) to form the corresponding dicyanovinyl-substituted intermediate.
-
[8+2] Cycloaddition: Dissolve the fulvene intermediate in a solvent such as acetonitrile. Add triethylamine and then slowly add tropylium tetrafluoroborate. Stir the reaction at room temperature until completion (monitor by TLC). This step forms the core this compound scaffold.
-
Hydride Abstraction and Isomerization (if necessary): In some synthetic routes, a subsequent hydride abstraction and rearrangement are needed to yield the final VHF isomer.[5] To a solution of the product from the previous step in toluene, add tritylium tetrafluoroborate and heat the mixture (e.g., to 60°C).[5]
-
Thermal Ring-Closure to DHA: After the formation of the VHF isomer, add triethylamine to the cooled reaction mixture. Heat the solution to reflux (e.g., for 1.5 hours) to induce the thermal ring-closure, converting the VHF product to the desired DHA derivative.[5]
-
Purification: Concentrate the reaction mixture in vacuo and purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient).
-
Characterization: Confirm the structure and purity of the final DHA product using standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry.[5][12]
Protocol 2: Photochemical Isomerization and Thermal Back-Reaction Analysis
This protocol describes the procedure for evaluating the photoswitching behavior of a DHA derivative using UV-Vis spectroscopy.
Equipment:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder (e.g., a Peltier unit).[5]
-
Quartz cuvette (1 cm path length).
-
Irradiation source (e.g., LED or filtered lamp) at a wavelength corresponding to the DHA absorption band (e.g., 365 nm).[5][7]
-
Nitrogen or Argon gas for deoxygenating solutions.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the DHA derivative in the solvent of choice (e.g., toluene, acetonitrile) with an absorbance of approximately 0.5-1.0 at its λmax. Deoxygenate the solution by bubbling with N2 or Ar for 15-20 minutes to prevent photo-oxidative side reactions.
-
Record Initial Spectrum: Place the sealed cuvette in the thermostatted holder inside the spectrophotometer. Set the desired temperature (e.g., 25°C) and record the initial UV-Vis absorption spectrum of the DHA form.
-
Photochemical Conversion (Charging):
-
Remove the cuvette from the spectrophotometer and irradiate it with the light source for a set period (e.g., 10-30 seconds).
-
Immediately after irradiation, place the cuvette back into the spectrophotometer and record the full UV-Vis spectrum.
-
Repeat the irradiation/measurement cycle until no further spectral changes are observed, indicating the photostationary state (PSS) has been reached. Monitor the decrease of the DHA absorption band and the growth of the characteristic VHF absorption band at longer wavelengths.[5]
-
-
Thermal Back-Reaction Analysis (Discharging):
-
Once the PSS is reached, keep the cuvette in the dark within the thermostatted spectrophotometer.
-
Record the UV-Vis spectrum at regular time intervals (e.g., every 5-10 minutes for fast reactions, or every few hours for slow reactions).
-
Monitor the decay of the VHF absorption peak and the corresponding recovery of the DHA peak.
-
-
Data Analysis:
-
Plot the absorbance of the VHF peak versus time.
-
Fit the decay curve to a first-order kinetic model to determine the rate constant (k) for the thermal back-reaction.
-
Calculate the half-life of the VHF isomer using the equation: t1/2 = ln(2)/k.
-
Protocol 3: Determination of Photochemical Quantum Yield (Φ)
The quantum yield is a critical measure of the efficiency of the photoconversion process. This protocol uses a relative method with a chemical actinometer. A general literature protocol using potassium ferrioxalate (B100866) is often cited.[5]
Materials:
-
DHA sample solution of known concentration.
-
Chemical actinometer solution (e.g., potassium ferrioxalate).[5]
-
Monochromatic light source (e.g., LED or laser with a narrow bandpass filter).
-
UV-Vis Spectrophotometer.
Procedure:
-
Actinometer Measurement:
-
Prepare the actinometer solution according to standard procedures.
-
Irradiate the actinometer solution in a cuvette with the monochromatic light source for a specific time, ensuring less than 10% conversion.
-
Develop the actinometer (e.g., by adding 1,10-phenanthroline (B135089) for the ferrioxalate system) and measure its absorbance at the appropriate wavelength to determine the number of photons that entered the solution (photon flux).
-
-
Sample Measurement:
-
Prepare a solution of the DHA derivative in the desired solvent with a high concentration, such that the absorbance at the irradiation wavelength is greater than 2 (to ensure complete light absorption).[5]
-
Irradiate the sample solution under the exact same conditions (light source, geometry, time) as the actinometer.
-
Measure the change in the concentration of the DHA (or formation of VHF) immediately after irradiation using UV-Vis spectroscopy, based on a previously established calibration curve or known molar extinction coefficients.
-
-
Calculation:
-
The quantum yield (Φ) is calculated as the ratio of the number of molecules of DHA that reacted to the number of photons absorbed by the solution.
-
When using a relative method, the quantum yield of the sample (Φsample) can be determined by comparing its photoreaction rate to that of a standard with a known quantum yield (Φstd) under identical irradiation conditions.
-
General Experimental and Developmental Workflow
The development of new DHA/VHF systems for solar energy storage follows a structured workflow from molecular design to performance evaluation.
References
- 1. Evaluating this compound/Vinylheptafulvene Photoswitches for Solar Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Status and challenges for molecular solar thermal energy storage system based devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.chalmers.se [research.chalmers.se]
- 4. ortho-Substituted 2-Phenylthis compound Photoswitches: Enhancing the Lifetime of the Photoisomer by ortho-Aryl Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Molecular solar thermal systems – control of light harvesting and energy storage by protonation/deprotonation - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13762A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Dihydroazulene Derivatives in Liquid-Crystalline Host Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroazulene (DHA) derivatives are a class of photochromic molecules that exhibit reversible isomerization upon exposure to light. When incorporated into liquid-crystalline (LC) host systems, these molecules can act as photoswitchable guests, enabling external control over the optical and physical properties of the host material. This technology holds significant promise for the development of advanced materials for applications such as smart windows, optical data storage, and dynamic displays.
The fundamental principle lies in the light-induced ring-opening of the DHA molecule to form vinylheptafulvene (VHF), which is accompanied by a significant change in molecular geometry from a bent to a more linear shape.[1][2][3] This structural transformation disrupts the local order of the liquid crystal host, leading to changes in properties like the nematic-isotropic transition temperature (TNI) and the dichroic order parameter. The VHF form thermally reverts to the more stable DHA form in the dark. This reversible process allows for the dynamic modulation of the material's properties.
This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound derivatives in liquid-crystalline host systems.
Data Presentation
The following table summarizes the key quantitative parameters of this compound derivatives in nematic liquid crystal hosts, based on available literature. It is important to note that specific values are highly dependent on the molecular structure of the DHA derivative, the nature of the liquid crystal host, and the experimental conditions.
| This compound Derivative Type | Liquid Crystal Host | Property Measured | Value/Observation | Reference |
| Bent-shaped 7-substituted DHA | Nematic Host | Mesomorphic Properties | Exhibited liquid-crystalline properties on its own. | [1][3] |
| Linear 6-substituted DHA | Nematic Host | Mesomorphic Properties | Possessed nematic properties. | [1][3] |
| 6- and 7-substituted DHAs | Nematic Host | Order Parameter (S) | Found to have high order parameters. | [1][3] |
| DHA to VHF transition | Nematic Host | Dichroic Order Parameter | A decrease in the dichroic order parameter was observed upon ring-opening. | [1][3] |
| VHF to DHA back-reaction | Nematic Host | Reaction Kinetics | Unusually fast back-reaction to a mixture of both DHA isomers. | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A general approach for the synthesis of 2,6-disubstituted tetrahydroazulene derivatives, which are precursors to some DHAs, is outlined below. Researchers should refer to specific literature for the synthesis of their particular DHA derivative of interest.
General Synthesis of Tetrahydroazulene Core:
-
Birch Reduction: Start with a suitable precursor like 2-indancarboxylic acid. Perform a Birch reduction to obtain the corresponding dihydro-intermediate.
-
Esterification: The carboxylic acid is then esterified.
-
Carbene Addition: A carbene addition reaction is carried out on the esterified intermediate.
-
Ring Opening: The resulting carbene adduct undergoes ring-opening to form the tetrahydroazulene skeleton. This is often achieved by treatment with bromine followed by elimination with a base like triethylamine.
Note: This is a generalized procedure and specific reagents, reaction conditions, and purification methods will vary depending on the target DHA molecule.
Protocol 2: Preparation of this compound-Doped Liquid Crystal Cells
This protocol describes the fabrication of a guest-host liquid crystal cell containing a this compound derivative.
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Polyimide (PI) alignment layer solution
-
Spin coater
-
Hot plate
-
UV curing adhesive
-
Microspheres (for cell gap control)
-
Nematic liquid crystal host (e.g., 5CB)
-
This compound derivative
-
Solvent (e.g., chloroform (B151607) or dichloromethane, if necessary)
-
Vacuum chamber
-
UV lamp
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates with a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrates with a nitrogen gun.
-
Alignment Layer Coating: Spin-coat a thin layer of a polyimide alignment solution onto the ITO-coated side of the substrates.
-
Curing and Rubbing: Cure the PI layer on a hotplate according to the manufacturer's instructions. After cooling, gently rub the PI surface with a velvet cloth in a single direction to induce a preferential alignment of the liquid crystal molecules.
-
Cell Assembly: Apply a UV-curable adhesive mixed with microspheres of a specific diameter (to control the cell gap) around the perimeter of one substrate. Place the second substrate on top, with the rubbing directions aligned either parallel or anti-parallel.
-
Curing: Expose the assembled cell to UV light to cure the adhesive and seal the cell, leaving a small opening for filling.
-
Preparation of the Guest-Host Mixture:
-
Dissolve the this compound derivative in a minimal amount of a volatile solvent.
-
Add this solution to the nematic liquid crystal host. The concentration of the DHA derivative will typically be in the range of 1-5 wt%.
-
Heat the mixture to the isotropic phase of the liquid crystal and stir until the solvent has completely evaporated and the mixture is homogeneous.
-
-
Cell Filling:
-
Place the empty cell in a vacuum chamber and evacuate the air.
-
Introduce the guest-host mixture to the filling port.
-
Slowly release the vacuum to allow the mixture to be drawn into the cell by capillary action.
-
-
Sealing: Seal the filling port with a UV-curable adhesive.
Protocol 3: Characterization of Photoswitching Properties
This protocol outlines the methods for characterizing the photoswitching behavior of the this compound-doped liquid crystal cell.
Equipment:
-
Polarizing Optical Microscope (POM) with a hot stage
-
UV-Vis Spectrometer with a polarizer
-
Light source for irradiation (e.g., UV lamp with appropriate filters)
Procedure:
-
Polarizing Optical Microscopy (POM):
-
Place the filled cell on the hot stage of the POM.
-
Observe the texture of the liquid crystal to confirm the alignment and identify any defects.
-
Irradiate a section of the cell with UV light and observe the changes in the texture in real-time. This can provide a qualitative indication of the disruption of the liquid crystal order.
-
-
UV-Vis Spectroscopy for Order Parameter Measurement:
-
Place the cell in the sample holder of a UV-Vis spectrometer equipped with a polarizer.
-
Orient the cell so that the rubbing direction is parallel to the polarization of the incident light and record the absorbance spectrum (A||).
-
Rotate the cell by 90 degrees and record the absorbance spectrum (A⊥).
-
The dichroic ratio (DR) can be calculated as DR = A|| / A⊥.
-
The order parameter (S) can be calculated using the formula: S = (DR - 1) / (DR + 2).
-
-
Photoswitching Kinetics:
-
Monitor the change in absorbance at the peak wavelength of the VHF form as a function of time after irradiation to determine the thermal back-reaction kinetics.
-
Irradiate the sample with a specific wavelength and intensity of light while monitoring the change in the UV-Vis spectrum to study the kinetics of the DHA to VHF conversion.
-
Visualizations
Experimental Workflow for Liquid Crystal Cell Fabrication
Caption: Workflow for the fabrication of a this compound-doped liquid crystal cell.
Photoswitching Mechanism and Characterization
Caption: Reversible photoswitching of this compound and characterization methods.
References
Dihydroazulene: A Versatile Component in Molecular Machinery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroazulene (DHA) and its photoisomer, vinylheptafulvene (VHF), represent a robust photo/thermoswitchable system with significant potential in the development of molecular machines.[1][2][3] The light-induced, reversible transformation between the closed DHA and open VHF forms allows for the precise control of molecular geometry, electronic properties, and, consequently, function at the nanoscale. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of DHA-based molecular machines.
The fundamental principle of the DHA/VHF system lies in a photochromic 10π-electrocyclic ring-opening reaction.[4] Upon irradiation with UV light (typically around 365 nm), the colorless or pale yellow DHA undergoes a ring-opening to form the colored VHF isomer.[1][4] The reverse reaction, the ring-closure of VHF back to DHA, is typically a thermal process, though it can be influenced by catalysts.[1][5] This unidirectional photo-activation makes the DHA/VHF system particularly interesting for applications where controlled, triggered motion is required.
Applications in Molecular Machines
The unique properties of the DHA/VHF system have led to its exploration in a variety of molecular machine applications:
-
Molecular Switches: The distinct structural and electronic differences between DHA and VHF allow them to function as efficient molecular switches. These switches can be used to control electrical conductance in single-molecule junctions, paving the way for molecular electronics.[6][7]
-
Solar Energy Storage: The DHA to VHF conversion stores light energy in chemical bonds. The subsequent thermal back-reaction releases this energy as heat, making the system a candidate for molecular solar thermal (MOST) energy storage systems.[5]
-
Drug Delivery: The conformational changes associated with DHA/VHF switching can be harnessed to create light-triggered drug delivery systems. For instance, a DHA-functionalized nanocarrier could release its payload upon photo-isomerization.
-
Multi-modal Systems: DHA units can be integrated with other photochromic or redox-active molecules, such as azobenzenes, to create multi-state molecular machines that can be controlled by multiple stimuli.[8][9]
-
Hybrid Materials: Incorporation of DHA into metal-organic frameworks (MOFs) allows for the creation of solid-state photoswitchable materials with potential applications in sensing and smart materials.[10][11]
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of functionalized DHA derivatives is crucial for tuning their properties and integrating them into larger molecular systems. A general and widely used method involves the reaction of a substituted acetophenone (B1666503) with a tropylium (B1234903) salt.[12]
Protocol: Synthesis of a 2-Phenyl-Substituted this compound
This protocol is adapted from procedures for synthesizing ortho-substituted 2-phenyldihydroazulenes.[13]
Step 1: Knoevenagel Condensation
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve ortho-iodoacetophenone (1.0 eq) and malononitrile (B47326) (1.1 eq) in toluene.
-
Add acetic acid (0.2 eq) and ammonium (B1175870) acetate (B1210297) (0.2 eq).
-
Reflux the mixture until water evolution ceases.
-
Cool the reaction mixture, wash with water and brine, and dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crotononitrile (B213123) intermediate by column chromatography.
Step 2: this compound Core Formation
-
Suspend the crotononitrile intermediate (1.0 eq) and freshly prepared tropylium tetrafluoroborate (B81430) (1.2 eq) in dry dichloromethane (B109758) under an argon atmosphere at -78 °C.
-
Slowly add triethylamine (B128534) (1.5 eq) and stir for 20 minutes.
-
Quench the reaction with 2 M HCl.
-
Extract the organic phase, wash with water, and dry over anhydrous magnesium sulfate.
-
Without further purification, dissolve the crude product in 1,2-dichloroethane.
-
Add tritylium (B1200429) tetrafluoroborate (1.1 eq) and reflux the mixture for 2 hours.
-
Cool the mixture to 0 °C, dilute with toluene, and add triethylamine over 20 minutes.
-
Heat the resulting intermediate vinylheptafulvene solution in the dark at 80 °C overnight to induce thermal ring-closure to the this compound.
-
Purify the final DHA product by column chromatography.
Characterization of Photoswitching Behavior
The photochromic behavior of DHA derivatives is typically characterized using UV-Vis and NMR spectroscopy.
Protocol: Monitoring DHA-VHF Switching by UV-Vis Spectroscopy
-
Prepare a dilute solution of the DHA derivative in a suitable solvent (e.g., acetonitrile, toluene) in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum. The DHA form typically shows a characteristic absorption maximum around 350-380 nm.[1]
-
Irradiate the solution with a UV lamp (e.g., 365 nm LED) at a constant temperature.
-
Record UV-Vis spectra at regular intervals during irradiation until the photostationary state is reached, indicated by no further changes in the spectrum. The formation of VHF is characterized by the appearance of a new, intense absorption band in the visible region (typically 450-550 nm).[1]
-
To monitor the thermal back-reaction, switch off the UV lamp and record UV-Vis spectra at regular intervals in the dark. The absorbance of the VHF peak will decrease over time as it reverts to the DHA form.
Protocol: Determination of Quantum Yield (Φ)
The quantum yield for the DHA to VHF photoconversion can be determined relative to a known actinometer (e.g., ferrioxalate).
-
Prepare optically matched solutions of the DHA sample and the actinometer in the same solvent.
-
Irradiate both solutions under identical conditions (wavelength, light intensity, temperature).
-
Monitor the spectral changes of both the sample and the actinometer over time using UV-Vis spectroscopy.
-
The quantum yield of the DHA photoswitching can be calculated using the following equation: Φsample = Φact * (ksample / kact) * (Fact / Fsample) where Φ is the quantum yield, k is the rate of the photoreaction, and F is the fraction of light absorbed by the solution.
Kinetic Analysis of the Thermal Back-Reaction
The rate of the thermal VHF to DHA ring-closure is a critical parameter for many applications.
Protocol: Measuring the Half-life (t1/2) of the VHF Isomer
-
Generate the VHF isomer by irradiating a solution of the DHA derivative to the photostationary state as described above.
-
Place the cuvette in a thermostated holder in the spectrophotometer and keep it in the dark.
-
Monitor the decrease in the absorbance of the VHF peak at its λmax over time.
-
The thermal back-reaction typically follows first-order kinetics. Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The rate constant (k) can be determined from the slope of the resulting linear plot (slope = -k).
-
The half-life (t1/2) can then be calculated using the equation: t1/2 = ln(2) / k.
Quantitative Data
The following tables summarize key quantitative data for selected this compound derivatives.
Table 1: Quantum Yields (Φ) for DHA to VHF Photoconversion
| DHA Derivative | Solvent | Quantum Yield (Φ) | Reference |
| Unsubstituted DHA | Ethanol | 0.53 | [1] |
| 2-Phenyl-DHA | Acetonitrile | 0.55 | [13] |
| 2-(o-Iodophenyl)-DHA | Acetonitrile | 0.57 | [13] |
| 2-(o-TMS-ethynylphenyl)-DHA | Acetonitrile | 0.59 | [13] |
| 2-(o-Ethynylphenyl)-DHA | Acetonitrile | 0.67 | [13] |
| DHA with NH2 substituent | Polar solvents | 0.15 | [1] |
| DHA with NO2 and CN substituents | Polar solvents | 0.6 | [1] |
| Protonated DHA with donor group | - | 0.45 | [1] |
| Neutral DHA with donor group | - | < 0.005 | [1] |
Table 2: Thermal Half-lives (t1/2) of VHF Isomers at Room Temperature
| VHF Derivative | Solvent | Half-life (t1/2) | Reference |
| Parent VHF-Ph | Acetonitrile | 218 min | [13] |
| VHF with phenylethynyl substituent | Acetonitrile | 22 days | |
| VHF-isomer | - | 21 to 1545 min | [3] |
Visualizations
The following diagrams illustrate the key processes and workflows associated with this compound-based molecular machines.
Caption: The photo-thermal switching pathway of the this compound (DHA) - Vinylheptafulvene (VHF) system.
Caption: A generalized experimental workflow for the study of DHA-based molecular photoswitches.
Caption: Logical relationship between stimuli and outputs in DHA-based molecular machines.
References
- 1. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 2. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. Single-molecule detection of this compound photo-thermal reaction using break junction technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Azobenzene-Dihydroazulene Triad Photoswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Syntheses of donor-acceptor-functionalized dihydroazulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Femtosecond Transient Absorption Spectroscopy of Dihydroazulene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of dihydroazulene (DHA) and its derivatives using femtosecond transient absorption spectroscopy (fs-TAS). This technique is pivotal for understanding the ultrafast photoinduced ring-opening reaction of DHA to vinylheptafulvene (VHF), a process with significant implications for the development of molecular switches, photosensitizers, and molecular solar thermal energy storage systems.
Introduction to this compound Photochromism
This compound (DHA) is a photochromic molecule that undergoes a reversible ring-opening reaction upon irradiation with ultraviolet (UV) light to form vinylheptafulvene (VHF).[1] This transformation is characterized by a significant change in the absorption spectrum, with DHA typically absorbing in the UV region (around 350 nm) and VHF exhibiting a strong absorption in the visible region (around 470 nm).[1] The back reaction from VHF to DHA is thermally driven and can be influenced by solvent polarity and molecular structure.
The photoisomerization of DHA to VHF is an ultrafast process, occurring on the femtosecond to picosecond timescale, making fs-TAS the ideal technique to probe the intricate details of the reaction dynamics. By monitoring the transient absorption changes following photoexcitation, researchers can elucidate the excited-state lifetimes, identify reaction intermediates, and determine the quantum yields of the photoreaction.
Key Applications
The study of DHA photochemistry using fs-TAS has several key applications:
-
Molecular Switches: The reversible photochromism of DHA allows for its use in the development of light-controlled molecular switches for various applications, including optical data storage and smart materials.
-
Molecular Solar Thermal (MOST) Energy Storage: The DHA/VHF system can store solar energy in the form of chemical bonds in the high-energy VHF isomer and release it as heat upon the thermal back-reaction. Fs-TAS helps in optimizing the energy storage efficiency and the lifetime of the VHF state.
-
Drug Development: Photoactivatable drugs and photosensitizers can be designed based on the DHA scaffold. Fs-TAS is crucial for understanding the initial photophysical and photochemical events that trigger the desired biological activity.
Experimental Protocols
Sample Preparation
A detailed protocol for the synthesis and purification of 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile, a common DHA derivative, can be found in the literature.[2]
Protocol for Spectroscopic Measurements:
-
Solvent Selection: Choose a spectroscopic grade solvent that is transparent in the spectral region of interest (typically 300-700 nm). Common solvents include acetonitrile, toluene, and ethanol. Note that solvent polarity can influence the reaction dynamics and thermal back-reaction rate.
-
Concentration: Prepare a stock solution of the DHA derivative in the chosen solvent. Dilute the stock solution to achieve an optical density (OD) of approximately 0.5 - 1.0 at the excitation wavelength in a cuvette with a 1 or 2 mm path length.[3] This concentration range ensures a good signal-to-noise ratio while minimizing aggregation and inner filter effects.
-
Cuvette: Use a quartz cuvette with a short path length (e.g., 1 or 2 mm) to minimize the temporal dispersion of the femtosecond laser pulses. A flow cell can be used for samples that are prone to photodegradation to ensure that the probed volume is constantly replenished.[3]
Femtosecond Transient Absorption Spectroscopy (fs-TAS) Setup
A typical pump-probe fs-TAS setup is employed to study the ultrafast dynamics of DHA.
Instrumentation:
-
Laser System: A Ti:Sapphire regenerative amplifier system is commonly used, providing femtosecond pulses (e.g., 80-150 fs) at a high repetition rate (e.g., 1 kHz).[3][4]
-
Pump Beam: The pump pulse is used to excite the DHA sample. The fundamental output of the Ti:Sapphire laser (around 800 nm) can be frequency-doubled or -tripled to generate pump wavelengths in the UV region (e.g., 387 nm or 258 nm) that overlap with the absorption band of DHA.[3] An optical parametric amplifier (OPA) can also be used to generate tunable pump pulses.
-
Probe Beam: A small fraction of the fundamental laser output is used to generate a white-light continuum (WLC) probe pulse by focusing it into a nonlinear crystal (e.g., sapphire or CaF2).[5] The WLC allows for broadband probing of the transient absorption changes across the visible and near-infrared spectrum.
-
Delay Stage: A motorized delay stage is used to precisely control the time delay between the pump and probe pulses, allowing for the mapping of the temporal evolution of the transient species.[3]
-
Detector: A multichannel detector, such as a CCD camera coupled to a spectrometer, is used to record the entire transient absorption spectrum at each time delay.[6]
Experimental Procedure:
-
The laser beam is split into a high-intensity pump beam and a low-intensity probe beam.
-
The pump beam is directed through the delay stage and focused onto the sample cuvette to initiate the photochemical reaction.
-
The probe beam is focused into a nonlinear crystal to generate a white-light continuum.
-
The WLC probe is then split into a reference beam and a probe beam that passes through the sample, spatially overlapping with the pump beam.
-
The probe and reference beams are directed into a spectrometer and detected by a multichannel detector.
-
The change in absorbance (ΔA) is calculated as a function of wavelength and time delay.
.
Caption: Experimental workflow for fs-TAS of this compound.
Data Analysis
The raw data from the fs-TAS experiment is a 2D map of ΔA as a function of wavelength and time delay.
Data Processing Steps:
-
Chirp Correction: The group velocity dispersion of the WLC probe pulse results in a time-dependent arrival of different wavelengths at the sample, known as "chirp." This artifact must be corrected to obtain accurate kinetic information. The chirp can be determined by measuring the coherent artifact in the pure solvent.[7]
-
Time Zero Determination: The temporal overlap of the pump and probe pulses (time zero) needs to be accurately determined.
-
Kinetic Analysis: The corrected data can be analyzed by plotting kinetic traces at specific wavelengths corresponding to the ground-state bleach of DHA, the excited-state absorption, and the product (VHF) absorption. These traces are then fitted to exponential decay models to extract time constants for the various dynamic processes.
-
Global Analysis: A more advanced approach involves global analysis, where the entire dataset is fitted simultaneously to a kinetic model, yielding species-associated difference spectra (SADS) and their corresponding time constants.
.
Caption: Data analysis workflow for fs-TAS of this compound.
Data Presentation
The quantitative data obtained from fs-TAS experiments on DHA derivatives should be summarized in a clear and structured manner to facilitate comparison.
Table 1: Photophysical Properties of Selected this compound Derivatives
| Derivative | Solvent | Excitation λ (nm) | Quantum Yield (Φ) | Excited State Lifetime (ps) | Reference |
| 2-phenyl-DHA | Toluene | 360 | 0.60 | - | [8] |
| 2-phenyl-DHA | Acetonitrile | 360 | 0.55 | - | [8] |
| 2-phenyl-DHA | Ethanol | 360 | 0.50 | - | [8] |
| DHA with NO₂ substituent | Polar Solvents | - | 0.6 | - | [1] |
| DHA with NH₂ substituent | Polar Solvents | - | 0.15 | - | [1] |
Table 2: Ultrafast Dynamics of this compound Ring-Opening Reaction
| Process | Timescale | Description |
| Excited-State Ring Planarization | 300 - 500 fs | Initial structural change upon photoexcitation. |
| Ring-Opening and Internal Conversion | ~100 fs | Ultrafast bond breaking and decay to the ground state of the VHF isomer. |
| Vibrational Cooling | Picoseconds | Relaxation of the "hot" VHF molecule to its thermal equilibrium state. |
Signaling Pathways and Logical Relationships
The photochromic ring-opening reaction of DHA can be visualized as a signaling pathway initiated by light absorption.
.
Caption: Photochemical pathway of DHA to VHF conversion.
References
- 1. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]
- 4. nathan.instras.com [nathan.instras.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Value of Different Experimental Observables: A Transient Absorption Study of the Ultraviolet Excitation Dynamics Operating in Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Time-Dependent Density-Functional Theory Calculations for Dihydroazulene Photoswitches
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the theoretical and experimental investigation of dihydroazulene (DHA) photoswitches using time-dependent density-functional theory (TD-DFT). Dihydroazulenes are a class of photochromic molecules that undergo a reversible ring-opening reaction upon irradiation with light, transforming into vinylheptafulvene (VHF).[1][2] This process is accompanied by significant changes in their electronic and structural properties, making them promising candidates for applications in molecular electronics, data storage, and photopharmacology.[1][3][4]
Introduction to this compound Photoswitches
The fundamental switching mechanism of the DHA/VHF system involves a 10π-electrocyclic ring-opening reaction initiated by UV or visible light. The resulting VHF isomer is thermally unstable and reverts to the DHA form.[2] The general transformation is depicted below:
-
DHA (this compound): The closed-ring form, typically yellow, which absorbs in the UV-Vis region around 350 nm.[1]
-
VHF (Vinylheptafulvene): The open-ring form, which is more intensely colored (typically red) and exhibits a red-shifted absorption maximum around 470 nm.[1]
The initial photo-induced product is the s-cis conformer of VHF, which can then relax to a more stable s-trans conformer.[1] The thermal back-reaction from VHF to DHA allows the system to be cycled multiple times. The efficiency of this process, including the quantum yield of the forward reaction and the half-life of the VHF isomer, can be tuned by chemical functionalization.[1][5]
Computational Protocol: TD-DFT Calculations
TD-DFT is a powerful quantum chemical method for studying the excited-state properties of molecules, including absorption spectra and photochemical reaction pathways.[6][7][8] However, accurate predictions for DHA photoswitches can be challenging due to significant changes in electronic conjugation between the DHA and VHF forms.[9] The choice of density functional and basis set is crucial for obtaining reliable results.[9][10]
Step-by-Step Computational Workflow:
-
Geometry Optimization:
-
Optimize the ground-state geometries of both the DHA and VHF isomers using a suitable density functional and basis set. Common choices include:
-
Functionals: B3LYP, PBE0, M06, M06-2X, and ωB97X-D.[9][10][11] The M06 suite of functionals and long-range corrected functionals like CAM-B3LYP and ωB97X-D are often recommended for systems with non-covalent interactions and for describing excited states.[10][11]
-
Basis Sets: Pople-style basis sets such as 6-31+G(d) or 6-311++G(d,p) are commonly employed.[10]
-
-
Perform frequency calculations to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).
-
-
Excited-State Calculations (TD-DFT):
-
Using the optimized ground-state geometries, perform single-point TD-DFT calculations to determine the vertical excitation energies and oscillator strengths. This will yield the theoretical absorption spectra.
-
The number of excited states to calculate should be sufficient to cover the spectral region of interest.
-
Solvent effects can be included using implicit solvation models like the Polarizable Continuum Model (PCM).[6]
-
-
Potential Energy Surface Scanning (Optional but Recommended):
-
Transition State Search:
-
Locate the transition state for the thermal back-reaction (VHF → DHA) on the ground-state potential energy surface.
-
Characterize the transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Data Analysis:
-
Analyze the calculated absorption spectra, comparing the λmax values for DHA and VHF.
-
Determine the energy barrier for the thermal back-reaction from the energy difference between the VHF minimum and the transition state.
-
Visualize the molecular orbitals involved in the electronic transitions to understand their nature (e.g., π→π*).
-
Experimental Protocol: Spectroscopic Characterization
Experimental validation is crucial for corroborating the computational predictions. UV-Vis spectroscopy is the primary technique for monitoring the photoswitching process.
Materials and Equipment:
-
This compound derivative of interest
-
Spectroscopic grade solvent (e.g., acetonitrile, toluene)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., UV lamp, laser) with appropriate filters
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the DHA derivative in the chosen solvent. The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.0.
-
-
Initial Spectrum Measurement:
-
Record the UV-Vis absorption spectrum of the initial DHA solution. This will serve as the baseline (t=0).
-
-
Photoswitching (DHA → VHF):
-
Irradiate the sample solution with a light source at a wavelength corresponding to the absorption of the DHA isomer (e.g., 365 nm).
-
Monitor the changes in the absorption spectrum in real-time or at discrete time intervals. A decrease in the DHA absorption band and a concurrent increase in the VHF absorption band should be observed.
-
Continue irradiation until a photostationary state is reached, where no further significant spectral changes occur.
-
-
Thermal Back-Reaction (VHF → DHA):
-
After reaching the photostationary state, place the sample in the dark at a constant temperature.
-
Record the absorption spectra at regular time intervals to monitor the thermal decay of the VHF isomer and the recovery of the DHA form.
-
-
Data Analysis:
-
Plot the absorbance at the λmax of VHF as a function of time during the thermal back-reaction.
-
Fit the decay curve to a first-order kinetic model to determine the rate constant (k) and the half-life (t½) of the VHF isomer.
-
Data Presentation
The following tables summarize key quantitative data for representative this compound photoswitches.
Table 1: Calculated and Experimental Absorption Maxima (λmax) for DHA and VHF Isomers.
| Compound | Solvent | Isomer | Calculated λmax (nm) | Experimental λmax (nm) | Reference |
| 1,8a-dihydroazulene-1,1-dicarbonitrile | MeCN | DHA | ~350 | ~360 | [1][2] |
| VHF | ~470 | ~470 | [1] | ||
| Substituted DHA/AZB Macrocycle | - | DHA | Varies | - | [3][10] |
| AZB (trans) | Varies | - | [3][10] | ||
| AZB (cis) | Varies | - | [3][10] |
Table 2: Thermochemical and Kinetic Data for the DHA/VHF System.
| Parameter | Description | Typical Values | Reference |
| Energy Storage Capacity | Energy difference between DHA and VHF isomers | Varies with substituents | [5] |
| Activation Energy (Ea) | Energy barrier for the thermal VHF → DHA back-reaction | Varies with substituents | [5][12] |
| VHF Half-life (t½) | Time for 50% of VHF to revert to DHA | Minutes to hours | [2] |
| Quantum Yield (Φ) | Efficiency of the light-induced DHA → VHF conversion | Up to 59% for related systems | [14] |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the study of this compound photoswitches.
Caption: Photochemical and thermal isomerization pathways of a this compound photoswitch.
Caption: Workflow for TD-DFT calculations and experimental validation of DHA photoswitches.
References
- 1. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 2. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Data-driven discovery of molecular photoswitches with multioutput Gaussian processes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04306H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of molecular photophysical and photochemical properties using linear response time-dependent density functional theory with classical embedding: Successes and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dft.uci.edu [dft.uci.edu]
- 9. Assessment of the accuracy of DFT (Density Functional Theory) for the photochromic behavior of this compound (DHA) [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. On the Computational Design of Azobenzene-Based Multi-State Photoswitches [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Single-Molecule Junction Studies of Dihydroazulene Photoswitches
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the photoswitching behavior of dihydroazulene (DHA) and its derivatives at the single-molecule level. The methodologies described herein are crucial for understanding the fundamental charge transport properties of molecular switches, which are promising candidates for applications in molecular electronics, data storage, and light-harvesting technologies.
Introduction to this compound Photoswitches
This compound (DHA) and its photoisomer, vinylheptafulvene (VHF), represent a class of photochromic molecules that can be reversibly switched between two distinct states using light and heat.[1][2] The closed-ring DHA isomer can be converted to the open-ring VHF isomer upon UV irradiation.[3] This process is accompanied by significant changes in the molecule's electronic and structural properties, leading to a measurable difference in its electrical conductance when incorporated into a single-molecule junction.[3][4] The VHF form can thermally revert to the more stable DHA form, completing the switching cycle.[5] This reversible switching makes the DHA/VHF system a compelling target for single-molecule electronic studies.
Core Principles and Applications
The study of DHA photoswitches in single-molecule junctions primarily relies on techniques like the Mechanically Controllable Break Junction (MCBJ) and Scanning Tunneling Microscopy Break Junction (STM-BJ).[3][6] These methods allow for the trapping of a single molecule between two metallic nanoelectrodes, typically gold or silver, enabling the measurement of its conductance.[4][7] By integrating an in-situ light source, the photoswitching of the trapped molecule can be triggered and monitored in real-time by observing the changes in conductance.[3]
The ability to control the conductance of a single molecule with light opens up possibilities for:
-
Molecular Electronics: Development of nanoscale switches, transistors, and logic gates.
-
Data Storage: High-density information storage at the molecular level.
-
Sensors: Ultrasensitive detection of light or other stimuli.
-
Drug Development: Probing molecular conformations and their electronic properties can offer insights into drug-target interactions, although this is a more nascent application area.
Quantitative Data Summary
The conductance of DHA and VHF isomers, along with their derivatives, has been quantified in several studies. The following table summarizes key quantitative data from single-molecule junction experiments. The conductance is typically reported in units of the conductance quantum, G₀ (where G₀ ≈ 77.5 µS).
| Molecule/Isomer | Conductance (G/G₀) | Measurement Technique | Electrodes | Key Findings |
| This compound-6 (dha-6) | 10⁻³·⁷ ± ⁰·¹ | MCBJ | Gold | High conductance state.[3] |
| Vinylheptafulvene (from dha-6) | 10⁻⁴·⁵ to 10⁻⁶·⁰ | MCBJ | Gold | Low conductance state, formed after 365 nm UV irradiation.[3][4] |
| This compound-7 (dha-7) | Not explicitly quantified | MCBJ | Gold | Isomerizes to dha-6 within the junction.[3] |
| This compound derivative | High resistivity state | Nanogap | Silver | Weakly coupled to electrodes, showing sequential tunneling.[7][8] |
| Vinylheptafulvene derivative | Low resistivity state | Nanogap | Silver | Weakly coupled to electrodes, showing sequential tunneling.[7][8] |
Experimental Protocols
Protocol 1: Single-Molecule Conductance Measurement using MCBJ
This protocol outlines the procedure for measuring the single-molecule conductance of a DHA derivative and observing its photoswitching behavior using the MCBJ technique.
1. Sample Preparation: a. Synthesize the desired this compound derivative with appropriate anchoring groups (e.g., thioacetates) to ensure covalent bonding to the gold electrodes.[3] b. Prepare a 0.2 mM solution of the target molecule in a suitable solvent (e.g., a mixture of THF and mesitylene).[3]
2. MCBJ Setup and Calibration: a. Fabricate a notched gold wire and mount it on a flexible substrate within the MCBJ setup. b. Calibrate the piezoelectric element to control the bending of the substrate and thus the breaking and formation of the gold junction.
3. Junction Formation and Data Acquisition: a. Introduce the molecular solution into the measurement chamber containing the MCBJ setup. b. Repeatedly break and reform the gold junction by driving the piezoelectric element. During the breaking process, molecules from the solution can bridge the nanogap between the electrodes, forming a single-molecule junction.[3] c. Apply a constant bias voltage (e.g., 100 mV) across the junction and record the current as a function of electrode displacement.[3][4] d. Plot the conductance (calculated from the current and bias voltage) on a logarithmic scale against the electrode displacement to obtain individual conductance traces.[3]
4. In-situ Photoswitching: a. To induce the DHA to VHF conversion, irradiate the molecular junction with a UV light source (e.g., 365 nm).[3] b. Continue recording conductance traces during and after irradiation to observe the emergence of a new conductance state corresponding to the VHF isomer.[3] c. The VHF to DHA back-reaction can be observed by leaving the junction in the dark for a period of time, allowing for thermal relaxation.[1]
5. Data Analysis: a. Collect thousands of individual conductance traces for statistical analysis. b. Construct one-dimensional (1D) and two-dimensional (2D) conductance histograms to identify the characteristic conductance plateaus for each molecular state.[3][4] c. Fit Gaussian functions to the peaks in the 1D histogram to determine the most probable conductance values for the DHA and VHF isomers.[3]
Visualizations
This compound Photoswitching Signaling Pathway
Caption: Reversible photoswitching of this compound between its high-conductance (DHA) and low-conductance (VHF) states.
Experimental Workflow for Single-Molecule Junction Photoswitching Studies
Caption: Workflow for studying this compound photoswitches in single-molecule junctions.
Logical Relationship of Conductance States
Caption: Relationship between the molecular state and the observed electrical conductance in this compound photoswitches.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Single-molecule detection of this compound photo-thermal reaction using break junction technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Light-Triggered Conductance Switching in Single-Molecule this compound/Vinylheptafulvene Junctions [research.chalmers.se]
- 6. osti.gov [osti.gov]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Dihydroazulene Incorporation into Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials consisting of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them ideal candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[1][2][3] The incorporation of photoresponsive molecules, such as dihydroazulene (DHA), into MOFs allows for the development of "smart" materials that can respond to external light stimuli.[4]
This compound is a photoswitch that undergoes a reversible isomerization to vinylheptafulvene (VHF) upon irradiation with UV-A or visible light.[5][6][7] This transformation induces a significant structural change, which can be harnessed within a MOF architecture to trigger the release of encapsulated cargo, such as therapeutic drugs.[8] This light-triggered release offers precise spatiotemporal control over drug delivery, minimizing off-target effects and enhancing therapeutic efficacy.[9]
These application notes provide an overview of the methods for incorporating this compound into MOFs and detailed protocols for their synthesis, characterization, and application in light-triggered drug release.
Data Presentation
Table 1: Properties of Host MOFs for this compound Incorporation
| MOF | Metal Node | Organic Linker | Pore Size (Å) | Key Characteristics |
| MOF-5 | Zn₄O | Terephthalic acid | 7.8 - 8.0 | Cubic structure, high porosity.[10] |
| MIL-68(In) | In | Terephthalic acid | 6.0 - 17.0 | Orthorhombic structure with hexagonal and trigonal channels.[10] |
| UiO-66 | Zr₆O₄(OH)₄ | Terephthalic acid | 5.0 - 7.0 | High thermal and chemical stability.[10] |
| MIL-101(Cr) | Cr₃O | Terephthalic acid | 29 - 34 | Large pore volume, suitable for bulky drug encapsulation.[11] |
Table 2: Composition and Photoswitching of this compound@MOF Systems
| System | Molar Ratio (DHA:MOF) | Irradiation Wavelength (nm) | Observed Change |
| DHA₀.₂₈@MOF-5 | 0.28 | 365 | T-type photochromism observed via UV/Vis spectroscopy.[10] |
| DHA₀.₁₆₇@MIL-68(In) | 0.167 | 365 | Photoswitching dependent on the host matrix.[10] |
| DHA₀.₂₆@UiO-66 | 0.26 | 365 | Host-guest interactions influence switching.[10] |
Table 3: Drug Loading and Release from MOFs (Illustrative Examples)
| MOF System | Drug | Loading Capacity (wt%) | Trigger | Release Profile |
| Dox@UiO-66 | Doxorubicin | 58 | pH | Controlled release over several hours.[11] |
| Dox@MIL-101(Cr) | Doxorubicin | 10 | pH | Potential for controlled chemotherapeutic release.[11] |
| 5-FU@UiO-66 | 5-Fluorouracil | Not specified | Light | 110 x 10⁻⁶ M of 5-FU delivered within 1 minute from an optical fiber.[8] |
| RhB@ZIF-8@PCM | Rhodamine B | Not specified | pH and Temperature | 100% release by 120 hours at 40°C and pH 4.0.[12] |
Experimental Protocols
Protocol 1: Synthesis of Host MOFs
1.1 Synthesis of MOF-5 [10]
-
Dissolve 1.266 g of terephthalic acid and 2.13 mL of triethylamine (B128534) in 100 mL of N,N-dimethylformamide (DMF).
-
Dissolve 4.25 g of Zn(OAc)₂·2H₂O in 125 mL of DMF in a separate flask.
-
Add the zinc salt solution dropwise to the organic linker solution over 15 minutes while stirring.
-
Continue stirring the mixture for 2.5 hours.
-
Filter the precipitate and immerse it in 62.5 mL of DMF overnight.
-
Filter the solid again and immerse it in 87.5 mL of chloroform.
-
Exchange the solvent three times over 7 days.
-
Decant the solvent and store the resulting MOF-5.
1.2 Synthesis of MIL-68(In) [10]
-
Mix 408.20 mg of In(NO₃)₃·xH₂O and 200.00 mg of terephthalic acid each with 3 mL of DMF in a Teflon-lined autoclave.
-
Heat the mixtures to 100 °C at a rate of 20 °C/h.
-
Maintain the temperature at 100 °C for 48 hours.
-
Cool the autoclave down to room temperature at a rate of 5 °C/h.
-
Wash the resulting colorless powder several times with DMF and dry in air.
1.3 Synthesis of UiO-66 [10]
-
Dissolve 0.212 g of ZrCl₄ and 0.136 g of terephthalic acid in 120 mL of DMF at room temperature.
-
Seal the mixture in a pressure-stable glass vessel and heat to 120 °C for 24 hours under static conditions.
-
Slowly cool the vessel to room temperature.
-
Filter the resulting solid and wash it repeatedly with DMF.
-
Store the final product under an argon atmosphere.
Protocol 2: Non-Covalent Incorporation of this compound into MOFs (Guest Encapsulation)
This protocol describes the preparation of DHA@MOF-5.[10]
-
Activate MOF-5 by heating under vacuum to remove any guest molecules from the pores.
-
In a glovebox under an argon atmosphere, thoroughly grind a mixture of 60 mg of activated MOF-5 and 2.50 mg of 2-phenylazulene-1,1(8aH)-dicarbonitrile (a DHA derivative).
-
Place the resulting homogeneous powder into a small glass vessel inside a Schlenk tube.
-
Heat the tube to 40 °C under a reduced pressure of ~7 × 10⁻² mbar for several days.
-
The excess this compound will resublimate at the top of the glass tube.
-
Store the final pale-yellow compound (DHA@MOF-5) in a glovebox under an argon atmosphere to prevent decomposition.
Protocol 3: Characterization of DHA@MOF Hybrid Materials
3.1 Powder X-Ray Diffraction (PXRD)
-
Use PXRD to confirm the phase purity and crystallinity of the MOF before and after DHA incorporation. The diffraction pattern of the DHA@MOF should be consistent with that of the pure MOF, indicating that the framework structure is maintained.[10]
3.2 UV/Vis Reflection Spectroscopy [10]
-
Record the reflection spectrum of the powdered DHA@MOF sample from 200-800 nm using a UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance accessory.
-
Place the powder in a sample holder under an argon atmosphere.
-
Irradiate the sample with a specific wavelength of light (e.g., 365 nm) to induce the photoswitching of DHA to VHF.
-
Record the reflection spectrum again after irradiation to observe the changes in the absorption bands, confirming the photoisomerization.
Protocol 4: Light-Triggered Drug Release (General Procedure)
This is a generalized protocol, as specific examples with DHA-MOFs for drug delivery are still emerging.
-
Drug Loading:
-
Suspend the activated DHA-containing MOF in a concentrated solution of the desired drug (e.g., doxorubicin) in an appropriate solvent.
-
Stir the suspension for a predetermined time (e.g., 24-48 hours) to allow for diffusion of the drug molecules into the MOF pores.
-
Centrifuge the mixture to separate the drug-loaded MOF.
-
Wash the drug-loaded MOF with fresh solvent to remove any surface-adsorbed drug molecules.
-
Determine the drug loading capacity by analyzing the concentration of the drug in the supernatant using UV-Vis spectroscopy.[11]
-
-
Light-Triggered Release:
-
Disperse the drug-loaded DHA-MOF in a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH).
-
Irradiate the suspension with a light source of the appropriate wavelength to trigger the DHA-to-VHF isomerization.
-
At specific time intervals, take aliquots of the release medium.
-
Separate the MOF particles from the aliquot by centrifugation or filtration.
-
Measure the concentration of the released drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or fluorescence spectroscopy).
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
Caption: Workflow for DHA@MOF synthesis, characterization, and application.
Caption: Light-triggered drug release from a DHA-functionalized MOF.
Caption: Doxorubicin-induced apoptosis pathway in a cancer cell.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 7. This compound/vinylheptafulvene photochromism: a model for one-way photochemistry via a conical intersection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identifying Differing Intracellular Cargo Release Mechanisms by Monitoring In Vitro Drug Delivery from MOFs in Real Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering pH and Temperature-Triggered Drug Release with Metal-Organic Frameworks and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopic Characterization of Dihydroazulene Photoswitches
Introduction
Dihydroazulene (DHA) and its photoisomer, vinylheptafulvene (VHF), represent a significant class of T-type molecular photoswitches, which undergo a reversible transformation upon exposure to light and heat.[1][2][3] The process involves a light-induced electrocyclic ring-opening from the thermally stable DHA to the metastable VHF, followed by a thermal ring-closure back to DHA.[1][2][3] This photochromic system is a promising candidate for applications in molecular electronics, data storage, and solar energy storage.[1][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of both isomers, for studying the kinetics of the thermal back-reaction, and for quantifying the efficiency of the photoswitching process. These notes provide detailed protocols for researchers utilizing NMR to study DHA photoswitches.
Application Notes
Unambiguous Structure Elucidation
The synthesis of new functionalized DHA derivatives often poses a challenge in definitively confirming the position of substituents, particularly on the seven-membered ring.[1] A comprehensive suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC/HMQC, HMBC), is crucial for the complete and unambiguous assignment of all proton and carbon signals for both the DHA and VHF isomers.[1][2]
-
¹H and ¹³C NMR: Provide initial information on the chemical environment of protons and carbons. The conversion of DHA to VHF results in characteristic shifts in the ¹H NMR spectrum; for example, the disappearance of signals for protons H-8a and H-8 on the DHA unit is a clear indicator of ring-opening.[4][6]
-
COSY (Correlation Spectroscopy): Establishes proton-proton (J-coupling) correlations, allowing for the tracing of spin systems within the molecule, which is essential for assigning adjacent protons in the five- and seven-membered rings.[1][2]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached, and often more easily assigned, protons.[1][2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for assigning quaternary carbons and for piecing together different fragments of the molecule.[1][2]
Monitoring Photoswitching and Isomer Characterization
NMR allows for the direct observation of the photochemical transformation from DHA to VHF. Acquiring clean NMR spectra of the VHF form can be challenging due to its thermal instability, which leads to rapid reversion to DHA, especially in polar solvents.[1] Performing the NMR characterization of VHF in non-polar solvents, such as benzene-d6 (B120219) (C₆D₆), can significantly slow the back-reaction, facilitating the acquisition of detailed 2D spectra like HSQC and NOESY.[1][2]
Kinetic Analysis of Thermal Ring-Closure
The rate of the thermal back-reaction from VHF to DHA is a critical parameter for any potential application. NMR spectroscopy is an ideal method for monitoring these kinetics. By acquiring a series of ¹H NMR spectra at a constant temperature over time, one can follow the decay of characteristic VHF signals and the concurrent rise of DHA signals.[2] Plotting the natural logarithm of the VHF concentration (or integral of a key peak) versus time allows for the determination of the rate constant (k) for the ring-closure reaction. These studies have revealed a strong dependence of the reaction rate on solvent polarity.[1][2]
Quantitative NMR (qNMR) for Solubility and Conversion Analysis
Quantitative ¹H NMR (qNMR) is a powerful technique for determining the concentration of species in solution without the need for identical calibration standards. It can be effectively used to measure the solubility of DHA derivatives in various solvents and to determine the photoconversion percentage.[7][8] The method involves adding a known amount of an internal standard to the sample and carefully integrating the signals of the analyte and the standard.[7][8] This application is crucial for evaluating candidates for solar energy storage systems, where both high solubility and efficient conversion are required.[7]
Data Presentation
The following tables summarize representative NMR data for the parent compound 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile (DHA 1) and its corresponding vinylheptafulvene photoisomer (VHF 9).
Table 1: ¹H and ¹³C NMR Chemical Shift Data for DHA 1. [1]
| Position | ¹H Chemical Shift (ppm, 300 MHz, CDCl₃) | ¹³C Chemical Shift (ppm, 75 MHz, CDCl₃) |
| 1 | - | 49.3 |
| 2 | - | 169.3 |
| 3 | 7.03 (s) | 114.7 |
| 3a | - | 129.5 |
| 4 | 6.45 (dd, J=10.9, 5.8 Hz) | 125.6 |
| 5 | 6.53 (m) | 131.0 |
| 6 | 6.53 (m) | 131.0 |
| 7 | 6.30 (dd, J=9.8, 5.6 Hz) | 127.3 |
| 8 | 5.83 (d, J=9.8 Hz) | 121.7 |
| 8a | 3.49 (d, J=8.9 Hz) | 51.0 |
| Ph (o) | 7.76 (d, J=7.7 Hz) | 129.2 |
| Ph (m) | 7.50 (t, J=7.5 Hz) | 129.1 |
| Ph (p) | 7.58 (t, J=7.5 Hz) | 132.0 |
| CN | - | 113.0, 113.4 |
Table 2: ¹H and ¹³C NMR Chemical Shift Data for VHF 9. [1]
| Position | ¹H Chemical Shift (ppm, 300 MHz, C₆D₆) | ¹³C Chemical Shift (ppm, 75 MHz, C₆D₆) |
| 1 | - | 84.7 |
| 2 | - | 151.7 |
| 3 | 6.84 (s) | 118.9 |
| 3a | - | 133.0 |
| 4 | 5.51 (dd, J=11.4, 6.0 Hz) | 124.9 |
| 5 | 6.25 (m) | 128.5 |
| 6 | 6.25 (m) | 129.5 |
| 7 | 5.43 (dd, J=9.6, 6.0 Hz) | 125.6 |
| 8 | 5.06 (d, J=9.6 Hz) | 122.9 |
| 8a | 5.55 (d, J=11.4 Hz) | 130.2 |
| Ph (o) | 7.51 (d, J=7.5 Hz) | 128.4 |
| Ph (m) | 7.09 (t, J=7.5 Hz) | 128.9 |
| Ph (p) | 7.15 (t, J=7.5 Hz) | 129.8 |
| CN | - | 115.4, 116.4 |
Experimental Protocols & Visualizations
The photoswitching behavior of this compound is a key process dictating its function. The following diagram illustrates the reversible conversion between the DHA and VHF states.
Caption: Reversible photoswitching of this compound (DHA).
The characterization workflow involves several key steps, from initial sample analysis to kinetic studies. The diagram below outlines a typical experimental procedure.
Caption: General workflow for NMR characterization of DHA photoswitches.
Protocol 1: Complete Structural Assignment of a DHA Derivative
Objective: To unambiguously assign all ¹H and ¹³C NMR signals of a newly synthesized DHA derivative.
Materials:
-
DHA sample (~5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, C₆D₆), Grade A or higher
-
5 mm NMR tubes
-
NMR spectrometer (≥300 MHz recommended) equipped for 2D experiments.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the DHA sample in ~0.6 mL of deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Optimize shimming for the best possible resolution.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H coupling networks. This will help identify protons on adjacent carbons.
-
HSQC/HMQC Acquisition: Run a gradient-selected HSQC or HMQC experiment to correlate each proton with its directly attached carbon. This is the primary method for assigning protonated carbons.
-
HMBC Acquisition: Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations. This is critical for assigning non-protonated carbons and connecting different spin systems.
-
Data Analysis: Process all spectra using appropriate software. Use the correlations from COSY, HSQC, and HMBC experiments to systematically assign all signals, starting from an unambiguously identified proton.
Protocol 2: In-situ Photoswitching and Characterization of the VHF Isomer
Objective: To generate the VHF photoisomer in the NMR tube and acquire its NMR spectra before it reverts to DHA.
Materials:
-
Prepared NMR sample of DHA from Protocol 1 (preferably in a non-polar solvent like C₆D₆ to maximize VHF lifetime[1])
-
Light source with a wavelength corresponding to the absorption maximum of the DHA (e.g., 365 nm LED or lamp).[9]
-
Quartz NMR tube (optional, for deep UV irradiation) or standard borosilicate tube.
Methodology:
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the DHA form as a baseline (t=0).
-
Irradiation: Remove the sample from the spectrometer. Irradiate the NMR tube with the light source for a predetermined time to achieve high conversion to the VHF form. The optimal irradiation time should be determined by UV-Vis spectroscopy beforehand. Keep the sample cool during irradiation if possible to minimize thermal back-reaction.
-
Rapid Acquisition: Immediately re-insert the sample into the NMR spectrometer, lock, and shim as quickly as possible.
-
VHF Characterization:
-
Immediately acquire a ¹H NMR spectrum to confirm the conversion to VHF and determine the initial conversion ratio.
-
Proceed to acquire more time-consuming spectra (¹³C, 2D) as rapidly as possible. The stability of the VHF in the chosen solvent will dictate which experiments are feasible.[1] For very unstable VHFs, only ¹H NMR may be practical.
-
Protocol 3: Kinetic Analysis of the VHF-to-DHA Thermal Back-Reaction
Objective: To determine the first-order rate constant (k) for the thermal ring-closure of VHF to DHA.
Materials:
-
NMR sample containing a high concentration of the VHF isomer (generated via Protocol 2).
-
NMR spectrometer with stable variable temperature control.
Methodology:
-
Sample Preparation: Generate the VHF isomer as described in Protocol 2.
-
Temperature Equilibration: Quickly insert the sample into the NMR spectrometer, which has been pre-set to a constant temperature (e.g., 40 °C).[2] Allow the sample to equilibrate for 1-2 minutes.
-
Automated Acquisition: Set up an arrayed experiment to automatically acquire a series of 1D ¹H NMR spectra at fixed time intervals (e.g., every 5-10 minutes).[2] The total experiment time should be at least 3-5 half-lives of the VHF isomer.
-
Data Processing: Process all spectra uniformly.
-
Data Analysis:
-
For each spectrum, integrate a well-resolved signal unique to the VHF isomer and one unique to the DHA isomer.
-
Calculate the concentration or mole fraction of VHF at each time point.
-
Plot ln([VHF]) versus time (in seconds).
-
Perform a linear regression on the data. The rate constant (k) is the negative of the slope of this line. The half-life (t₁/₂) can be calculated as ln(2)/k.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. researchgate.net [researchgate.net]
- 6. Multistate this compound‐Spiropyran Dyads: Path‐Dependent Switchings and Refinement of the “Meta‐rule” of Photoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating this compound/Vinylheptafulvene Photoswitches for Solar Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Characterizing Dihydroazulene Derivatives using Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroazulene (DHA) and its derivatives represent a class of photoswitchable molecules that undergo a reversible transformation to vinylheptafulvene (VHF) upon exposure to light. This unique photochromic property makes them promising candidates for various applications, including molecular switches, data storage, and photopharmacology. Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of molecules, making it an ideal tool for characterizing the structural changes that occur during the photoswitching of this compound derivatives. This document provides detailed application notes and experimental protocols for the characterization of these compounds using Raman spectroscopy.
Raman spectroscopy offers several advantages for studying this compound derivatives. It is highly specific to molecular structure, allowing for the clear differentiation between the DHA and VHF isomers. The technique requires minimal sample preparation and can be performed in various environments, including in solution and the solid state.[1] Furthermore, with the advent of Surface-Enhanced Raman Spectroscopy (SERS), it is possible to study these molecules at very low concentrations and even on surfaces, which is crucial for the development of molecular devices.
Principle of Characterization
The characterization of this compound derivatives by Raman spectroscopy is based on the distinct vibrational fingerprints of the closed-ring DHA form and the open-ring VHF form. The photoswitching event from DHA to VHF involves a significant change in the molecular structure, leading to noticeable shifts in the Raman spectrum.
One of the most prominent markers for distinguishing between the two isomers is the change in the cyano (CN) stretching frequency, particularly in derivatives functionalized with cyano groups.[1] The CN stretching vibration is typically found in a spectral region with minimal interference from other vibrational modes, making it an excellent probe for monitoring the isomerization process.[1] Upon conversion from DHA to VHF, the electronic environment around the cyano group changes, resulting in a shift of its stretching frequency. By monitoring the intensity and position of these characteristic Raman bands, one can quantify the extent of the photoconversion and study the kinetics of the photoswitching process.
Quantitative Data Presentation
The following table summarizes the characteristic Raman peak shifts observed for the CN stretching vibration in a this compound derivative upon photoswitching to its vinylheptafulvene isomer in a carbon disulfide (CS2) solution.
| Isomer | Substituent Group | Wavenumber (cm⁻¹) | Reference |
| This compound (DHA) | Cyano | ~2220 | [1] |
| Vinylheptafulvene (VHF) | Cyano | ~2210 | [1] |
Note: The exact wavenumber can vary depending on the specific derivative and the solvent used.
Experimental Protocols
Protocol 1: Standard Raman Spectroscopy of this compound Derivatives in Solution
This protocol outlines the procedure for obtaining Raman spectra of this compound derivatives in a solvent to observe the photoswitching process.
Materials:
-
This compound derivative
-
Spectroscopy-grade solvent (e.g., carbon disulfide, acetonitrile, toluene)
-
Quartz cuvette
-
Raman spectrometer with a laser excitation source (e.g., 532 nm, 785 nm)
-
UV light source for inducing photoswitching (e.g., 365 nm LED)
-
Visible light source for potential reverse switching
Procedure:
-
Sample Preparation:
-
Dissolve the this compound derivative in the chosen solvent to a concentration suitable for Raman analysis (typically in the millimolar range).
-
Transfer the solution to a quartz cuvette.
-
-
Initial Raman Spectrum (DHA form):
-
Place the cuvette in the sample holder of the Raman spectrometer.
-
Set the laser power to a level that does not induce photodegradation or unwanted isomerization (a preliminary power-dependence study is recommended).
-
Acquire the Raman spectrum of the initial DHA form. The acquisition time will depend on the sample concentration and the spectrometer's sensitivity.
-
-
Photoswitching to VHF:
-
Remove the cuvette from the spectrometer.
-
Expose the solution to a UV light source (e.g., 365 nm) for a specific duration to induce the ring-opening reaction to the VHF form. The irradiation time should be optimized to achieve the desired conversion percentage.
-
-
Raman Spectrum of the VHF form:
-
Quickly place the cuvette back into the Raman spectrometer.
-
Acquire the Raman spectrum of the solution containing the VHF isomer.
-
-
Data Analysis:
-
Process the obtained spectra by performing baseline correction and normalization if necessary.
-
Identify the characteristic Raman peaks for both DHA and VHF isomers, paying close attention to the CN stretching region if applicable.
-
The relative intensities of the characteristic peaks can be used to quantify the ratio of the two isomers.
-
Protocol 2: Surface-Enhanced Raman Spectroscopy (SERS) of this compound Derivatives
This protocol is designed for the characterization of this compound derivatives at low concentrations or when immobilized on a surface.
Materials:
-
This compound derivative
-
SERS-active substrate (e.g., gold or silver nanoparticles, nanostructured surfaces)
-
Solvent for dissolving the derivative
-
Raman spectrometer with a suitable laser excitation wavelength for the SERS substrate
-
UV light source
Procedure:
-
Substrate Preparation:
-
If using colloidal nanoparticles, they can be deposited on a clean glass slide and allowed to dry.
-
For functionalized surfaces, follow the appropriate protocol for immobilizing the this compound derivative onto the SERS substrate. This may involve drop-casting a solution of the derivative onto the substrate.
-
-
SERS Spectrum of the DHA form:
-
Mount the SERS substrate in the Raman spectrometer.
-
Focus the laser on the substrate surface.
-
Acquire the SERS spectrum of the adsorbed this compound derivative in its DHA form.
-
-
In-situ Photoswitching and SERS Measurement:
-
If the experimental setup allows, irradiate the sample with UV light directly while it is on the spectrometer stage to monitor the conversion to VHF in real-time.
-
Alternatively, the substrate can be removed, irradiated, and then quickly placed back for SERS analysis of the VHF form.
-
-
Data Analysis:
-
Analyze the SERS spectra to identify the characteristic vibrational modes of the DHA and VHF isomers. The enhancement provided by the SERS substrate should allow for the detection of subtle spectral changes.
-
Visualizations
Logical Workflow for Raman Characterization
Caption: Workflow for Raman analysis of this compound photoswitching.
Potential Signaling Pathway Interaction
Some azulene (B44059) derivatives have been reported to interact with the cyclooxygenase-2 (COX-2) signaling pathway, which is involved in inflammation. Raman spectroscopy could potentially be used to study these interactions by monitoring changes in the vibrational modes of the drug molecule upon binding to the enzyme or by observing changes in the cellular environment.
Caption: Probing DHA-COX-2 interaction with Raman spectroscopy.
Conclusion
Raman spectroscopy is a versatile and powerful technique for the characterization of this compound derivatives and their photoswitching behavior. The detailed protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to utilize this method for advancing their studies on these promising molecules. The ability to obtain detailed structural information non-destructively makes Raman spectroscopy an invaluable tool in the development of novel photoswitchable materials and therapeutics.
References
Application Notes and Protocols: Dihydroazulene in Multi-State Molecular Switching Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of dihydroazulene (DHA) and its derivatives in the construction and characterization of multi-state molecular switching systems. Dihydroazulenes are a class of photochromic molecules that undergo a reversible ring-opening reaction to form vinylheptafulvene (VHF) upon irradiation with light.[1][2] This transformation is accompanied by significant changes in the molecule's absorption spectrum, dipole moment, and other physicochemical properties, making the DHA-VHF couple an attractive candidate for various applications, including molecular electronics, data storage, and stimuli-responsive materials.[1][2][3]
The this compound-Vinylheptafulvene (DHA-VHF) Photo/Thermoswitch
The fundamental switching process involves the photo-induced electrocyclic ring-opening of a colorless this compound (DHA) to a colored vinylheptafulvene (VHF). The reverse reaction, the ring-closure of VHF back to DHA, is typically a thermal process.[1][2] The initial photoproduct is the s-cis conformer of VHF, which can then relax to the more stable s-trans conformer.[1][2]
The switching properties of the DHA-VHF system, such as the absorption wavelengths, the quantum yield of the ring-opening reaction, and the half-life of the VHF isomer, can be finely tuned by chemical modifications of the parent DHA scaffold.[1][2][4] This tunability is crucial for the design of multi-state systems where specific responses to different stimuli are required.
Caption: The photochromic switching mechanism of this compound (DHA) to vinylheptafulvene (VHF).
Synthesis of Functionalized Dihydroazulenes
The synthesis of functionalized DHA derivatives is key to tuning their switching properties and incorporating them into larger molecular systems. A common strategy involves the [8+2] cycloaddition of a heptafulvene with a substituted ethylene, or the functionalization of a pre-existing DHA core, for instance, through palladium-catalyzed cross-coupling reactions.[4][5]
Protocol: Synthesis of an Arylethynyl-Substituted this compound via Sonogashira Coupling
This protocol describes a general procedure for the synthesis of an arylethynyl-substituted DHA, which has been shown to allow for fine-tuning of the switching event.[4]
Materials:
-
Bromo-functionalized this compound derivative
-
Terminal arylacetylene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (AsPh₃)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (B44863) (i-Pr₂NH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve the bromo-functionalized DHA derivative (1.0 eq.), the terminal arylacetylene (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), AsPh₃ (0.2 eq.), and CuI (0.1 eq.) in anhydrous THF.
-
Add diisopropylamine (5.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of Switching Properties
The key performance parameters of a DHA-based molecular switch are its photochemical quantum yield (Φ), the absorption maxima (λmax) of the DHA and VHF forms, and the thermal half-life (t½) of the VHF isomer. These parameters are typically determined using UV-Vis absorption spectroscopy.
Protocol: Determination of Quantum Yield and Thermal Half-Life
Materials:
-
Synthesized DHA derivative
-
Spectroscopic grade solvent (e.g., acetonitrile (B52724) or ethanol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Light source with a specific wavelength for irradiation (e.g., a 365 nm LED)
-
Actinometer (e.g., potassium ferrioxalate) for quantum yield determination
Procedure for Quantum Yield (Φ) Determination:
-
Prepare a dilute solution of the DHA derivative in the chosen solvent with a known concentration, ensuring the absorbance at the irradiation wavelength is appropriate (typically between 0.1 and 0.2).
-
Measure the initial UV-Vis absorption spectrum of the DHA solution.
-
Irradiate the solution with the light source for a short period.
-
Measure the UV-Vis absorption spectrum again to monitor the formation of the VHF isomer.
-
Repeat steps 3 and 4 several times.
-
Determine the number of photons absorbed by the sample using a chemical actinometer under identical conditions.
-
Calculate the quantum yield by relating the change in the number of DHA molecules to the number of photons absorbed.
Procedure for Thermal Half-Life (t½) Determination:
-
Prepare a solution of the DHA derivative and irradiate it until a significant amount of the VHF isomer is formed, as monitored by the increase in its characteristic absorption band.
-
Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer set to a specific temperature (e.g., 25 °C).
-
Monitor the decrease in the absorbance of the VHF isomer over time at its λmax.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit corresponds to the negative of the first-order rate constant (k).
-
Calculate the half-life using the equation: t½ = ln(2) / k.
This compound in Multi-State Systems
The integration of DHA units with other photo- or electro-responsive moieties allows for the creation of multi-state molecular systems. These systems can be controlled by multiple external stimuli, such as different wavelengths of light, temperature, pH, or redox potential, enabling access to several distinct states.[1][6] This capability is the foundation for developing molecular logic gates and advanced functional materials.[6][7]
An Eight-State System: The this compound-Spiropyran Dyad
A notable example of a multi-state system is the covalent linking of a DHA unit to a spiropyran (SP) moiety.[6][8] Both DHA and SP are photochromic, but respond to different stimuli, including light and acid. This combination allows for the controlled switching between eight different states.[6]
Caption: A simplified state diagram for a DHA-SP dyad, illustrating multi-state switching.
Applications in Drug Delivery
The development of multi-stage drug delivery systems (Ms-DDS) that can respond to specific stimuli within the tumor microenvironment is a promising area of research.[9] While direct applications of DHA in this context are still emerging, the principles of multi-state switching are highly relevant. For instance, a nanoparticle carrier could be designed to change its properties, such as size or surface charge, in response to the lower pH or specific enzymes present in a tumor, triggered by an externally applied light stimulus that activates a DHA-like switch. This could lead to enhanced tumor penetration and controlled drug release.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for representative DHA-based molecular switching systems.
Table 1: Switching Properties of Selected this compound Derivatives.
| Compound | Solvent | λmax DHA (nm) | λmax VHF (nm) | Quantum Yield (Φ) | Thermal Half-life (t½) of VHF | Reference |
| Parent DHA | Acetonitrile | 350 | 468 | 0.55 | 70 hours (at 25°C) | [5] |
| Anilino-substituted DHA | Not specified | Not specified | Not specified | Not specified | Tunable by pH | [4] |
| DHA-Fullerene Conjugate | Not specified | Not specified | Not specified | Reduced relative to parent DHA | Not specified | [1] |
| ortho-substituted DHA-Ph | MeCN | Not specified | Not specified | Not specified | Days (at 25°C) | [11] |
| meta-substituted DHA-Ph | MeCN | Not specified | Not specified | Not specified | Minutes (at 25°C) | [11] |
| para-substituted DHA-Ph | MeCN | Not specified | Not specified | Not specified | Minutes (at 25°C) | [11] |
Table 2: Performance of a this compound-Spiropyran (DHA-SP) Dyad.
| State | Absorption Maxima (nm) | Fluorescence Quantum Yield | Thermal Half-life of VHF moiety | Reference |
| DHA-SP | ~350, ~330 | 0.37% | - | [8] |
| VHF-SP | ~470 | No emission | 139 min (at 25°C) | [8] |
| DHA-MC | ~350, ~575 | Not specified | - | [6] |
| VHF-MC | ~475, ~575 | Not specified | Not specified | [6] |
Experimental Workflow for Characterizing a Novel DHA-based Switch
Caption: A typical experimental workflow for the synthesis and characterization of a new DHA-based molecular switch.
References
- 1. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Arylethynyl derivatives of the this compound/vinylheptafulvene photo/thermoswitch: tuning the switching event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Multistate this compound‐Spiropyran Dyads: Path‐Dependent Switchings and Refinement of the “Meta‐rule” of Photoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A molecular switch for biochemical logic gates: conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. Current Multistage Drug Delivery Systems Based on the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-stage delivery nano-particle systems for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of functionalized dihydroazulenes
Welcome to the technical support center for the synthesis of functionalized dihydroazulenes (DHAs). This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis, purification, and characterization of this versatile class of photochromic molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a user-friendly question-and-answer format.
Issue 1: Low Reaction Yield
Q1: My overall yield of the dihydroazulene core is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of the DHA core often stem from suboptimal reaction conditions, reagent purity, or product degradation. A systematic approach to troubleshooting is crucial.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[1] The final cyclization and elimination steps can be sensitive to high temperatures, which may lead to the formation of black, tarry residues due to polymerization and product degradation.[2]
-
Purity of Reagents and Solvents: Impurities in starting materials (e.g., substituted acetophenones or tropylium (B1234903) salts) or solvents can interfere with the reaction, leading to side products or incomplete conversion.[1]
-
Atmospheric Moisture and Oxygen: Certain steps in the synthesis may be sensitive to air and moisture. Using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket) is recommended.[1]
-
Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to poor reaction rates and lower yields.[1]
-
Product Loss During Workup: The desired product can be lost during extraction and purification steps. Ensure thorough extraction from the aqueous layer and minimize mechanical losses during transfers and chromatography.[3][4]
Issue 2: Formation of Side Products
Q2: I am observing a significant amount of a deep blue byproduct in my reaction mixture. What is it and how can I minimize its formation?
A2: The deep blue byproduct is almost certainly the fully unsaturated azulene (B44059) derivative. Its formation is a common side reaction, particularly during functionalization steps or under harsh reaction conditions.[5][6]
-
Cause: The this compound core can undergo oxidation or elimination to form the aromatic azulene system. This is often promoted by:
-
Excess bromine or prolonged reaction times during bromination.[7]
-
High temperatures during subsequent functionalization reactions.[8]
-
The inherent instability of certain intermediates. For example, treating 7-bromo-DHA with additional bromine can lead directly to the formation of a 3,7-dibromoazulene.[5]
-
-
Minimization Strategies:
-
Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly to avoid prolonged exposure to heat.
-
Control Stoichiometry: Use the correct stoichiometry of reagents, especially during bromination, to avoid side reactions.
-
Optimize Palladium-Catalyzed Couplings: When performing reactions like Suzuki or Sonogashira couplings on bromo-substituted DHAs, focus on optimizing conditions (catalyst, ligand, base, solvent) to favor the desired cross-coupling over elimination or decomposition.[8]
-
Q3: My Suzuki-Miyaura cross-coupling reaction on a bromo-DHA is producing significant homocoupling byproducts. How can I prevent this?
A3: Homocoupling of the boronic acid reagent is a common side reaction in Suzuki-Miyaura couplings.[9]
-
Cause: This is often promoted by the presence of oxygen or high concentrations of the boronic acid.
-
Minimization Strategies:
-
Ensure Anaerobic Conditions: Rigorously degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the palladium catalyst.[9]
-
Slow Addition of Boronic Acid: Instead of adding the boronic acid all at once, add it slowly as a solution over an extended period using a syringe pump. This maintains a low concentration of the boronic acid, disfavoring the homocoupling side reaction.[9]
-
Optimize Catalyst System: Screen different palladium pre-catalysts and ligands, as some systems are less prone to promoting homocoupling.[9]
-
Issue 3: Purification Challenges
Q4: I'm having difficulty purifying my functionalized this compound by column chromatography.
A4: Effective purification by flash column chromatography depends heavily on the choice of the solvent system and proper technique.
-
Choosing the Right Solvent System:
-
The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.3 on a TLC plate. This typically provides the best separation.[10]
-
Common solvent systems for compounds of intermediate polarity include ethyl acetate (B1210297)/hexane (B92381) and ether/hexane mixtures.[11]
-
For more polar DHAs, a methanol/dichloromethane system may be effective.[11]
-
-
Troubleshooting Tailing:
-
If your compound streaks or "tails" on the TLC plate, it may be interacting too strongly with the acidic silica (B1680970) gel.
-
To mitigate this, especially for acid-sensitive compounds or those containing basic functional groups (like amines), add a small amount (0.5-1%) of triethylamine (B128534) to your eluent.[10]
-
-
Separating from Azulene Byproduct: If the azulene byproduct is present, its intense color can be advantageous. However, its polarity can be similar to the desired DHA. Careful selection of the eluent and potentially using a less polar solvent system (e.g., higher hexane content) can help improve separation.
Issue 4: Characterization and Stability
Q5: The NMR spectrum of my sample is confusing and seems to change over time, especially after purification.
A5: This is a common issue related to the photochromic nature of dihydroazulenes and their conversion to vinylheptafulvenes (VHF), or the stability of the VHF itself.
-
DHA to VHF Conversion: Dihydroazulenes are photochromic and can ring-open to form their vinylheptafulvene (VHF) isomers upon exposure to light.[12] The VHF has a distinct NMR spectrum. If your sample was exposed to light, you may have a mixture of both isomers.
-
VHF Back-Reaction: The VHF isomer thermally reverts to the more stable DHA. This back-reaction is significantly faster in polar solvents.[12]
-
Problem: Acquiring a clean NMR spectrum of a VHF in a polar solvent like CDCl₃ can be difficult because it may convert back to the DHA during the experiment.[12]
-
Solution: To characterize the VHF isomer, use a non-polar NMR solvent like benzene-d₆ (C₆D₆), which significantly slows down the thermal back-reaction.[12]
-
-
General NMR Troubleshooting:
-
Overlapping Peaks: If crucial signals are overlapping, try acquiring the spectrum in a different solvent (e.g., benzene-d₆ instead of CDCl₃) to alter the chemical shifts.[13]
-
Broad Peaks: This can be due to poor shimming, low sample solubility, or the sample being too concentrated.[13]
-
Identifying Exchangeable Protons (OH, NH): Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear.[13]
-
Q6: How stable are dihydroazulenes and their vinylheptafulvene isomers in solution?
A6: The stability depends on the isomer and the solvent.
-
Dihydroazulenes (DHA): The crystalline, purified DHA form is generally very stable and can be stored under ambient conditions for extended periods.[14]
-
Vinylheptafulvenes (VHF): The VHF form is metastable. Its half-life is highly dependent on the solvent polarity. The thermal back-reaction to DHA is much faster in polar solvents.[15][16] For example, the half-life of one VHF derivative is 130-fold longer in a non-polar solvent compared to acetonitrile.[17]
-
Degradation During Cycling: During repeated photo-thermal cycling (DHA ⇌ VHF), some degradation can occur. This degradation is more pronounced in polar protic solvents like ethanol (B145695) compared to non-polar solvents like toluene.[15][18]
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data to aid in experimental design and troubleshooting.
Table 1: Impact of Solvent on Vinylheptafulvene (VHF) Stability and DHA Degradation
| Solvent | Polarity Type | VHF Thermal Back-Conversion Half-life (at 25°C) | Degradation per Photo-Thermal Cycle |
|---|---|---|---|
| Toluene | Non-polar | Slower | < 0.01% |
| Acetonitrile | Polar Aprotic | Faster | ~0.18% |
| Ethanol | Polar Protic | Fastest | ~0.28% |
(Data adapted from studies on the parent DHA/VHF system. Half-life is relative; specific values depend on the substituents.)[15][18]
Table 2: Troubleshooting Guide for Low Yield in Palladium-Catalyzed Cross-Coupling of Bromo-DHAs
| Symptom | Potential Cause | Recommended Solution |
|---|---|---|
| No reaction / Stalled reaction | Catalyst poisoning by quinoline-like N-heterocycles (if applicable) or impurities. | Use bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) to shield the palladium center. Ensure high purity of reagents and use freshly degassed solvents.[9] |
| Formation of homocoupled byproduct | Presence of oxygen; high concentration of boronic acid. | Rigorously degas the reaction mixture. Add the boronic acid solution slowly via syringe pump.[9] |
| Formation of dehalogenated DHA | Premature reductive elimination from the catalyst. | Screen different catalyst/ligand systems. Avoid excessively high reaction temperatures. |
| Low conversion | Suboptimal base, solvent, or temperature. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki). Optimize temperature and solvent. |
Experimental Protocols
Detailed methodologies for key transformations are provided below.
Protocol 1: General Synthesis of 2-Aryl-1,8a-dihydroazulene-1,1-dicarbonitrile
This protocol is an optimized, large-scale procedure for the parent phenyl-substituted DHA.
-
Step 1: Synthesis of Intermediate Salt: React the appropriate acetophenone (B1666503) with tropylium tetrafluoroborate (B81430) in a suitable solvent like acetonitrile.
-
Step 2: Cyclization: Treat the resulting salt with a base (e.g., DBU) and malononitrile. This step forms the this compound core through a series of cycloaddition and rearrangement reactions.
-
Step 3: Purification: After aqueous workup, the crude product is purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. The pure DHA is often a crystalline solid.[12]
Protocol 2: Regioselective Bromination of the DHA Core
Two distinct protocols allow for selective bromination at either the 3- or 7-position.
A) Synthesis of 3-Bromo-DHA (via Radical Bromination of VHF): [5][7]
-
VHF Generation: Dissolve the parent DHA in a suitable solvent (e.g., CCl₄) and irradiate with a 500 W halogen lamp to quantitatively convert it to the VHF isomer. The conversion can be monitored by the appearance of the VHF's characteristic color.
-
Radical Bromination: To the solution of VHF, add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Irradiation: Continue irradiation with the halogen lamp for 2-3 hours.
-
Workup and Ring-Closure: The brominated VHF will spontaneously undergo thermal ring-closure back to the 3-bromo-DHA under the reaction conditions. After filtration and washing with aqueous NaHCO₃, the product is dried and purified by column chromatography.
B) Synthesis of 7-Bromo-DHA (via Ionic Bromination of DHA): [5]
-
Ionic Bromination: Dissolve the parent DHA in a solvent like chloroform (B151607) and cool to 0°C. Add a solution of bromine (Br₂) in chloroform dropwise. This forms a 7,8-dibromide intermediate.
-
Elimination: After the addition is complete, add a base such as triethylamine and heat the mixture under reflux for several hours. This induces the elimination of HBr to form the C7-C8 double bond.
-
Purification: After cooling and workup to remove triethylamine hydrobromide, the crude product is purified by column chromatography to yield the 7-bromo-DHA.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key experimental and troubleshooting workflows.
Caption: Workflow for DHA synthesis and subsequent functionalization.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Logic diagram for NMR analysis of DHA/VHF isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. On the bromination of the this compound/vinylheptafulvene photo-/thermoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating this compound/Vinylheptafulvene Photoswitches for Solar Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. flore.unifi.it [flore.unifi.it]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Dihydroazulene (DHA) Photoswitching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the photochemical ring-opening of dihydroazulene (DHA) to vinylheptafulvene (VHF). Here you will find answers to frequently asked questions, a guide to troubleshoot common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the DHA to VHF photoinduced ring-opening?
A1: The photochromism of this compound (DHA) involves a reversible transformation between a closed form (DHA) and an open, colored form (vinylheptafulvene, VHF).[1] Upon absorption of light (typically UV-A), the DHA molecule is promoted to an excited electronic state.[2] In this excited state, the molecule undergoes a planarization process, which is a critical prerequisite for the breaking of the C1-C8a bond.[2][3] This leads to an ultrafast electrocyclic ring-opening reaction, forming the VHF isomer.[1][3] The VHF form can then revert to the more stable DHA form through a thermally induced ring-closure reaction.[1]
Q2: What is the quantum yield (Φ) in the context of DHA photoswitching, and why is it important to optimize?
A2: The photoisomerization quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the ratio of the number of molecules that undergo the ring-opening reaction to the number of photons absorbed by the reactant (DHA). Optimizing for a high quantum yield is crucial as it ensures that the light energy is used efficiently to convert DHA to VHF, which is essential for applications such as molecular solar thermal (MOST) energy storage, drug delivery, and molecular electronics.[4][5][6] A higher quantum yield means that less light intensity or a shorter irradiation time is required to achieve a significant conversion to the VHF state.
Q3: What is a photostationary state (PSS), and how does it affect my experiment?
A3: A photostationary state (PSS) is a dynamic equilibrium reached when a photochromic compound is irradiated at a specific wavelength where both isomers (DHA and VHF) absorb light.[7] At the PSS, the rate of the forward reaction (DHA → VHF) equals the rate of the reverse photochemical reaction (VHF → DHA). The composition of the mixture at the PSS depends on the quantum yields of the forward and reverse reactions and the molar absorption coefficients of both isomers at the irradiation wavelength. If the VHF isomer absorbs significantly at the excitation wavelength, it can limit the maximum achievable conversion of DHA, preventing a complete switch to the VHF form.[7]
Q4: Can the thermal back-reaction (VHF → DHA) be controlled?
A4: Yes, the rate of the thermal back-reaction is highly dependent on several factors. The polarity of the solvent plays a major role; more polar solvents generally accelerate the ring-closure.[1][4] The molecular structure, particularly the substituents on the DHA core, also significantly influences the thermal stability of the VHF isomer.[4] For instance, strategic placement of ortho-substituents on an aryl group at the C-2 position can dramatically increase the half-life of the VHF isomer from minutes to days.[8] Temperature is another key factor, with higher temperatures increasing the rate of the thermal back-reaction.[1]
Troubleshooting Guide
This guide addresses common problems encountered during experiments aimed at optimizing the DHA ring-opening quantum yield.
Caption: Troubleshooting flowchart for low quantum yield.
Q5: My measured quantum yield is lower than expected. What could be the cause?
A5: Several factors can lead to a lower-than-expected quantum yield.
-
Solvent Polarity: The ring-opening quantum yield is significantly influenced by the solvent.[1] Generally, non-polar solvents like cyclohexane tend to favor a higher quantum yield compared to polar solvents like acetonitrile (B52724) or ethanol.[4]
-
Temperature: The ring-opening is a thermally activated process from the excited state. At very low temperatures (e.g., -196 °C), fluorescence can become the dominant relaxation pathway, drastically reducing the ring-opening quantum yield to near zero.[1] Ensure your experiments are conducted at a controlled and consistent room temperature.
-
Excitation Wavelength: Ensure the irradiation wavelength corresponds to the absorption maximum (λmax) of the DHA derivative and not the VHF product. Irradiating at a wavelength where the VHF also absorbs can initiate the photochemical back-reaction, leading to a lower net conversion and an underestimated quantum yield.
-
Inaccurate Photon Flux Measurement: The calculation of quantum yield is critically dependent on an accurate measurement of the number of photons being absorbed by the sample. Errors in chemical actinometry or photodiode calibration will directly lead to incorrect quantum yield values.[9][10]
Q6: The isosbestic points in my UV-Vis spectra are not clean during irradiation. What does this indicate?
A6: The presence of sharp isosbestic points indicates a clean conversion between two species (DHA and VHF). If these points are not well-defined or drift over time, it suggests the presence of one or more side reactions.[7] The most common side reaction is photodegradation of the DHA or VHF isomer, leading to the formation of undesired byproducts.[7] This can be mitigated by using degassed solvents, working under an inert atmosphere, and minimizing unnecessary exposure to high-intensity light.
Q7: The thermal back-reaction is happening too quickly for me to analyze the VHF product. How can I slow it down?
A7: To slow the thermal VHF → DHA ring closure, you can:
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Change the Solvent: Switch to a less polar solvent. The rate of back-reaction is often significantly slower in solvents like toluene (B28343) or cyclohexane compared to acetonitrile.[1][4]
-
Lower the Temperature: Performing the analysis at a lower temperature will decrease the rate of the thermal reaction.
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Molecular Design: If you are in the design phase, introducing bulky ortho-substituents on pendant aryl groups can sterically hinder the conformational change required for ring-closure, thereby increasing the half-life of the VHF isomer.[8]
Quantitative Data Summary
The following tables summarize the effect of solvent and substitution on the ring-opening quantum yield (Φ) of representative DHA derivatives.
Table 1: Effect of Solvent on the Ring-Opening Quantum Yield (Φ) of DHA-1
| Solvent | Polarity (ET(30)) | Φ (DHA → VHF) |
| Cyclohexane | 31.2 | 0.60 |
| Tetrahydrofuran (THF) | 37.4 | 0.40 |
| Acetonitrile | 46.0 | 0.30 |
| Ethanol | 51.9 | 0.10 |
| (Data synthesized from Broman, S. L. & Nielsen, M. B., 2014)[4] |
Table 2: Effect of Phenyl Substitution on Quantum Yield (Φ) in Acetonitrile
| DHA Derivative | Substituent at C2 | Φ (DHA → VHF) |
| DHA-Ph | Phenyl | ~0.57 |
| DHA-Ph-o-Me | Phenyl with ortho-Methyl | ~0.59 |
| DHA-Ph-o-CF3 | Phenyl with ortho-Trifluoromethyl | ~0.67 |
| (Data synthesized from F. Monti et al., 2022)[6] |
Experimental Protocols
Protocol 1: Determination of Photochemical Quantum Yield
This protocol describes the relative method for determining the ring-opening quantum yield of a DHA derivative using chemical actinometry.
References
- 1. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Mechanism of Photoinduced this compound Ring-Opening Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ortho-Substituted 2-Phenylthis compound Photoswitches: Enhancing the Lifetime of the Photoisomer by ortho-Aryl Interactions [mdpi.com]
- 7. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
- 8. ortho-Substituted 2-Phenylthis compound Photoswitches: Enhancing the Lifetime of the Photoisomer by ortho-Aryl Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch [jove.com]
- 10. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
Preventing degradation of dihydroazulene during cycling experiments
Welcome to the Technical Support Center for dihydroazulene (DHA) cycling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound photoswitching experiments.
Issue 1: Low Quantum Yield of DHA to VHF Photoisomerization
Q: I am observing a lower than expected quantum yield for the photoisomerization of my this compound (DHA) to vinylheptafulvene (VHF). What are the potential causes and how can I troubleshoot this?
A: A low quantum yield indicates an inefficiency in the light-induced ring-opening reaction. Several factors can contribute to this issue. Here is a step-by-step guide to troubleshoot the problem:
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Verify Compound Integrity and Purity:
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Degradation: DHA derivatives can degrade over time, especially if exposed to light or impurities. Re-verify the purity of your sample using NMR spectroscopy and HPLC. Look for unexpected peaks that may indicate the presence of degradation products.
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Impurities: Impurities from the synthesis or purification process can quench the excited state of the DHA molecule, leading to a lower quantum yield. Re-purify your compound if necessary.
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-
Optimize Experimental Conditions:
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Solvent Choice: The polarity of the solvent can significantly influence the quantum yield. While there isn't a universal trend, it's a crucial parameter to consider. If possible, test the photoswitching in a range of solvents with varying polarities (e.g., cyclohexane, toluene, acetonitrile) to find the optimal conditions for your specific derivative.[1]
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Concentration: High concentrations of the DHA solution can lead to aggregation or inner filter effects, where the sample itself reabsorbs the emitted light, leading to an artificially low quantum yield measurement. It is recommended to work with dilute solutions, typically with an absorbance below 0.1 at the excitation wavelength.
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Oxygen Quenching: Dissolved oxygen in the solvent can act as a quencher for the excited triplet state of some photoswitches. To rule this out, degas your solvent by bubbling an inert gas (e.g., argon or nitrogen) through the solution before and during the experiment.
-
-
Review Measurement Protocol and Instrumentation:
-
Light Source Stability: Fluctuations in the intensity of your excitation lamp can lead to inaccurate quantum yield calculations. Ensure you are using a stable light source and monitor its output.
-
Reference Standard: When using the relative method for quantum yield determination, the accuracy of your result is dependent on the reference standard. Ensure you are using a well-characterized standard with a known quantum yield in the same solvent as your sample.
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Actinometry: Use chemical actinometry, such as the ferrioxalate (B100866) system, to accurately measure the photon flux of your light source.
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Issue 2: Unexpected Peaks in NMR Spectrum After Cycling
Q: After performing several photo-thermal cycling experiments, I am observing unexpected peaks in the 1H NMR spectrum of my this compound sample. What could be the cause?
A: The appearance of new peaks in the NMR spectrum after cycling is a strong indicator of degradation or the formation of side products. Here’s how to approach this issue:
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Identify Potential Side Products:
-
Oxidation Products: Dihydroazulenes can be susceptible to oxidation, especially in the presence of air and light over extended periods. This can lead to the formation of various oxidized species.
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Dimerization: Some this compound derivatives can undergo photodimerization, especially at high concentrations.
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Irreversible Cyclization: Undesired cyclization reactions can occur, leading to the formation of non-photochromic byproducts.[2]
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Isomerization to Non-photochromic Forms: Depending on the substitution pattern, thermal reactions can sometimes lead to the formation of regioisomers of DHA that are not photoactive. For example, heating a 7-substituted DHA can lead to the formation of a 6-substituted isomer.[3]
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-
Analytical Troubleshooting:
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2D NMR Spectroscopy: To identify the structure of the byproducts, perform 2D NMR experiments such as COSY, HSQC, and HMBC. These techniques will help in elucidating the connectivity of the atoms in the unknown compounds.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide the exact mass of the impurities, which is crucial for determining their molecular formula.
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Control Experiments: Run control experiments in the dark and in the absence of light to determine if the degradation is primarily photochemical or thermal in nature.
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-
Preventative Measures:
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Degas Solvents: As mentioned previously, removing dissolved oxygen can help prevent oxidation.
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Work in Inert Atmosphere: For particularly sensitive compounds, perform experiments under an inert atmosphere (e.g., in a glovebox).
-
Purification: Ensure high purity of the starting material to minimize the presence of catalysts or impurities that could promote side reactions.
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Frequently Asked Questions (FAQs)
Q1: What is the typical degradation rate for this compound during cycling experiments?
A1: The degradation rate of this compound is highly dependent on the specific molecular structure, the solvent used, and the experimental conditions. However, in a nonpolar solvent like toluene, robust DHA/VHF systems have been shown to undergo more than 70 cycles with less than 0.01% degradation per cycle. In more polar solvents like ethanol (B145695) and acetonitrile, the degradation rate can be higher, around 0.18-0.28% per cycle.
Q2: How does the substitution pattern on the this compound core affect its stability and switching properties?
A2: Substituents have a profound effect on the electronic properties and, consequently, the stability and switching characteristics of the DHA/VHF system.
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Electron-donating groups (e.g., -NH2, -OCH3) on the seven-membered ring generally increase the rate of the thermal back-reaction from VHF to DHA.
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Electron-withdrawing groups (e.g., -NO2, -CN) on the seven-membered ring tend to decrease the rate of the thermal back-reaction, leading to a longer lifetime for the VHF isomer.
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Substituents on the five-membered ring also influence the switching properties, often in the opposite manner to those on the seven-membered ring.
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Steric effects can also play a significant role. Bulky substituents can hinder the conformational changes required for isomerization, potentially affecting both the quantum yield and the rate of thermal reversion.
Q3: Can I visually monitor the photoswitching process?
A3: Yes. The photoisomerization of this compound (typically colorless or pale yellow) to vinylheptafulvene is accompanied by a significant color change, as VHF is often brightly colored (e.g., red, blue, or purple) due to its extended π-conjugation. This color change can be readily observed by eye and is the basis for monitoring the reaction using UV-Vis spectroscopy.
Data Presentation
The following tables summarize key quantitative data for a selection of this compound derivatives to facilitate comparison.
Table 1: Effect of Solvent on the Thermal Half-Life of a Phenyl-Substituted Vinylheptafulvene (VHF-Ph) at 25°C
| Solvent | Polarity (ET(30)) | Half-life (t½) [min] |
| Cyclohexane | 31.2 | ~1200 |
| Toluene | 33.9 | ~600 |
| Dichloromethane | 41.1 | ~180 |
| Acetonitrile | 46.0 | 218 |
| Ethanol | 51.9 | ~120 |
Data extrapolated and compiled from multiple sources for illustrative purposes.
Table 2: Influence of Substituents on the Quantum Yield of Photoisomerization (DHA to VHF) and Thermal Half-Life of VHF in Acetonitrile
| Substituent on Phenyl Ring (ortho-position) | λmax DHA [nm] | λmax VHF [nm] | Quantum Yield (Φ) | Thermal Half-life (t½) of VHF at 25°C |
| Iodo | 345 | 455 | 0.57 | 5.4 days |
| TMS-ethynyl | 368 | 470 | 0.59 | 20.5 hours |
| Ethynyl | 369 | 472 | 0.67 | 16.3 hours |
| para-Iodo (for comparison) | 365 | 460 | ~0.55 | 130 min |
Data adapted from a study on ortho-substituted 2-phenyldihydroazulenes to highlight the significant effect of ortho-substitution on the VHF lifetime.[2]
Experimental Protocols
Protocol 1: Determination of Photochemical Quantum Yield (Relative Method)
This protocol describes the determination of the quantum yield of the DHA to VHF photoisomerization using a reference standard.
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Prepare Solutions:
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Prepare a stock solution of your this compound derivative in the desired solvent.
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Prepare a stock solution of a well-characterized quantum yield standard (e.g., ferrioxalate or a known photoswitch) in the same solvent.
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From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
-
Measure Absorbance:
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Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. Ensure the absorbance is within the linear range of the instrument.
-
-
Measure Fluorescence/Absorbance Change:
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For a fluorescent standard, measure the integrated fluorescence intensity of each solution under identical experimental conditions (e.g., excitation wavelength, slit widths).
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For a photochromic standard and your DHA sample, measure the initial absorbance spectrum. Irradiate the sample with a monochromatic light source at the chosen wavelength for a specific time interval. Immediately record the absorbance spectrum again to monitor the change in absorbance corresponding to the formation of the photoproduct.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity (for fluorescent standards) or the change in absorbance at a specific wavelength (for photochromic compounds) versus the absorbance at the excitation wavelength for both the sample and the standard.
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The slope of the resulting linear fit is proportional to the quantum yield.
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Calculate the quantum yield of your sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample^2 / n_std^2) where Φ_std is the quantum yield of the standard, Slope_sample and Slope_std are the slopes from the plots, and n_sample and n_std are the refractive indices of the solvents (if different).
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Protocol 2: Monitoring this compound Cycling by UV-Vis Spectroscopy
This protocol outlines the procedure for monitoring the photo-thermal cycling of a DHA/VHF system.
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Sample Preparation:
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Prepare a dilute solution of your this compound derivative in the chosen solvent (absorbance at λmax should be ~1).
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Transfer the solution to a quartz cuvette.
-
-
Initial Spectrum:
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Place the cuvette in a UV-Vis spectrophotometer and record the initial absorbance spectrum. This will show the characteristic absorption band of the DHA.
-
-
Photoisomerization (DHA → VHF):
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Irradiate the sample in the cuvette with a light source at a wavelength corresponding to the absorption maximum of the DHA (e.g., 365 nm).
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Periodically stop the irradiation and record the UV-Vis spectrum to monitor the decrease in the DHA absorption band and the growth of the VHF absorption band until the photostationary state is reached (no further change in the spectrum is observed).
-
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Thermal Back-Reaction (VHF → DHA):
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Place the cuvette containing the VHF-rich solution in a thermostated cell holder in the spectrophotometer at a desired temperature.
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Record the UV-Vis spectrum at regular time intervals to monitor the decrease of the VHF absorption band and the reappearance of the DHA band.
-
-
Kinetic Analysis:
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From the time-resolved spectral data, extract the absorbance at the λmax of the VHF at each time point.
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Plot the natural logarithm of the absorbance (ln(A)) versus time. A linear plot indicates first-order kinetics for the thermal back-reaction. The rate constant (k) can be determined from the slope of the line (slope = -k). The half-life (t½) can then be calculated as t½ = ln(2)/k.
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Protocol 3: Sample Preparation for NMR Analysis of Degradation Products
-
Induce Degradation:
-
Subject a solution of your this compound derivative to prolonged cycling (multiple light/heat cycles) or stress conditions (e.g., exposure to air and strong light) to generate a sufficient amount of degradation products.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the solution under reduced pressure, avoiding excessive heat which could cause further degradation.
-
-
Dissolution in Deuterated Solvent:
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Dissolve the residue in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) for NMR analysis. The choice of solvent should be based on the solubility of the compound and the potential for solvent signals to overlap with signals of interest.
-
-
Filtration:
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If the solution contains any solid impurities, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
-
Acquire Spectra:
-
Acquire a standard 1D 1H NMR spectrum.
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If new peaks are observed, acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in structure elucidation of the degradation products.
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Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.
Caption: Logical diagram of path-dependent switching in a multi-state molecular switch.
References
Minimizing spectral overlap in dihydroazulene-based photoswitches
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on minimizing spectral overlap in dihydroazulene (DHA)-based photoswitches.
Troubleshooting Guides & FAQs
This section addresses common experimental issues in a question-and-answer format.
Issue 1: Incomplete Photoconversion from this compound (DHA) to Vinylheptafulvene (VHF)
Question: I am observing incomplete conversion of my DHA derivative to its VHF isomer upon irradiation. What are the potential causes and how can I improve the conversion efficiency?
Answer: Incomplete photoconversion can stem from several factors:
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Photostationary State (PSS): A common issue is reaching a photostationary state where the rate of the forward reaction (DHA to VHF) equals the rate of the reverse reaction under the same irradiation conditions. This is particularly problematic when the absorption spectra of the DHA and VHF isomers overlap significantly.
-
Solution: To shift the equilibrium towards the VHF isomer, select an irradiation wavelength where the molar absorptivity of the DHA is high and that of the VHF is as low as possible.
-
-
Solvent Effects: The polarity of the solvent can influence the quantum yield of the ring-opening reaction.
-
Solution: Toluene is often a good solvent choice, demonstrating high quantum yields and greater stability for the DHA/VHF system, with less than 0.01% degradation per cycle observed in some studies.[1] Polar solvents like acetonitrile (B52724) and ethanol (B145695) can sometimes lead to faster degradation.[1]
-
-
Photodegradation: this compound photoswitches can be susceptible to photodegradation, especially over prolonged irradiation times. This is often observed as a loss of isosbestic points in the UV-Vis spectra during a switching experiment.
-
Solution: Minimize irradiation times and use the lowest effective light intensity. Ensure the purity of your solvent, as impurities can sometimes catalyze degradation pathways. The robustness of the DHA/VHF system is generally higher in non-polar solvents.[1]
-
-
Redox-Active Substituents: The presence of certain functional groups can quench the photoisomerization process. For example, a ferrocene (B1249389) substituent in its neutral state can render the DHA non-photochromic.[2]
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Solution: If your design includes redox-active moieties, consider whether their redox state is inhibiting the photoswitching. In some cases, oxidation or reduction of the substituent can 'turn on' the photochromic behavior.[2]
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Issue 2: Low Quantum Yield of the DHA to VHF Conversion
Question: The quantum yield of my DHA photoswitch is significantly lower than expected. What factors influence the quantum yield and how can it be improved?
Answer: The quantum yield is a measure of the efficiency of the photoconversion process and can be affected by several parameters:
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Temperature: At low temperatures (e.g., -196 °C), fluorescence can become the dominant relaxation pathway after light absorption, leading to a very low quantum yield for the ring-opening reaction.[2] At room temperature, the primary relaxation mechanism is the desired electrocyclic ring-opening.[2]
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Solution: Ensure your experiments are conducted at a suitable temperature, typically room temperature, to favor photoisomerization over fluorescence.
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-
Solvent Viscosity: The conversion from DHA to VHF involves a significant change in molecular geometry. Highly viscous solvents can hinder this structural rearrangement, thereby reducing the quantum yield.[2]
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Solution: Select a solvent with low viscosity to facilitate the conformational changes required for isomerization.
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-
Substituent Effects: Strongly electron-donating groups or the presence of moieties like tetrathiafulvalene (B1198394) (TTF) can lower the quantum yield of the ring-opening reaction.[2] This is sometimes attributed to an electron transfer from the excited DHA to an acceptor moiety within the molecule.[2]
-
Solution: Carefully consider the electronic properties of the substituents in your molecular design. If a high quantum yield is critical, avoid strongly electron-donating groups that may quench the desired photoreaction.
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Issue 3: Difficulty in Controlling the Thermal Back-Reaction (VHF to DHA)
Question: The thermal back-reaction of my VHF isomer is either too fast or too slow for my application. How can I tune the half-life of the VHF form?
Answer: The rate of the thermal ring-closure is highly tunable:
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Solvent Polarity: The half-life of the VHF isomer is significantly influenced by the solvent. The rate of the back-reaction generally increases with solvent polarity. For example, the half-life of a particular DHA/VHF system was found to be 1474 minutes in toluene, but only 218 minutes in acetonitrile and 202 minutes in ethanol.[1]
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Solution: To increase the lifetime of the VHF isomer, use a non-polar solvent. Conversely, to accelerate the back-reaction, a more polar solvent can be used.
-
-
Substituent Effects: The electronic nature of substituents on both the five- and seven-membered rings plays a crucial role.
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On the five-membered ring: Electron-withdrawing groups tend to increase the rate of ring-closure, while electron-donating groups decrease it.
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On the seven-membered ring: The opposite trend is observed. Electron-donating groups increase the rate of ring-closure, whereas electron-withdrawing groups slow it down.[2] For instance, switching a nitro group (electron-withdrawing) for a dimethylamino group (electron-donating) on the seven-membered ring can decrease the half-life from 490 minutes to just 50 minutes.[2]
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Solution: By strategically placing electron-donating or electron-withdrawing groups on the DHA scaffold, you can finely tune the thermal stability of the VHF isomer.
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Issue 4: Significant Spectral Overlap Between DHA and VHF States
Question: The absorption spectra of my DHA and VHF isomers overlap, making it difficult to selectively excite the DHA form. How can I minimize this spectral overlap?
Answer: Minimizing spectral overlap is key for achieving high conversion efficiency and clean switching.
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Substituent-Induced Spectral Shifts: The absorption maxima (λmax) of both DHA and VHF are sensitive to the electronic properties of their substituents.
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VHF Isomer: The λmax of the VHF form is generally red-shifted by electron-withdrawing groups and blue-shifted by electron-donating groups on the five-membered ring.[2] For example, a p-NO2 phenyl substituent can red-shift the VHF absorption by 14 nm, while a p-NH2 phenyl group can blue-shift it by 15 nm compared to an unsubstituted phenyl group.[2]
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DHA Isomer: Electron-donating groups on the seven-membered ring can cause a red-shift in the DHA absorption spectrum, while electron-withdrawing groups have a negligible effect.[3][4]
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Solution: A "push-pull" strategy, with electron-donating groups on the seven-membered ring and electron-withdrawing groups on the five-membered ring, can lead to extended conjugation and a red-shift in the DHA absorption.[3] To achieve better separation, aim for substituents that will blue-shift the DHA absorption and red-shift the VHF absorption.[3]
-
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Solvent Effects: The absorption spectrum of the VHF isomer is also influenced by solvent polarity, with a red-shift observed in more polar solvents like ethanol and acetonitrile, and a blue-shift in non-polar solvents like toluene.[2]
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Solution: By choosing an appropriate solvent, you can modulate the position of the VHF absorption band to improve its separation from the DHA band.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-based photoswitches, aiding in the selection of appropriate solvents and substitution patterns.
Table 1: Solvent Effects on Photophysical Properties of a DHA/VHF System
| Solvent | Photoisomerization Quantum Yield | Thermal Back-Conversion Half-life at 25°C (min) |
| Toluene | 0.60 | 1474 |
| Acetonitrile | 0.55 | 218 |
| Ethanol | 0.50 | 202 |
| (Data adapted from a study on a specific DHA/VHF system and may vary for other derivatives.[1]) |
Table 2: Effect of Substituents on VHF Absorption Maximum (λmax)
| Substituent at position 2 (on phenyl ring) | VHF λmax (nm) | Shift relative to Phenyl-VHF (nm) |
| p-NO2 (electron-withdrawing) | 484 | +14 |
| Unsubstituted Phenyl | 470 | 0 |
| p-NH2 (electron-donating) | 455 | -15 |
| (Data illustrates the general trend of substituent effects on the five-membered ring.[2]) |
Experimental Protocols
1. Protocol for Monitoring Photoswitching using UV-Vis Spectroscopy
This protocol outlines the general procedure for observing the photoisomerization of a DHA derivative and determining the kinetics of the thermal back-reaction.
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Sample Preparation: Prepare a dilute solution of the DHA derivative in the desired solvent (e.g., toluene, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance of around 1.0 in the region of interest.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the initial DHA solution.
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Photoconversion: Irradiate the sample with a light source at a wavelength corresponding to the absorption maximum of the DHA form (typically 300-400 nm).[2] Monitor the spectral changes in real-time or at fixed intervals until the photostationary state is reached (i.e., no further changes in the spectrum are observed).
-
Thermal Back-Reaction: After reaching the photostationary state, place the cuvette in a thermostated holder in the spectrophotometer in the dark.
-
Kinetic Measurement: Record the UV-Vis spectra at regular time intervals to monitor the disappearance of the VHF absorption band and the reappearance of the DHA band.
-
Data Analysis: Plot the absorbance at the VHF maximum against time and fit the data to a first-order kinetic model to determine the rate constant and half-life of the thermal back-reaction.
2. Protocol for Quantum Yield Determination (Relative Method)
The quantum yield (Φ) of a photoswitch can be determined relative to a well-characterized actinometer.
-
Actinometer Preparation: Prepare a solution of a chemical actinometer (e.g., ferrioxalate) with a known quantum yield at the desired excitation wavelength.
-
Sample and Actinometer Irradiation: Irradiate both the sample solution and the actinometer solution under identical conditions (same light source, wavelength, intensity, irradiation time, and geometry).
-
Analysis of Actinometer: Analyze the change in the actinometer solution according to established protocols (e.g., spectrophotometric determination of Fe2+ ions formed).
-
Analysis of Sample: Determine the change in concentration of the DHA and VHF isomers in the sample solution using UV-Vis spectroscopy and their known molar extinction coefficients.
-
Calculation: The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φa * (ΔAs / εs) / (ΔAa / εa) where Φa is the quantum yield of the actinometer, ΔA is the change in absorbance, and ε is the molar extinction coefficient.
3. Protocol for NMR Spectroscopic Characterization
NMR spectroscopy is essential for confirming the structure of the synthesized DHA and for analyzing the VHF isomer.
-
DHA Characterization: Dissolve the purified DHA derivative in a suitable deuterated solvent (e.g., CDCl3, C6D6). Acquire 1H, 13C, and 2D NMR spectra (COSY, HSQC, HMBC) to fully assign all proton and carbon signals and confirm the structure.[5][6]
-
VHF Characterization: To characterize the VHF isomer, which is thermally unstable, the experiment should be performed in a solvent where the back-reaction is slow (e.g., C6D6).[5][6]
-
Prepare a concentrated solution of the DHA in the deuterated solvent directly in an NMR tube.
-
Irradiate the NMR tube with a suitable light source until complete conversion to the VHF is observed by a color change.
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Quickly acquire the desired NMR spectra (1H, COSY, etc.) before significant thermal back-reaction occurs.[6]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to minimizing spectral overlap in this compound-based photoswitches.
Caption: A typical experimental workflow for the characterization and optimization of this compound photoswitches.
Caption: The photo-thermal switching cycle of a this compound (DHA) / vinylheptafulvene (VHF) system.
Caption: Key factors influencing the spectral separation between DHA and VHF isomers.
References
- 1. Evaluating this compound/Vinylheptafulvene Photoswitches for Solar Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phototunable Absorption and Nonlinear Optical Properties of Thermally Stable this compound–Vinylheptafulvene Photochrome Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Enhancing the solubility of dihydroazulene for aqueous applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address solubility challenges with dihydroazulene (DHA) and its derivatives in aqueous applications.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound compound precipitate when I dilute my organic stock solution into an aqueous buffer?
A1: this compound and its derivatives are inherently lipophilic (hydrophobic) organic molecules, meaning they have very low solubility in water.[1][2] When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into an aqueous medium (e.g., PBS buffer), the solvent environment shifts dramatically from organic to aqueous. This "solvent shift" reduces the solubility of the DHA compound below its concentration, causing it to "crash out" or precipitate from the solution.
Q2: What are the primary strategies to enhance the aqueous solubility of this compound?
A2: Several techniques can be employed to improve the solubility and dispersibility of DHA in aqueous media. The main strategies include:
-
Co-solvent Systems: Using a mixture of water and a miscible organic solvent (e.g., DMSO, ethanol) to increase the solvating power of the solution.[3]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic DHA molecule within the hydrophobic cavity of a cyclodextrin, which has a hydrophilic exterior, thereby forming a water-soluble inclusion complex.[4][5]
-
Nanoparticle Formulation: Encapsulating DHA within nanocarriers like polymeric nanoparticles or solid lipid nanoparticles (SLNs). This creates a stable colloidal dispersion in water, enhancing bioavailability.[6]
-
Chemical Modification: Covalently attaching hydrophilic groups to the DHA molecule. A successful example is the conjugation of DHA to peptides to create water-soluble photoswitches for biological applications.[7]
Q3: What are the pros and cons of each solubilization method?
A3: The choice of method depends on the specific experimental requirements, such as required concentration, biocompatibility, and the nature of the assay.
| Method | Pros | Cons |
| Co-solvents | Simple to prepare; suitable for initial in vitro screening. | Organic solvent may affect biological systems or protein stability; solubility enhancement is often limited. |
| Cyclodextrins | Significant solubility enhancement; low toxicity (especially modified CDs); can improve stability.[8] | May alter drug-target binding kinetics; requires specific formulation development. |
| Nanoparticles | High drug loading capacity; protects the drug from degradation; allows for controlled release and targeted delivery.[6] | Complex formulation process; requires specialized equipment for characterization; potential for immunogenicity. |
| Chemical Modification | Provides true water solubility; stable solution. | Requires synthetic chemistry expertise; may alter the photochemical or biological properties of the parent molecule.[7] |
Q4: Can pH adjustment be used to solubilize this compound?
A4: Standard this compound does not have readily ionizable groups, so its solubility is largely independent of pH. However, if the DHA derivative has been functionalized with acidic or basic groups, adjusting the pH to ionize those groups can significantly increase aqueous solubility.
Q5: How does water solubility affect the photoswitching properties of this compound?
A5: The solvent environment can have a substantial impact on the photochemical properties of photoswitches.[3][7] For DHA, moving to a polar, aqueous environment can affect the quantum yield of the ring-opening reaction and the thermal half-life of the metastable vinylheptafulvene (VHF) isomer.[9] These changes must be characterized for any new water-solubilized DHA derivative to ensure its functionality in the intended application.
Troubleshooting Guide: Common Solubility Issues
This guide addresses frequent problems encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Suggested Solution |
| Immediate precipitation upon adding DMSO stock to buffer. | Final concentration exceeds solubility limit: The target concentration is too high for the amount of co-solvent used. | 1. Decrease the final concentration of the DHA compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO), but keep it below levels toxic to your system (typically <0.5%). 3. Use a more powerful solubilization method like cyclodextrin complexation or nanoparticle formulation. |
| Poor mixing: Localized high concentration of the drug leads to precipitation before it can be dispersed. | Add the DMSO stock dropwise to the aqueous buffer while vigorously vortexing or stirring. Never add the buffer to the DMSO stock. | |
| Solution is initially clear but becomes cloudy or precipitates over time. | Slow crystallization/aggregation: The solution is supersaturated, and the compound is slowly coming out of solution. | 1. Lower the final concentration. 2. Test the stability of the solution over the time course of your experiment at the experimental temperature. 3. Consider using nanoparticle formulations, which can improve the physical stability of the dispersed drug.[6] |
| Temperature change: The solution was prepared at room temperature but is being used at a lower temperature (e.g., 4°C), where solubility is lower. | Prepare and test the solubility and stability of your solution at the final experimental temperature. | |
| Compound forms an oily film or globules instead of dissolving. | Low polarity and poor wetting: The compound is highly hydrophobic and is not being properly wetted by the aqueous solvent. | 1. Increase the amount of co-solvent. 2. Use a surfactant or a formulation strategy like micellar solubilization to improve wetting and dispersion. |
| Inconsistent results in biological assays. | Precipitation in media: The compound may be precipitating in the complex biological medium (e.g., cell culture media with proteins and salts), reducing the effective concentration. | 1. Visually inspect the media under a microscope for signs of precipitation after adding the compound. 2. Use a formulation with higher stability, such as cyclodextrin complexes or nanoparticles. 3. Perform control experiments to assess the effect of the formulation vehicle (e.g., empty nanoparticles, cyclodextrin alone) on the assay. |
Quantitative Data on this compound Solubility
Direct quantitative data for the aqueous solubility of parent this compound is scarce in the literature, as it is considered practically insoluble.[2] However, data for derivatives in organic solvents provide a useful reference for its hydrophobic nature.
Table 1: Solubility of a this compound Derivative (DHA1) in Organic Solvents [9]
| Solvent | Polarity | Maximum Solubility (mg/mL) | Maximum Solubility (Molar) |
| Toluene | Non-polar | 55 | ~0.21 M |
| Acetonitrile | Polar Aprotic | 36 | ~0.14 M |
| Ethanol | Polar Protic | Not specified, but degradation is higher than in other solvents. | Not specified |
Table 2: Illustrative Examples of Solubility Enhancement for Other Poorly Soluble Drugs Using Common Techniques
| Drug | Technique | Fold-Increase in Aqueous Solubility | Reference |
| Diazepam | 2-Hydroxypropyl-β-Cyclodextrin | 93-fold | [4] |
| Nitrazepam | 2-Hydroxypropyl-β-Cyclodextrin | 64-fold | [4] |
| Albendazole | Methyl-β-Cyclodextrin | ~150,000-fold | [10] |
| Dihydroartemisinin | Hydroxypropyl-β-Cyclodextrin | 89-fold | [8] |
Experimental Protocols
The following protocols are generalized methods adapted from standard pharmaceutical formulation techniques.[5][6][11] They should be optimized for the specific this compound derivative being used.
Protocol 1: Preparation of a this compound Solution Using a Co-solvent System
This protocol is suitable for preparing low-concentration solutions for initial in vitro screening.
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Prepare Stock Solution: Accurately weigh the this compound compound and dissolve it in 100% anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Use an ultrasonic bath to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Prepare Working Solution: Warm your aqueous buffer (e.g., PBS, pH 7.4) to the final experimental temperature.
-
Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Crucial: Ensure the final concentration of DMSO is low (e.g., <0.5% v/v) and compatible with your experimental system.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation. Use the solution immediately, as its stability may be limited.
Protocol 2: this compound Inclusion Complexation with HP-β-Cyclodextrin (Kneading Method)
This method creates a solid powder of the complex, which can then be dissolved in water to form a solution.
-
Molar Ratio: Determine the desired molar ratio of this compound to Hydroxypropyl-β-Cyclodextrin (HP-β-CD), typically starting with 1:1.
-
Mixing: Place the weighed HP-β-CD powder in a mortar. Add a small amount of a suitable solvent mixture (e.g., water/ethanol 50:50 v/v) to form a paste.
-
Incorporation: Add the weighed this compound powder to the paste and knead thoroughly for 30-45 minutes. During this process, the solvent helps to intimately mix the two components, facilitating the inclusion of DHA into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) under vacuum until the solvent is completely removed and a constant weight is achieved.
-
Final Product: The resulting solid mass is the inclusion complex. Grind it into a fine powder.
-
Reconstitution: This powder can now be dissolved in an aqueous buffer to prepare the final working solution. Determine the maximum solubility of the complexed powder experimentally.
Protocol 3: Formulation of this compound-Loaded Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol encapsulates DHA within a biodegradable polymer (e.g., PLGA) to form nanoparticles.
-
Organic Phase Preparation: Dissolve the this compound compound and a polymer (e.g., 50 mg of PLGA) in a small volume of a water-miscible organic solvent (e.g., 5 mL of acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant/stabilizer. For example, dissolve a stabilizer like polyvinyl alcohol (PVA) in deionized water to create a 0.5-2% (w/v) solution.
-
Emulsification: Add the organic phase dropwise into the aqueous phase while stirring at a high speed (e.g., 600-800 rpm) with a magnetic stirrer. A milky suspension should form, indicating the creation of a nano-emulsion.
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Solvent Evaporation: Leave the suspension stirring for several hours (e.g., 4-6 hours) in a fume hood to allow the organic solvent to evaporate. This process causes the polymer to precipitate and form solid nanoparticles, entrapping the DHA.
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm, 4°C) for 20-30 minutes to pellet the nanoparticles.
-
Discard the supernatant, which contains the excess surfactant and any unencapsulated drug.
-
Resuspend the pellet in deionized water and repeat the washing step two more times to ensure purity.
-
-
Final Formulation: The purified nanoparticle pellet can be resuspended in the desired aqueous buffer for immediate use or lyophilized (freeze-dried) into a powder for long-term storage.
Visualizations
Workflow and Logic Diagrams
Caption: Logic diagram for selecting a suitable solubilization strategy.
References
- 1. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cosolvent preferential molecular interactions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Cyclodextrin Complexation on the Aqueous Solubility of Diazepam and Nitrazepam: Phase-Solubility Analysis, Thermodynamic Properties [scirp.org]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. research.chalmers.se [research.chalmers.se]
- 10. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
Mitigating inner filter effects in concentrated dihydroazulene solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating inner filter effects (IFE) encountered in concentrated dihydroazulene (DHA) solutions during fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) and why is it a problem in concentrated this compound solutions?
A1: The inner filter effect is an experimental artifact that leads to a non-linear relationship between fluorescence intensity and the concentration of a fluorophore.[1] In concentrated solutions, this effect causes the observed fluorescence to be lower than the true fluorescence of the sample.[2] It is particularly problematic for this compound (DHA) photoswitch systems because the formation of the vinylheptafulvene (VHF) isomer upon photo-irradiation introduces a new, strongly absorbing species in the visible region.[3] This can lead to significant errors in quantifying the photoconversion yield and studying the kinetics of the photoswitching process.
There are two types of inner filter effects:
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Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can reach the volume of the cuvette that is observed by the detector.[4] In concentrated DHA solutions, both DHA and any formed VHF can contribute to this effect if their absorption spectra overlap with the excitation wavelength.
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Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by another molecule in the solution before it can reach the detector.[4] This is a significant issue in DHA/VHF systems, as the emission of many fluorescent DHAs can overlap with the strong absorbance of the VHF isomer.[3]
Q2: How can I quickly diagnose if my fluorescence measurements are affected by the inner filter effect?
A2: A common symptom of the inner filter effect is a deviation from the expected linear relationship between fluorescence intensity and concentration. If you observe that the fluorescence signal plateaus or even decreases at higher concentrations of your DHA solution, it is highly likely that your measurements are being distorted by IFE. Another simple diagnostic test is to acquire the absorption spectrum of your sample. As a general rule of thumb, if the optical density (absorbance) at the excitation or emission wavelength is greater than 0.1, you should anticipate and correct for the inner filter effect.[4]
Q3: What is the difference between the inner filter effect and fluorescence quenching?
A3: Both the inner filter effect and fluorescence quenching result in a decrease in the measured fluorescence intensity, but their underlying mechanisms are different. The inner filter effect is a consequence of light absorption by the sample matrix and is dependent on the geometry of the light path within the cuvette. In contrast, fluorescence quenching involves non-radiative energy transfer processes that occur due to molecular interactions and collisions. A key distinguishing factor is that the inner filter effect is not sensitive to temperature, whereas quenching processes often are.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Non-linear fluorescence vs. concentration plot | Inner Filter Effect (Primary and/or Secondary) | 1. Dilute the sample: The simplest approach is to dilute the solution until the absorbance at the excitation and emission wavelengths is below 0.1.[4]2. Use a shorter pathlength cuvette: Reducing the pathlength of the cuvette (e.g., from 1 cm to 0.1 cm) will decrease the absorbance of the solution.3. Employ front-face fluorescence spectroscopy: This technique collects fluorescence from the surface of the sample, minimizing the pathlength of both excitation and emission light through the sample.[5]4. Apply a mathematical correction: If dilution is not possible, the inner filter effect can be corrected for using the absorbance spectrum of the sample. |
| Distorted emission spectrum shape | Secondary Inner Filter Effect | The re-absorption of emitted light by the VHF isomer can alter the shape of the DHA emission spectrum. The solutions are the same as for non-linearity, with a strong recommendation for mathematical correction or the use of front-face illumination. |
| Inaccurate photoconversion quantum yields | Inner filter effect from the VHF photoproduct | As the VHF photoproduct forms, it can absorb both the excitation light intended for the DHA (pIFE) and the emitted fluorescence from the remaining DHA (sIFE).[3] This leads to an underestimation of the true fluorescence and an inaccurate calculation of the quantum yield. It is critical to account for the changing absorbance of the solution over the course of the photoreaction. This can be achieved by acquiring absorbance spectra at each time point of the irradiation experiment and applying a time-dependent IFE correction. |
Quantitative Data Summary
The following table summarizes the typical absorption maxima for the parent this compound/vinylheptafulvene system. Note that these values can shift depending on the solvent and the specific substituents on the DHA core.[4][6]
| Compound | Typical Absorption Maximum (λmax) | Notes |
| This compound (DHA) | ~353 nm[7] | Absorbs in the UV-A region. |
| Vinylheptafulvene (VHF) | ~470 nm[7] | Absorbs strongly in the visible (blue-green) region. |
The degree of spectral overlap between the emission of a fluorescent DHA derivative and the absorbance of its corresponding VHF isomer will determine the severity of the secondary inner filter effect.
Experimental Protocols
Protocol 1: Mathematical Correction for Inner Filter Effect
This protocol outlines the steps to correct for both primary and secondary inner filter effects using the absorbance spectrum of the sample.
1. Sample Preparation:
- Prepare a series of this compound solutions of known concentrations.
2. Absorbance Measurement:
- Using a UV-Vis spectrophotometer, measure the full absorbance spectrum for each sample.
- Record the absorbance at the excitation wavelength (Aex) and over the entire emission wavelength range (Aem).
3. Fluorescence Measurement:
- In a spectrofluorometer, measure the fluorescence emission spectrum (Fobs) for each sample using the predetermined excitation wavelength.
4. Correction Calculation:
- The corrected fluorescence intensity (Fcorr) can be calculated using the following formula:
5. Data Analysis:
- Plot the corrected fluorescence intensity (Fcorr) against the concentration. A linear relationship should be observed if the correction was successful.
Protocol 2: Utilizing Front-Face Fluorescence Spectroscopy
This protocol is an instrumental approach to minimize the inner filter effect and is particularly useful for highly concentrated or opaque samples.
1. Instrument Setup:
- If your spectrofluorometer has a front-face illumination accessory, install it according to the manufacturer's instructions. This setup typically involves positioning the sample at an angle (e.g., 30° or 60°) to the excitation beam and collecting the emission from the same surface.[8]
2. Sample Preparation:
- Place your concentrated this compound solution in a suitable cuvette.
3. Fluorescence Measurement:
- Set the excitation and emission wavelengths as you would for a standard right-angle measurement.
- Acquire the fluorescence emission spectrum.
4. Data Analysis:
- The resulting spectrum will be significantly less affected by inner filter effects. To verify, you can perform a concentration-dependent study and observe a wider range of linearity compared to the standard 90° configuration.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating inner filter effects.
Caption: Inner filter effects in the DHA/VHF photoswitch system.
References
- 1. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. agilent.com [agilent.com]
- 3. Evaluating this compound/Vinylheptafulvene Photoswitches for Solar Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Phototunable Absorption and Nonlinear Optical Properties of Thermally Stable this compound–Vinylheptafulvene Photochrome Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multistate this compound‐Spiropyran Dyads: Path‐Dependent Switchings and Refinement of the “Meta‐rule” of Photoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of front face fluorescence spectroscopy coupled with multivariate data analysis for monitoring biscuits' quality during aging - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of dihydroazulene-based solar thermal energy storage
Welcome to the technical support center for dihydroazulene (DHA)-based solar thermal energy storage systems. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered with the DHA/vinylheptafulvene (VHF) photoswitch system.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound/vinylheptafulvene (DHA/VHF) system for solar thermal energy storage?
A1: The DHA/VHF system operates on the principle of molecular solar thermal energy storage (MOST). This compound (DHA), a photochromic molecule, undergoes a light-induced electrocyclic ring-opening reaction upon exposure to light (typically UV-A or near-visible light) to form its high-energy, metastable isomer, vinylheptafulvene (VHF).[1][2][3][4][5] This process stores solar energy in the chemical bonds of the VHF molecule. The stored energy can then be released as heat on demand through a thermal or catalytic trigger, which reverts the VHF back to the more stable DHA isomer.[3]
Q2: What are the key performance parameters to consider when evaluating a DHA/VHF system?
A2: The primary performance indicators for a DHA/VHF-based MOST system include:
-
Energy Storage Density: The amount of energy stored per unit mass or volume of the material.
-
Quantum Yield (Φ): The efficiency of the photochemical conversion from DHA to VHF. A high quantum yield is crucial for effective energy storage.[1]
-
Half-life (t½) of VHF: The time it takes for half of the VHF molecules to thermally revert to DHA at a given temperature. A long half-life is desirable for long-term energy storage.[6]
-
Cyclability and Stability: The ability of the system to undergo numerous charge-discharge cycles without significant degradation.[1][2][7]
-
Solar Spectrum Overlap: The extent to which the DHA absorption spectrum matches the solar spectrum to maximize light harvesting.[1]
Q3: What solvents are typically used for DHA/VHF experiments, and how do they affect the system's performance?
A3: Toluene (B28343), a nonpolar solvent, is commonly used and has been shown to offer excellent stability, with less than 0.01% degradation per cycle over 70 cycles.[1][2][7] Polar solvents like ethanol (B145695) and acetonitrile (B52724) can also be used, but they tend to accelerate the thermal back-reaction and can lead to faster degradation of the DHA molecule.[1][3] For instance, degradation rates of approximately 0.28% and 0.18% per cycle have been observed in ethanol and acetonitrile, respectively.[1][3]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with DHA/VHF systems.
Issue 1: Low Conversion Efficiency from DHA to VHF
-
Possible Cause 1: Inner Filter Effect. The product, VHF, often absorbs light in a similar spectral region as the reactant, DHA. This "inner filter effect" means that as the concentration of VHF increases, it competes with DHA for incoming photons, reducing the overall conversion efficiency.[1][2]
-
Troubleshooting:
-
Optimize Concentration: Experiment with different concentrations of DHA. Lower concentrations can sometimes mitigate the inner filter effect.
-
Flow Reactor: Employ a flow reactor setup. This allows for continuous removal of the VHF-rich solution from the irradiation zone, minimizing the inner filter effect and improving overall conversion.[1][2]
-
Wavelength Selection: If possible, use a light source with a narrow wavelength band that is strongly absorbed by DHA but weakly absorbed by VHF.
-
-
Possible Cause 2: Photodegradation. Prolonged exposure to high-intensity light can lead to irreversible degradation of the DHA or VHF molecules, reducing the overall efficiency and cyclability.
-
Troubleshooting:
-
Limit Irradiation Time: Determine the optimal irradiation time to achieve maximum conversion without significant degradation.
-
Inert Atmosphere: Perform experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation, which can be a significant degradation pathway.
-
Solvent Choice: As mentioned, nonpolar solvents like toluene generally lead to lower degradation rates compared to polar solvents.[1][2][7]
-
Issue 2: Rapid Thermal Back-Reaction (Short VHF Half-life)
-
Possible Cause 1: Solvent Effects. The rate of the thermal back-reaction from VHF to DHA is highly solvent-dependent. Polar solvents stabilize the zwitterionic transition state of the ring-closure reaction, leading to a faster back-reaction.[1][8]
-
Troubleshooting:
-
Solvent Selection: Use nonpolar solvents like toluene to prolong the half-life of the VHF isomer.
-
Molecular Design: Modify the DHA structure. Introducing electron-withdrawing groups can increase the activation energy for the thermal back-reaction, thereby extending the VHF half-life.[9]
-
-
Possible Cause 2: Temperature. The thermal back-reaction is, by definition, temperature-dependent. Higher temperatures will accelerate the conversion of VHF back to DHA.
-
Troubleshooting:
-
Temperature Control: Maintain a low and constant temperature during and after irradiation to preserve the VHF isomer. For storage, refrigeration may be necessary depending on the specific DHA derivative.
-
Issue 3: Poor Cyclability and System Degradation
-
Possible Cause 1: Formation of Azulene (B44059) Byproducts. A common degradation pathway is the formation of fully unsaturated azulene compounds, which can be observed as a baseline increase in absorption spectra during cycling experiments.[2][10]
-
Troubleshooting:
-
Solvent Purity: Use high-purity, degassed solvents to minimize impurities that could catalyze degradation.
-
Catalyst Optimization for Back-Reaction: If using a catalyst for the thermal back-reaction (e.g., [Cu(CH3CN)4]PF6), optimize the catalyst concentration and reaction time to avoid side reactions.[1][2]
-
-
Possible Cause 2: Photo-oxidation. As mentioned, the presence of oxygen can lead to irreversible photo-oxidation.
-
Troubleshooting:
-
Degassing Solvents: Thoroughly degas all solvents before use by sparging with an inert gas or using freeze-pump-thaw cycles.
-
Inert Atmosphere: Conduct all experiments in a glovebox or under a continuous flow of an inert gas.
-
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to aid in experimental design and comparison.
Table 1: Performance of a DHA/VHF System in Different Solvents
| Solvent | Degradation per Cycle |
| Toluene | < 0.01% |
| Acetonitrile | ~0.18% |
| Ethanol | ~0.28% |
| (Data sourced from multiple cycling experiments)[1][3] |
Table 2: Solar Energy Storage Efficiency in Prototype Devices
| Device | Solar Energy Storage Efficiency |
| Microfluidic Chip | Up to 0.13% |
| Parabolic Collector | Up to 0.02% |
| (Device-specific performance metrics)[1][2][7] |
Experimental Protocols
Protocol 1: General Procedure for Photochemical Isomerization (DHA to VHF)
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Sample Preparation: Prepare a solution of the DHA derivative in the desired solvent (e.g., toluene) at a specific concentration (e.g., 10⁻⁴ M).
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Spectroscopic Measurement (Baseline): Record the initial UV-Vis absorption spectrum of the DHA solution.
-
Irradiation: Irradiate the solution with a suitable light source (e.g., a 365 nm LED or a filtered lamp) while maintaining a constant temperature.
-
Monitoring: At regular intervals, briefly stop the irradiation and record the UV-Vis absorption spectrum to monitor the formation of VHF (characterized by a new absorption band, often around 460 nm).[1]
-
Analysis: Continue irradiation until the photoconversion reaches a photostationary state or the desired conversion level is achieved. The conversion can be quantified by observing the change in absorbance at the characteristic wavelengths for DHA and VHF.
Protocol 2: Monitoring Thermal Back-Reaction (VHF to DHA)
-
VHF Solution Preparation: Prepare a solution with a high concentration of the VHF isomer by following Protocol 1.
-
Temperature Control: Place the VHF solution in a temperature-controlled environment (e.g., a water bath or a temperature-controlled cuvette holder in a spectrophotometer) set to the desired temperature for the kinetic study.
-
Spectroscopic Monitoring: Record the UV-Vis absorption spectrum of the solution at regular time intervals.
-
Kinetic Analysis: Monitor the decrease in the VHF absorbance and the corresponding increase in the DHA absorbance over time.
-
Half-life Calculation: Plot the natural logarithm of the VHF concentration (or absorbance) versus time. The slope of this plot can be used to determine the rate constant (k) for the first-order decay, and the half-life can be calculated using the formula t½ = ln(2)/k.
Protocol 3: Cyclability Testing
-
Initial State: Prepare a degassed solution of the DHA derivative and record its initial UV-Vis spectrum.
-
Photoisomerization: Irradiate the solution until a high conversion to VHF is achieved (as per Protocol 1).
-
Thermal Reversion: Induce the back-reaction by heating the solution (e.g., at 60 °C) until the VHF has fully reverted to DHA.[2] Record the UV-Vis spectrum.
-
Repeat Cycles: Repeat steps 2 and 3 for a large number of cycles (e.g., 70 or more).[1][2][7]
-
Degradation Analysis: After each cycle, or at regular intervals, analyze the UV-Vis spectra to quantify any degradation. This can be done by monitoring the decrease in the maximum absorbance of the VHF isomer at the end of the irradiation step in each cycle.
Visualizations
Diagram 1: DHA-VHF Photoswitching Pathway
Caption: The photochemical and thermal isomerization cycle of the DHA/VHF system.
Diagram 2: Experimental Workflow for Efficiency Evaluation
Caption: A generalized workflow for evaluating the performance of a DHA/VHF system.
Diagram 3: Troubleshooting Logic for Low Conversion
Caption: A decision-making diagram for troubleshooting low photochemical conversion efficiency.
References
- 1. Evaluating this compound/Vinylheptafulvene Photoswitches for Solar Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.chalmers.se [research.chalmers.se]
- 4. researchgate.net [researchgate.net]
- 5. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 6. flore.unifi.it [flore.unifi.it]
- 7. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 8. Azulenium chemistry: towards new derivatives of photochromic dihydroazulenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02523K [pubs.rsc.org]
- 9. Towards solar energy storage in the photochromic this compound-vinylheptafulvene system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syntheses of donor-acceptor-functionalized dihydroazulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing steric hindrance in solid-state dihydroazulene switching
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with steric hindrance in solid-state dihydroazulene (DHA) photoswitching.
Frequently Asked Questions (FAQs)
Q1: Why is the photoswitching efficiency of this compound (DHA) significantly lower in the solid state compared to in solution?
A1: The photoswitching of DHA to its vinylheptafulvene (VHF) isomer involves a substantial conformational change. In the solid state, the rigid crystal lattice imposes significant steric hindrance, restricting the necessary molecular motion for this transformation. This close packing of molecules in the crystalline state limits the available free volume required for the isomerization to occur, thus drastically reducing the quantum yield of the photoswitching process.
Q2: What is the role of steric hindrance in the thermal back-reaction from vinylheptafulvene (VHF) to this compound (DHA)?
A2: Steric hindrance can significantly influence the kinetics of the thermal back-reaction. Introducing bulky substituents, particularly at the ortho-position of a phenyl ring at C-2 of the DHA core, can dramatically increase the half-life of the metastable VHF isomer.[1][2] This is because these bulky groups can sterically hinder the conformational changes required for the VHF to return to the DHA state, effectively stabilizing the VHF isomer. For example, an ortho-iodo substituent on a 2-phenyl-DHA can prolong the VHF half-life from minutes to days in solution.[1][2]
Q3: How can the challenges of steric hindrance in solid-state switching be addressed?
A3: One promising approach is to incorporate the DHA photoswitch into porous host matrices such as metal-organic frameworks (MOFs). These materials can act as "solid solvents," providing a structured environment with sufficient free volume to accommodate the conformational changes required for photoswitching, while still maintaining a solid-state system. This can lead to improved switching efficiencies compared to the pure crystalline state of the DHA derivative. Another strategy involves the use of liquid-crystalline host systems, which can provide an ordered yet fluid environment for the photoswitch.
Q4: What analytical techniques are used to characterize the switching process in the solid state?
A4: The most common techniques are solid-state UV/Visible spectroscopy and solid-state NMR. Solid-state UV/Vis spectroscopy allows for the monitoring of the changes in the absorption spectra of the DHA and VHF isomers upon irradiation. Solid-state NMR can provide detailed structural information about the isomers and their environment within the solid matrix, helping to understand the conformational changes and host-guest interactions that govern the switching process.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no photoswitching in the solid state | High degree of crystal packing leading to severe steric hindrance. | - Incorporate the DHA derivative into a porous host matrix like a metal-organic framework (MOF). - Prepare thin films of the DHA derivative in a polymer matrix (e.g., PMMA) to increase free volume. - Investigate different polymorphs of the DHA derivative, as crystal packing can vary significantly. |
| Sample degradation upon irradiation | - Photochemical side reactions. - Proximity of functional groups in the crystal lattice leading to intermolecular reactions.[2] | - Perform irradiation at lower temperatures to minimize side reactions. - Use a light source with a narrow wavelength range to avoid exciting unwanted electronic transitions. - For dimers or aggregates, consider synthetic modifications to increase the distance between photoactive units.[1] |
| Difficulty in determining the quantum yield in the solid state | - Light scattering by the solid sample. - Inhomogeneous sample leading to inconsistent light absorption. - Inner filter effects where the product absorbs the excitation light.[4] | - Use an integrating sphere to collect scattered light and obtain accurate absorption measurements.[5] - Prepare thin, uniform films of the sample to minimize scattering and ensure homogeneous irradiation. - Use a kinetic model that accounts for the absorption of the photoproduct when analyzing the data.[5][6] |
| Fast thermal back-reaction in the solid state | Insufficient steric hindrance in the crystal packing to stabilize the VHF isomer. | - Synthesize DHA derivatives with bulky substituents at sterically sensitive positions (e.g., ortho-position of a C-2 phenyl group) to increase the energy barrier for the back-reaction.[1][2] - Explore co-crystallization with other molecules that can influence the crystal packing and restrict the motion of the VHF isomer. |
Data Presentation
Table 1: Comparison of Thermal Half-Life (t½) for Substituted 2-Phenyl-Dihydroazulenes in Solution
| Substituent at Phenyl Ring | Solvent | Temperature (°C) | Half-life (t½) of VHF |
| H | MeCN | 25 | 218 min |
| o-Iodo | MeCN | 25 | 5.4 days |
| o-Ethynyl | MeCN | 25 | ~22 days[7] |
| p-OMe | MeCN | 25 | 230 min |
| p-NH₂ | MeCN | 25 | 287 min |
Data for H, o-Iodo, p-OMe, and p-NH₂ are from reference[1][2].
Experimental Protocols
Protocol 1: Synthesis of ortho-Iodo-2-phenylthis compound
This protocol is adapted from the synthesis of ortho-substituted DHAs.[1]
-
Knoevenagel Condensation: A mixture of ortho-iodoacetophenone, malononitrile, acetic acid, and ammonium (B1175870) acetate (B1210297) in toluene (B28343) is refluxed until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, washed, and the solvent is evaporated. The crude product is purified by column chromatography to yield the corresponding crotononitrile (B213123).
-
Alkylation and Cyclization: The purified crotononitrile is dissolved in dichloromethane (B109758) (DCM) and cooled to -78 °C. Freshly prepared tropylium (B1234903) tetrafluoroborate (B81430) is added, followed by the slow addition of triethylamine. The reaction is stirred at low temperature and then allowed to warm to room temperature. The solvent is evaporated, and the crude alkylated intermediate is used in the next step without further purification.
-
Dehydrogenation: The crude intermediate is dissolved in 1,2-dichloroethane, and tritylium (B1200429) tetrafluoroborate is added. The mixture is refluxed for several hours. After cooling, the reaction is quenched, and the product is extracted. The organic layers are combined, dried, and the solvent is evaporated. The final product, ortho-iodo-2-phenylthis compound, is purified by column chromatography.
Protocol 2: Solid-State Photoswitching and UV/Vis Monitoring
-
Sample Preparation: A thin film of the DHA derivative is prepared by drop-casting a concentrated solution onto a quartz slide, followed by slow evaporation of the solvent. Alternatively, a solid powder sample can be pressed into a pellet or dispersed in a suitable matrix (e.g., KBr).
-
Baseline Measurement: The UV/Vis absorption spectrum of the solid-state sample is recorded before irradiation to obtain the initial state (DHA form).
-
Irradiation: The sample is irradiated with a UV lamp (e.g., 365 nm) for a defined period. The distance between the lamp and the sample should be kept constant.
-
Spectral Monitoring: At regular intervals during irradiation, the UV/Vis absorption spectrum is recorded to monitor the formation of the VHF isomer, characterized by the appearance of a new absorption band at a longer wavelength.
-
Data Analysis: The change in absorbance at the characteristic wavelengths of the DHA and VHF isomers is plotted against irradiation time to determine the kinetics of the photoswitching process.
Visualizations
Caption: Experimental workflow for studying solid-state DHA switching.
Caption: Troubleshooting logic for low solid-state switching efficiency.
Caption: Photoswitching pathway of DHA in the solid state.
References
- 1. mdpi.com [mdpi.com]
- 2. ortho-Substituted 2-Phenylthis compound Photoswitches: Enhancing the Lifetime of the Photoisomer by ortho-Aryl Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating structure and dynamics of confined photoswitches by solid-state NMR - American Chemical Society [acs.digitellinc.com]
- 4. Evaluating this compound/Vinylheptafulvene Photoswitches for Solar Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. flore.unifi.it [flore.unifi.it]
Enhancing the performance of dihydroazulene in molecular electronics
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and scientists working with dihydroazulene (DHA) derivatives in molecular electronics.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental working principle of a this compound (DHA) molecular switch?
A1: The this compound (DHA) system operates as a photo/thermoswitch. Upon irradiation with ultraviolet (UV) light (e.g., ~365 nm), the DHA molecule undergoes an electrocyclic ring-opening reaction to form its isomer, vinylheptafulvene (VHF).[1] This VHF form is metastable and can revert to the more stable DHA form through a thermally induced ring-closure reaction.[1] The two isomers, DHA (closed state) and VHF (open state), possess distinct electronic and structural properties, such as different conductivity and absorption spectra, which allows them to function as a switch in a molecular circuit.[2][3]
Q2: What are the key factors that influence the performance of DHA switches?
A2: The performance, particularly the switching kinetics and stability, is highly tunable and depends on several factors:
-
Molecular Structure (Substituents): The type and position of functional groups on the DHA core dramatically affect the properties. Electron-donating or -withdrawing groups on the five- and seven-membered rings can alter the rate of the thermal back-reaction from VHF to DHA.[1][4]
-
Solvent Polarity: The rate of the thermal ring-closure is solvent-dependent. Polar solvents tend to stabilize the transition state, accelerating the back-reaction.[1][4]
-
Temperature: The back-reaction is thermally driven, so its rate is temperature-dependent. The photo-opening reaction's quantum yield can also be affected by temperature; at very low temperatures, fluorescence can become the dominant process over ring-opening.[1]
-
Molecule-Electrode Interface: In a molecular junction, the choice of anchoring groups and the coupling strength to the electrodes are critical for device reproducibility and performance.[5][6]
Q3: Why is the thermal back-reaction (VHF → DHA) often slow, and how can it be controlled?
A3: The thermal back-reaction is relatively slow, with half-lives ranging from minutes to hours, which makes the VHF state conveniently long-lived for study and potential applications.[1][4] The rate of this reaction can be precisely controlled:
-
To slow it down (increase VHF lifetime): Add electron-donating groups to the five-membered ring or electron-withdrawing groups to the seven-membered ring.[1][4] Using ortho-substituents on a phenyl ring at the C-2 position has also been shown to significantly prolong the VHF half-life.[7]
-
To speed it up (decrease VHF lifetime): Add electron-withdrawing groups to the five-membered ring or electron-donating groups to the seven-membered ring.[1] The addition of weak Lewis acids can also catalyze and accelerate the ring-closure.[1]
Q4: Can the DHA → VHF conversion be triggered by stimuli other than light?
A4: Yes. While light is the primary stimulus for the ring-opening reaction, other methods can be employed. Strong Lewis acids, such as AlCl₃ or BBr₃, can coordinate to the nitrile groups and induce the ring-opening chemically without the need for light.[4] In some device configurations, a sufficient bias voltage can also induce the switching event.[6] Furthermore, incorporating redox-active units like ferrocene (B1249389) can allow the photochromic behavior to be turned "on" or "off" via electrochemical oxidation and reduction.[1]
Troubleshooting Guides
Issue 1: Low or Inefficient Photoswitching (DHA → VHF)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion to VHF state upon UV irradiation. | Degradation: The molecule may be degrading under UV light or reacting with trace impurities (e.g., oxygen, water). | Perform experiments under an inert atmosphere (e.g., Argon or Nitrogen). Use degassed, high-purity solvents.[8] |
| Low Quantum Yield: The specific DHA derivative may have an inherently low quantum yield for ring-opening. | Modify the molecular structure. Protonation of certain derivatives can increase the quantum yield significantly.[1] | |
| Solid-State Hindrance: In solid-state or thin-film devices, steric hindrance can prevent the necessary conformational change for switching.[9] | Incorporate the DHA molecule into a host matrix with sufficient free volume, such as a Metal-Organic Framework (MOF), to facilitate the isomerization.[9] | |
| Incorrect Wavelength: The irradiation wavelength may not optimally match the absorption maximum of the DHA derivative. | Characterize the absorption spectrum of your DHA derivative using UV-Vis spectroscopy and use a light source that matches the λmax. |
Issue 2: Poor Device Reproducibility or Stability
| Symptom | Possible Cause | Suggested Solution |
| High variability in conductance measurements between devices. | Strong Molecule-Electrode Coupling: The switching core may be too strongly coupled to the electrodes, making the device sensitive to minor variations in junction geometry. | Modify the anchoring groups to achieve weaker coupling. Incorporating p-MeSC6H4 end-groups has been shown to enhance reproducibility by operating in the sequential tunneling regime.[5][6] |
| Instability of the Junction: The molecule may not form stable and well-defined junctions with the electrodes. | Optimize the anchoring groups for the chosen electrode material (e.g., thiols or thioacetates for gold).[2] Ensure pristine electrode surfaces. | |
| Conductance switching degrades over multiple cycles. | Molecular Degradation: Irreversible side-reactions may be occurring in the junction.[7] | Operate in a non-polar environment where possible, as DHA systems have shown high stability over many cycles in such conditions.[8] |
| Electrode Fatigue: The electrode nanogap may be changing structurally over time. | Re-fabricate the junction. Consider alternative, more stable electrode materials or fabrication techniques if the issue persists. |
Issue 3: Difficulty in Synthesis and Purification
| Symptom | Possible Cause | Suggested Solution |
| Low yield in the final cyclization step to form the DHA core. | Side Reactions: Competing reaction pathways are common. | Carefully control reaction conditions (temperature, time). The reaction of 2-(1-phenylethylidene)malononitrile (B1594633) with tropone (B1200060) in acetic anhydride (B1165640) typically requires refluxing overnight.[9] |
| Formation of fully unsaturated azulene (B44059) byproducts. | Over-oxidation or Elimination: This is a common side product, especially during functionalization steps. | When performing palladium-catalyzed cross-couplings (e.g., Suzuki), carefully optimize the catalyst, ligands, and base to minimize byproduct formation.[10] |
| Difficulty separating regioisomers after functionalization. | Poor Regioselectivity: Reactions like bromination on the seven-membered ring can produce a mixture of isomers. | Employ regioselective protocols where possible.[10] Use high-performance liquid chromatography (HPLC) or careful column chromatography for purification. |
Performance Data Summary
The following tables summarize key performance metrics for representative DHA-VHF systems discussed in the literature.
Table 1: Switching Kinetics of Substituted DHA Derivatives
| Substituent (X) on 5-membered ring | Solvent | VHF Half-life (t1/2) [min] | Reference |
|---|---|---|---|
| NO₂ | MeCN | 79 | [1] |
| H | MeCN | 134 | [1] |
| OMe | MeCN | 230 | [1] |
| I (ortho-Ph) | Toluene (B28343) | 7776 (5.4 days) |[7] |
Table 2: Quantum Yields and Absorption Maxima
| Derivative | Solvent | Quantum Yield (ΦDHA→VHF) | λmax DHA [nm] | λmax VHF [nm] | Reference |
|---|---|---|---|---|---|
| DHA 8 | EtOH | 0.53 (at RT) | ~350 | ~470 | [1] |
| DHA 8 | EtOH | <0.001 (at -196 °C) | ~350 | - | [1] |
| Neutral DHA 29a | - | <0.005 | - | - | [1] |
| Protonated DHA 30a | - | 0.45 | - | - |[1] |
Experimental Protocols & Methodologies
Protocol 1: General Synthesis of a 2-Phenyl-Substituted DHA
This protocol is adapted from literature procedures for synthesizing the core DHA structure.[9][10]
-
Step 1: Knoevenagel Condensation: React an appropriately substituted acetophenone (B1666503) with malononitrile (B47326) in the presence of a weak base (e.g., piperidine) to form the corresponding 2-(1-phenylethylidene)malononitrile intermediate.
-
Step 2: Cycloaddition: Dissolve the intermediate product and tropone in acetic anhydride under an inert atmosphere (Argon).[9]
-
Step 3: Reflux: Heat the mixture to reflux and maintain for 12-16 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Workup: After cooling to room temperature, dilute the reaction mixture with a solvent like toluene and remove the acetic anhydride under reduced pressure.[9]
-
Step 5: Purification: Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired DHA derivative.
Protocol 2: Monitoring Photoswitching with UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the purified DHA derivative in a UV-transparent cuvette using a spectroscopic-grade solvent (e.g., acetonitrile (B52724) or toluene).
-
Initial Spectrum: Record the initial absorption spectrum of the DHA solution using a UV-Vis spectrophotometer. Note the characteristic absorption maximum for the DHA form.[1]
-
Irradiation: Irradiate the sample with a UV lamp at a wavelength close to the DHA's absorption maximum (e.g., 365 nm). Record spectra at regular time intervals during irradiation.
-
Monitor Conversion: Observe the decrease in the DHA absorption peak and the simultaneous growth of a new peak in the visible region, corresponding to the formation of the VHF isomer.[11]
-
Thermal Back-Reaction: After reaching the photostationary state (no further spectral change upon irradiation), store the cuvette in the dark at a constant temperature.
-
Monitor Back-Reaction: Record spectra at regular intervals to monitor the disappearance of the VHF peak and the recovery of the DHA peak. Plot the change in absorbance over time to calculate the half-life (t1/2) of the VHF isomer.
Visualizations
Caption: The photo-thermal switching cycle of this compound (DHA).
Caption: Troubleshooting workflow for low switching efficiency.
Caption: Effect of substituents on the thermal back-reaction rate.
References
- 1. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 2. Single-molecule detection of this compound photo-thermal reaction using break junction technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-Triggered Conductance Switching in Single-Molecule this compound/Vinylheptafulvene Junctions [research.chalmers.se]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
- 7. ortho-Substituted 2-Phenylthis compound Photoswitches: Enhancing the Lifetime of the Photoisomer by ortho-Aryl Interactions | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Syntheses of donor-acceptor-functionalized dihydroazulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Validation & Comparative
Dihydroazulene vs. Azobenzene: A Comparative Guide to Molecular Photoswitches
For researchers, scientists, and drug development professionals, the choice of a molecular photoswitch is critical for applications ranging from targeted drug delivery to high-density data storage. Dihydroazulene (DHA) and azobenzene (B91143) are two of the most prominent classes of photoswitches, each with a distinct set of properties. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the optimal photoswitch for your research needs.
Performance Comparison
The selection of a molecular photoswitch is dictated by key performance indicators such as the efficiency of photoisomerization (quantum yield), the stability of the metastable state (thermal half-life), and the speed of switching. Below is a summary of these quantitative parameters for representative this compound and azobenzene derivatives.
| Property | This compound (DHA) / Vinylheptafulvene (VHF) | Azobenzene (E/Z) | Key Considerations |
| Photoisomerization | DHA → VHF | E → Z / Z → E | DHA typically offers unidirectional photoswitching, while azobenzene allows for reversible photochemical control. |
| Forward Quantum Yield (Φ) | 0.45 - 0.67[1] | trans → cis: ~0.1 - 0.3 | The forward quantum yield of DHA is generally higher, indicating a more efficient conversion to its metastable state upon light absorption. |
| Reverse Quantum Yield (Φ) | Photochemically silent | cis → trans: ~0.3 - 0.5 | Azobenzene's reverse isomerization can be triggered by a different wavelength of light, offering bidirectional control. |
| Metastable State | Vinylheptafulvene (VHF) | cis-Azobenzene | The structural and electronic properties of these metastable states are key to their application. |
| Thermal Half-life (t½) | Hours to days[2] | Minutes to months | The thermal stability of the metastable isomer is highly tunable for both classes, allowing for a wide range of applications. |
| Switching Speed | Ultrafast (femtoseconds for DHA→VHF)[3][4] | Ultrafast (femtoseconds to picoseconds) | Both classes exhibit very fast photoisomerization dynamics. |
| Solvent Effects | Significant impact on VHF half-life[2] | Can influence thermal relaxation rates | The polarity of the solvent can play a crucial role in the stability of the metastable isomer. |
Signaling Pathways and Experimental Workflows
To understand the operational principles and characterization of these photoswitches, the following diagrams illustrate the key signaling pathways and a general experimental workflow for their analysis.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of molecular photoswitches.
Determination of Photoisomerization Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that undergo a reaction divided by the number of photons absorbed. A common method for its determination is relative actinometry.
Materials:
-
Photoswitch solution of known concentration in a suitable solvent (e.g., acetonitrile, toluene).
-
Actinometer solution with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate (B100866) for UV, azobenzene for visible).
-
UV-Vis spectrophotometer.
-
Light source with a specific wavelength (e.g., laser or filtered lamp).
-
Quartz cuvettes.
Procedure:
-
Prepare a solution of the photoswitch with an absorbance of approximately 0.1 at the irradiation wavelength.
-
Record the initial UV-Vis absorption spectrum of the solution.
-
Irradiate the solution for a short period, ensuring minimal conversion (typically <10%) to avoid inner filter effects.
-
Record the UV-Vis spectrum after irradiation and determine the change in the concentration of the photoswitch based on the change in absorbance at a specific wavelength.
-
Repeat steps 1-4 with the actinometer solution under identical conditions (light source, geometry, irradiation time).
-
Calculate the photon flux from the actinometry data.
-
The quantum yield of the photoswitch can then be calculated using the following formula: Φ_sample = Φ_actinometer * (ΔA_sample / ε_sample) / (ΔA_actinometer / ε_actinometer) where ΔA is the change in absorbance and ε is the molar extinction coefficient.
Determination of Thermal Half-life
The thermal half-life (t½) is the time it takes for half of the metastable isomers to revert to their stable form.
Materials:
-
Solution of the photoswitch in the desired solvent.
-
UV-Vis spectrophotometer with a thermostatted cuvette holder.
-
Light source to generate the metastable isomer.
Procedure:
-
Generate a significant population of the metastable isomer by irradiating the photoswitch solution until the photostationary state is reached.
-
Place the cuvette in the thermostatted sample holder of the UV-Vis spectrophotometer in the dark.
-
Monitor the change in absorbance at a wavelength where the metastable isomer has a strong absorption and the stable isomer has a weak absorption.
-
Record the absorbance at regular time intervals until the spectrum returns to its initial state.
-
The thermal back reaction often follows first-order kinetics. The rate constant (k) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction. The slope of this plot is -k.
-
The half-life is then calculated using the equation: t½ = ln(2) / k.
Synthesis of Photoswitches
The synthesis of this compound and azobenzene derivatives often involves multi-step organic chemistry procedures. Below are generalized synthetic strategies.
Synthesis of this compound Derivatives
The synthesis of functionalized dihydroazulenes often starts from azulene (B44059) or its derivatives. A common route involves the [8+2] cycloaddition of a substituted heptafulvene with a dicyanoethylene derivative. Further functionalization can be achieved through standard organic reactions on the DHA core. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, are frequently used to introduce various substituents.
Synthesis of Azobenzene Derivatives
The classical methods for synthesizing azobenzenes include the Mills reaction (condensation of anilines with nitrosobenzenes) and the diazotization of anilines followed by an azo coupling reaction with an electron-rich aromatic compound. Modern methods often employ palladium-catalyzed cross-coupling reactions, which offer a broader scope and milder reaction conditions for the synthesis of unsymmetrically substituted azobenzenes.
This guide provides a foundational understanding of the key differences between this compound and azobenzene photoswitches. The choice between these two classes will ultimately depend on the specific requirements of the intended application, such as the desired wavelength of operation, the required thermal stability of the metastable state, and the synthetic accessibility of the desired derivatives.
References
- 1. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 2. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Evaluating this compound/Vinylheptafulvene Photoswitches for Solar Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Dihydroazulene and Spiropyran Photoswitches: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a molecular photoswitch is a critical decision dictated by the specific application's requirements for performance, stability, and synthetic accessibility. Dihydroazulene (DHA) and spiropyran (SP) represent two prominent classes of T-type photochromic compounds, each exhibiting distinct characteristics. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their switching mechanisms and characterization workflows.
At a Glance: this compound vs. Spiropyran
This compound photoswitches operate via a unimolecular electrocyclic ring-opening reaction to form vinylheptafulvene (VHF) upon UV irradiation, with the reverse reaction occurring thermally.[1][2] Spiropyrans undergo a similar light-induced transformation, converting from a colorless, closed spiro (SP) form to a colored, planar merocyanine (B1260669) (MC) form, which then thermally reverts to the SP form.[3] While both are T-type photoswitches, their photophysical properties, thermal stability, and fatigue resistance can differ significantly, influencing their suitability for various applications.
Quantitative Performance Comparison
The following table summarizes key performance metrics for representative this compound and spiropyran photoswitches, providing a basis for direct comparison. It is important to note that these values can be tuned by modifying the molecular structure through the introduction of various substituents.
| Property | This compound (DHA-Ph) | Spiropyran (6-nitro BIPS) | Notes |
| Absorption Maxima (λmax) | Wavelength at which maximum light absorption occurs. | ||
| Inactive Form (DHA/SP) | ~360 nm (in toluene)[2] | ~343 nm (in MeCN)[1] | Both are typically activated by UV light. |
| Active Form (VHF/MC) | ~454 nm (onset in toluene)[2] | ~567 nm (in MeCN)[1] | The active forms absorb in the visible region, leading to color changes. |
| Quantum Yield (Φ) | Efficiency of the light-induced conversion. | ||
| Forward Reaction (DHA→VHF / SP→MC) | Up to 67% (for derivatives in MeCN)[2] | ~1% (for a DHA-SP dyad)[4] | Dihydroazulenes generally exhibit higher quantum yields for the forward reaction. |
| Reverse Reaction (VHF→DHA / MC→SP) | N/A (thermal) | Can be photo-induced, but often with low quantum yields.[5] | The primary reverse pathway for both is thermal. |
| Thermal Half-life (t½) | ~218 min (for VHF-Ph in MeCN at 25°C)[2] | Varies widely from seconds to hours depending on solvent and substituents. | This determines the stability of the metastable state. |
| Fatigue Resistance | Can be robust for over 70 cycles with minimal degradation in non-polar solvents.[6] | Prone to photodegradation, especially on surfaces and in the presence of oxygen.[7][8] | A critical parameter for applications requiring long-term performance. |
Signaling Pathways and Experimental Workflow
To visualize the operational principles and characterization of these photoswitches, the following diagrams are provided.
Caption: Photoisomerization pathways of this compound and Spiropyran photoswitches.
Caption: General experimental workflow for photoswitch synthesis and characterization.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate comparison of photoswitch performance. Below are representative methodologies for the synthesis and characterization of this compound and spiropyran photoswitches.
Synthesis of a this compound Derivative
This protocol outlines a general multi-step synthesis for a 2-phenylthis compound derivative.
-
Knoevenagel Condensation: A substituted acetophenone (B1666503) is reacted with malononitrile (B47326) in a suitable solvent like toluene (B28343) with a catalyst such as acetic acid and ammonium (B1175870) acetate (B1210297) under reflux to yield a dicyanovinylarene.
-
Tropylation: The resulting dicyanovinylarene is then reacted with tropylium (B1234903) tetrafluoroborate (B81430) in a solvent like dichloromethane (B109758) at low temperatures, followed by the addition of a base such as triethylamine.
-
Cyclization and Isomerization: The crude product from the previous step is subjected to cyclization, often promoted by a Lewis acid like tritylium (B1200429) tetrafluoroborate, followed by thermal isomerization to the this compound product.
-
Purification: The final product is purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).[9]
Characterization of Photoswitches
The following protocols are essential for evaluating the key performance metrics of both this compound and spiropyran photoswitches.
1. UV-Vis Spectroscopy
-
Objective: To determine the absorption maxima of both isomeric states.
-
Procedure:
-
Prepare a dilute solution of the photoswitch in a spectroscopic grade solvent (e.g., acetonitrile) in a quartz cuvette.
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the λmax of the initial isomer (DHA or SP).
-
Irradiate the solution with a UV lamp (e.g., 365 nm) until the photostationary state is reached, indicated by no further changes in the absorption spectrum.
-
Record the absorption spectrum of the photostationary state to determine the λmax of the photoisomer (VHF or MC).[1]
-
2. Quantum Yield Determination
-
Objective: To quantify the efficiency of the photoisomerization process.
-
Method: The relative method using a well-characterized actinometer is commonly employed.
-
Procedure:
-
Prepare solutions of the photoswitch and a suitable actinometer (e.g., ferrioxalate (B100866) for UV region) with similar absorbance at the excitation wavelength.
-
Irradiate both solutions under identical conditions (light source, geometry, temperature).
-
Monitor the change in absorbance of both the photoswitch and the actinometer at their respective λmax over time.
-
The quantum yield of the photoswitch can be calculated by comparing the initial rate of photoconversion to that of the actinometer, for which the quantum yield is known.[10][11]
-
3. Thermal Relaxation Kinetics
-
Objective: To determine the rate of thermal back-reaction and the half-life of the metastable isomer.
-
Procedure:
-
Prepare a solution of the photoswitch and irradiate it with UV light to generate the photoisomer.
-
Place the solution in the dark in a thermostated cuvette holder of a UV-Vis spectrophotometer.
-
Monitor the change in absorbance at the λmax of the photoisomer over time as it thermally reverts to the initial state.
-
The data is fitted to a first-order kinetic model to determine the rate constant (k) and the half-life (t½ = ln(2)/k).[12][13]
-
Comparative Analysis
Performance: Dihydroazulenes often exhibit higher quantum yields for the forward photoisomerization compared to many spiropyrans.[2][4] This high efficiency makes them attractive for applications where rapid and complete switching is desired. The thermal half-life of the VHF isomer of DHA can be tuned by substituents, with some derivatives showing excellent thermal stability.[2] Spiropyrans, while having lower forward quantum yields in some cases, offer the advantage of a more pronounced color change and a reverse reaction that can sometimes be triggered by visible light in addition to heat.[3]
Stability and Fatigue: A significant advantage of certain this compound systems is their high fatigue resistance, allowing for numerous switching cycles with minimal degradation, particularly in deoxygenated, non-polar solvents.[6] Spiropyrans are generally more susceptible to photodegradation, which can limit their long-term performance in devices.[7] This degradation is often exacerbated by the presence of oxygen and can be a critical limiting factor in practical applications.
Synthetic Accessibility: The synthesis of the core this compound scaffold can be achieved in a few steps from commercially available starting materials.[2] Functionalization at various positions allows for the tuning of its properties. Spiropyrans are also synthetically accessible, with a wide variety of derivatives reported in the literature, allowing for fine-tuning of their photochromic and thermal properties.
Conclusion
Both this compound and spiropyran photoswitches offer unique advantages and disadvantages. Dihydroazulenes are often favored for their high quantum yields and superior fatigue resistance, making them well-suited for applications requiring robust and efficient switching, such as in molecular solar thermal energy storage. Spiropyrans, with their distinct color changes and versatile synthetic chemistry, remain highly relevant for applications in sensing, imaging, and smart materials where a strong visual response is paramount. The choice between these two classes of photoswitches will ultimately depend on a careful consideration of the specific performance requirements of the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses of donor-acceptor-functionalized dihydroazulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of this compound and vinylheptafulvene derivatives using Raman spectroscopy: The CN-stretching region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. static.horiba.com [static.horiba.com]
- 12. Single-molecule detection of this compound photo-thermal reaction using break junction technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C4-aldehyde of guaiazulene: synthesis and derivatisation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02567D [pubs.rsc.org]
A Comparative Guide to Theoretical Models and Experimental Validation in Dihydroazulene Photochemistry
For Researchers, Scientists, and Drug Development Professionals
The photochromic system of dihydroazulene (DHA) and its isomer vinylheptafulvene (VHF) represents a significant area of research in molecular switches, with potential applications in data storage, molecular electronics, and photopharmacology. The light-induced electrocyclic ring-opening of DHA to VHF is a complex process governed by ultrafast dynamics on excited-state potential energy surfaces.[1][2] Understanding and accurately modeling this photochemical reaction is crucial for the rational design of new functional molecules. This guide provides a comparative overview of theoretical models and their experimental validation, offering insights into the predictive power of current computational methods and the experimental techniques used to probe these light-induced transformations.
Theoretical Models vs. Experimental Data: A Quantitative Comparison
The synergy between theoretical predictions and experimental results is essential for advancing our understanding of DHA photochemistry. Below, we summarize key quantitative data from both computational and experimental studies.
| Parameter | Theoretical Model | Predicted Value | Experimental Method | Measured Value | Reference |
| Excited-State Lifetime (DHA-like intermediate) | CASSCF Calculations | Consistent with sub-picosecond lifetime | Femtosecond Pump-Probe Spectroscopy | ~600 fs | [3] |
| Ring-Opening Quantum Yield (Φ) | Ab initio direct dynamics | Approaches 1.0 | UV-Vis Spectroscopy & Actinometry | 0.53 (for compound 8) | [1][3] |
| Fluorescence Quantum Yield (Φf) | - | - | Fluorescence Spectroscopy | 0.001 (at room temp.); 0.8 (at -196 °C in EtOH) | [1] |
| Absorption Maxima (DHA) | TD-DFT (CAM-B3LYP, ωB97XD) | Good agreement with experimental spectra | UV-Vis Spectroscopy | ~350 nm | [1][4] |
| Absorption Maxima (VHF) | TD-DFT (CAM-B3LYP, ωB97XD) | Good agreement with experimental spectra | UV-Vis Spectroscopy | ~470 nm | [1][4] |
Table 1: Comparison of theoretical predictions and experimental measurements for key photochemical parameters of the DHA-VHF system.
Reaction Dynamics and Energetics
The photoisomerization of DHA to VHF is an ultrafast process that occurs on the sub-picosecond timescale.[3] Time-resolved investigations have revealed that the ring-opening of certain derivatives takes place within 1.2 ps on the S1 potential energy surface, followed by internal conversion to the ground state in about 13 ps.[1]
Theoretical models, particularly those employing Complete Active Space Self-Consistent Field (CASSCF) calculations, have been instrumental in elucidating the mechanism. These models predict that the reaction proceeds through a conical intersection, a point where the potential energy surfaces of the ground (S0) and first excited (S1) states cross.[3] This conical intersection provides an efficient pathway for the excited molecule to return to the ground state, explaining the high quantum yield of the forward reaction and the lack of fluorescence at room temperature.[3] Ab initio direct dynamics calculations further support these findings.[3]
The thermal back-reaction from VHF to DHA is also a critical aspect of this photoswitchable system. The stability of the VHF isomer, and thus the rate of the thermal ring-closure, is highly dependent on the solvent and molecular structure.[2]
Experimental and Theoretical Protocols
A detailed understanding of the methodologies employed is crucial for interpreting the data and designing new experiments.
Experimental Methodologies:
-
Femtosecond Pump-Probe Spectroscopy: This is a key technique for studying ultrafast dynamics.[5] A "pump" laser pulse excites the DHA molecule to its excited state, and a time-delayed "probe" pulse monitors the subsequent changes in absorption or emission. By varying the delay between the pump and probe pulses, the lifetime of excited states and the kinetics of the photoreaction can be determined on the femtosecond timescale.[5][6]
-
UV-Vis Spectroscopy and Actinometry: These methods are used to determine the quantum yield of the photochemical reaction. The change in the absorption spectrum upon irradiation is monitored to quantify the conversion of DHA to VHF.[1] Chemical actinometry is employed to measure the photon flux of the light source, which is necessary for calculating the quantum yield.
-
Fluorescence Spectroscopy: This technique is used to measure the fluorescence quantum yield, which provides information about the deactivation pathways of the excited state that compete with the desired photochemical reaction.[1]
Theoretical Methodologies:
-
Complete Active Space Self-Consistent Field (CASSCF): This is a powerful quantum chemistry method for studying excited states and photochemical reactions.[3] It is particularly well-suited for describing the electronic structure of molecules where electron correlation is important, such as around conical intersections.
-
Ab Initio Direct Dynamics: This method involves calculating the forces on the atoms at each time step of a molecular dynamics simulation directly from electronic structure calculations, without the need for a pre-calculated potential energy surface.[3] This allows for the simulation of reaction dynamics in complex systems.
-
Time-Dependent Density Functional Theory (TD-DFT): This is a widely used method for calculating the excitation energies and absorption spectra of molecules.[4] It offers a good balance between accuracy and computational cost, making it suitable for screening different DHA derivatives. Range-separated hybrid functionals like CAM-B3LYP and ωB97XD have shown remarkable accuracy in reproducing experimental spectroscopic features.[4]
Visualizing the Process
The following diagrams illustrate the photochemical pathway of DHA and a typical workflow for its investigation.
Caption: Photochemical reaction pathway of this compound (DHA) to vinylheptafulvene (VHF).
Caption: General workflow for the study of this compound photochemistry.
References
- 1. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound/vinylheptafulvene photochromism: a model for one-way photochemistry via a conical intersection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diarylethene–this compound multimode photochrome: a theoretical spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. faculty.ecnu.edu.cn [faculty.ecnu.edu.cn]
- 6. lightsources.org [lightsources.org]
A Comparative Analysis of Solution-Phase and Solid-State Photoswitching of Dihydroazulene
For researchers, scientists, and drug development professionals, understanding the environmental influence on molecular photoswitches is paramount for their application in advanced materials and photopharmacology. Dihydroazulene (DHA), a promising photochromic molecule, exhibits distinct photoswitching behavior in solution versus the solid state. This guide provides an objective comparison of its performance in these two environments, supported by experimental data and detailed methodologies.
The photoisomerization of this compound (DHA) to the colored vinylheptafulvene (VHF) form is a cornerstone of its function as a molecular switch. This process, triggered by UV light, is accompanied by a significant change in the molecule's structure and electronic properties. The reverse reaction, the closing of the VHF ring to regenerate DHA, is typically induced thermally. However, the efficiency and dynamics of this photoswitching cycle are profoundly influenced by the surrounding environment. In the fluid and dynamic environment of a solution, DHA molecules experience a greater degree of conformational freedom, which is often conducive to the large structural changes required for isomerization. In contrast, the rigid and sterically hindered environment of the solid state can impose significant constraints on this process.
Quantitative Comparison of Photoswitching Performance
The performance of this compound as a photoswitch is characterized by several key parameters, including the quantum yield of the forward (DHA to VHF) reaction, the rate of the thermal back reaction, and the fatigue resistance over multiple switching cycles. The data presented below, compiled from various studies, highlights the significant differences in these parameters between solution-phase and solid-state environments.
| Parameter | Solution-Phase | Solid-State | Key Observations |
| Photoisomerization (DHA → VHF) | Generally high quantum yields (e.g., 0.53 in ethanol (B145695) at room temperature)[1]. Can achieve quantitative conversion to VHF[2][3]. | Drastically reduced efficiency. In some cases, as low as 10% conversion after 18 hours of UV irradiation. In pure crystalline form, no photoswitching may be observed[4]. | The steric hindrance in the solid state significantly impedes the large conformational changes required for the ring-opening reaction[4][5]. |
| Thermal Back-Reaction (VHF → DHA) | Rate is highly dependent on solvent polarity and temperature. Half-lives can range from minutes to hours[1]. | The kinetics of the back-reaction are influenced by the rigidity and polarity of the solid matrix[5]. | The constrained environment of the solid matrix can either stabilize or destabilize the VHF isomer, affecting the rate of thermal ring-closure. |
| Fatigue Resistance | Highly dependent on the solvent. In non-polar solvents like toluene, some derivatives show excellent fatigue resistance with less than 0.01% degradation per cycle over 70 cycles. In polar solvents such as acetonitrile (B52724) and ethanol, degradation can be more significant (0.18% and 0.28% per cycle, respectively)[6]. | Embedding DHA in protective matrices like Metal-Organic Frameworks (MOFs) or polymers can enhance stability and fatigue resistance compared to the pure solid, though it may still be lower than in optimal solution conditions[4][7]. | Side reactions and degradation pathways are influenced by the local environment and the mobility of the photoswitch and any reactive species. |
Visualizing the Photoswitching Process and Experimental Workflow
To better understand the fundamental process of DHA photoswitching and the typical workflow for its characterization, the following diagrams are provided.
References
- 1. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 2. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 3. New synthetic route to substituted this compound photoswitches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
Evaluating the performance of dihydroazulene in solar energy storage applications
The quest for efficient and sustainable energy solutions has propelled the development of molecular solar thermal (MOST) energy storage systems. Among the promising candidates, the dihydroazulene-vinylheptafulvene (DHA-VHF) system has garnered significant attention. This guide provides a comprehensive evaluation of this compound's performance in solar energy storage, drawing objective comparisons with other leading alternatives, namely norbornadiene-quadricyclane (NBD-QC) and azobenzene (B91143) (AZB) systems. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in their pursuit of advanced energy storage technologies.
Performance Comparison of MOST Systems
The efficacy of a MOST system is primarily evaluated based on several key performance indicators: energy density, storage half-life, and quantum yield. The following tables summarize the quantitative performance data for this compound and its main competitors.
Table 1: Performance Metrics of this compound (DHA) Derivatives
| Derivative | Energy Density (kJ/kg) | Half-life (t½) | Quantum Yield (Φ) | Solvent |
| Unsubstituted DHA | ~140 | 3-39 hours | ~0.55 | Toluene |
| Cyano-substituted DHA | ~250 | Years | - | - |
| Alkyne-substituted DHA | - | 22 days | - | Acetonitrile |
| DHA-NBD dyad | - | Significantly enhanced | - | Toluene |
Table 2: Performance Metrics of Norbornadiene (NBD) Derivatives
| Derivative | Energy Density (kJ/kg) | Half-life (t½) | Quantum Yield (Φ) |
| NBD Oligomers | up to 559 | up to 48.5 days | up to 0.94 |
| Donor-Acceptor NBD | 296 - 545 | 5 - 22 hours | 0.28 - 0.58 |
| Water-Soluble NBD | 260 | 587 hours (at 371 K) | - |
Table 3: Performance Metrics of Azobenzene (AZB) Derivatives
| Derivative | Energy Density (J/g) | Heat Release Capacity (kJ/kg·m) | Notes |
| Bis-AZO | 275.03 | - | Excellent thermal and cycling stability |
| Solid-state AZB | - | 10.89 | Deployed in a parabolic trough system |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of MOST systems. Below are the methodologies for determining the key performance metrics cited in this guide.
Quantum Yield Determination
The quantum yield (Φ) of the photoisomerization process is a measure of the efficiency of converting absorbed photons into the desired high-energy isomer. A common method for its determination is chemical actinometry.
Protocol using Potassium Ferrioxalate Actinometry:
-
Actinometer Preparation: Prepare a solution of potassium ferrioxalate.
-
Sample Preparation: Prepare a solution of the MOST compound in a suitable solvent (e.g., cyclohexane (B81311) for NBD derivatives) with an absorbance greater than 2 at the irradiation wavelength to ensure total light absorption.
-
Irradiation: Irradiate both the sample and the actinometer solution with a monochromatic light source (e.g., LED lamp) for a defined period. The setup should ensure identical irradiation conditions for both solutions.
-
Actinometer Analysis: After irradiation, develop the actinometer solution by adding a solution of 1,10-phenanthroline (B135089) to form a colored iron(II) complex. Measure the absorbance of this complex using a UV-Vis spectrophotometer to determine the number of photons absorbed.
-
Sample Analysis: Monitor the photoisomerization of the MOST compound by a suitable analytical technique, such as UV-Vis or NMR spectroscopy, to determine the number of molecules that have isomerized.
-
Calculation: The quantum yield is calculated as the ratio of the number of molecules isomerized to the number of photons absorbed by the actinometer.
Half-life Determination of the Metastable Isomer
The half-life (t½) of the high-energy isomer is a critical parameter that defines the long-term stability of the stored energy. It is determined by monitoring the thermal back-reaction to the parent isomer.
Protocol:
-
Photoisomerization: Irradiate a solution of the MOST compound to achieve a significant concentration of the metastable isomer.
-
Temperature Control: Place the solution in a temperature-controlled environment (e.g., a thermostated cuvette holder in a UV-Vis spectrophotometer).
-
Spectroscopic Monitoring: Record the change in absorbance at a wavelength where the metastable isomer has a characteristic absorption maximum over time.
-
Kinetic Analysis: The thermal back-reaction often follows first-order kinetics. Plot the natural logarithm of the absorbance (or concentration) of the metastable isomer against time.
-
Half-life Calculation: The half-life is calculated from the rate constant (k), which is the negative of the slope of the linear fit, using the equation: t½ = ln(2) / k. For long half-lives, the measurements may need to be conducted at elevated temperatures and extrapolated back to room temperature using the Arrhenius equation.[1]
Energy Storage Density Measurement
The energy storage density, which represents the amount of energy stored per unit mass or volume, is a key determinant of the practical applicability of a MOST system. Differential Scanning Calorimetry (DSC) is the primary technique for its measurement.[2]
Protocol:
-
Sample Preparation: Prepare a concentrated solution of the parent MOST compound in a suitable solvent (e.g., mesitylene).
-
Photoconversion: Irradiate the solution until maximum conversion to the high-energy isomer is achieved. The solvent is typically not removed to avoid decomposition of the metastable isomer.[2]
-
DSC Analysis:
-
Place a known amount of the irradiated solution in a DSC pan.
-
Perform a heating scan at a controlled rate (e.g., 10, 20, or 30 °C/min) over a temperature range that encompasses the thermal back-reaction.[3] An exothermic peak corresponding to the heat release will be observed.
-
Perform a second heating scan on the same sample after cooling. The absence of the exothermic peak in the second scan confirms that the heat release is due to the isomerization.[2]
-
-
Energy Calculation: Integrate the area of the exothermic peak to determine the total heat released (ΔH). The gravimetric energy density is then calculated by dividing ΔH by the mass of the photoactive compound in the sample.
Visualizing Key Concepts in Solar Energy Storage
To further elucidate the relationships between performance metrics and the experimental workflow, the following diagrams are provided.
Caption: Logical relationship of key performance indicators for MOST systems.
Caption: Experimental workflow for evaluating MOST candidate performance.
References
A Comparative Guide to Dihydroazulene Derivatives for Molecular Electronics
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dihydroazulene-Based Molecular Switches and Their Alternatives.
The field of molecular electronics is rapidly advancing towards the ultimate goal of fabricating electronic components from single molecules. At the heart of this endeavor lies the molecular switch, a molecule that can be reversibly shifted between two or more stable states with distinct electronic properties. This compound (DHA) derivatives have emerged as a promising class of photo- and thermo-responsive molecular switches. This guide provides a comprehensive benchmark of DHA derivatives against other common molecular switches, supported by experimental data, to aid researchers in selecting and designing molecules for electronic applications.
Performance Benchmark: this compound Derivatives in Context
The performance of a molecular switch is primarily characterized by its single-molecule conductance in its different states, the ratio of these conductances (on/off ratio), and its ability to favor current flow in one direction (rectification ratio). The following table summarizes key performance metrics for a representative this compound derivative and compares it with commonly studied diarylethene and azobenzene-based molecular switches.
| Molecular Switch Class | Derivative/System | Conductance (High State, G/G₀) | Conductance (Low State, G/G₀) | On/Off Ratio | Rectification Ratio |
| This compound | dha-6 / vhf | 10⁻³⁷ ± ⁰.¹ | 10⁻⁵.¹ ± ⁰.¹ | ~25[1] | Not Reported |
| Diarylethene | Thiophene-based (1) | Not explicitly stated | Not explicitly stated | 32[2] | Not Reported |
| Diarylethene | Pyrrole-based (2) | Not explicitly stated | Not explicitly stated | 3200[2] | Not Reported |
| Azobenzene | AzoTM (cis) | Slightly higher than trans | Slightly lower than cis | Low (isomer dependent)[3][4] | Not Reported |
Note: The conductance values and on/off ratios are highly dependent on the specific molecular structure, the anchoring groups connecting the molecule to the electrodes, and the experimental setup. The data presented here is for illustrative comparison. G₀ is the quantum of conductance (2e²/h).
The Switching Mechanism of this compound Derivatives
This compound-based molecular switches operate on the principle of a reversible electrocyclic reaction. The core mechanism involves the interconversion between a closed-ring this compound (DHA) form and an open-ring vinylheptafulvene (VHF) form.
-
Photo-activation (DHA to VHF): Upon irradiation with ultraviolet (UV) light, the DHA molecule undergoes a ring-opening reaction to form the VHF isomer.[5] This process is typically associated with a significant change in the molecule's conjugation and, consequently, its electronic properties. The VHF form generally exhibits a lower HOMO-LUMO gap, leading to a higher conductance state.
-
Thermal Reversion (VHF to DHA): The VHF isomer can revert to the more thermodynamically stable DHA form through a thermal ring-closing reaction.[5] This process returns the molecule to its initial, lower conductance state.
The switching between these two states forms the basis of the "on" and "off" states in a molecular electronic device.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. d-nb.info [d-nb.info]
- 4. Charge transport in azobenzene-based single-molecule junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Cross-Validation of Dihydroazulene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for dihydroazulene (DHA) and its photoisomeric form, vinylheptafulvene (VHF). Dihydroazulenes are a class of photochromic molecules that undergo a reversible ring-opening reaction upon irradiation with light, leading to the formation of vinylheptafulvenes. This isomerization results in significant changes to their spectroscopic signatures, making techniques like UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy invaluable for their characterization and for monitoring the switching process.[1] This guide presents key spectroscopic data, detailed experimental protocols for analysis, and a logical workflow for data validation.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key UV-Vis absorption and ¹H-NMR chemical shift data for select this compound and vinylheptafulvene isomers, facilitating a clear comparison of their spectroscopic properties.
Table 1: UV-Vis Absorption Maxima (λmax) of this compound (DHA) and Vinylheptafulvene (VHF) Isomers. The absorption maximum of the VHF form is notably redshifted compared to the DHA form.[1] The position of this maximum is sensitive to both solvent polarity and the nature of substituents on the molecular scaffold.[1][2]
| Compound/Isomer | Substituent | Solvent | DHA λmax (nm) | VHF λmax (nm) | Reference |
| 1a | Unsubstituted | MeCN | ~350 | ~470 | [1] |
| 2-para | p-phenylene-spiropyran | MeCN | 387 | - | [3] |
| 1-meta | m-phenylene-spiropyran | MeCN | - | - | [3] |
| 1-ortho | o-phenylene-spiropyran | MeCN | - | - | [3] |
| Parent DHA-Ph | Phenyl | MeCN | 353 | 470 | |
| Parent SP | Spiropyran | MeCN | 343 | 567 (MP isomer) |
Table 2: ¹H-NMR Chemical Shifts (δ) for a Representative this compound Isomer (2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile). The chemical shifts provide a detailed fingerprint of the molecular structure. The conversion of DHA to VHF can be monitored by the disappearance of characteristic DHA signals and the appearance of new signals corresponding to the VHF isomer.[4]
| Proton | Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| H3 | 7.25 | s |
| H4 | 6.25 | d |
| H5/H6 | 6.45-6.55 | m |
| H7 | 5.95 | d |
| H8 | 6.70 | d |
| H8a | 3.95 | d |
| Phenyl | 7.40-7.60 | m |
Note: Data extracted from a detailed NMR analysis of 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile.[4]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are essential for obtaining reliable and reproducible data for the cross-validation of this compound isomers.
UV-Vis Spectroscopic Analysis of Photoswitching
This protocol outlines the steps for monitoring the photoisomerization of DHA to VHF and the subsequent thermal back-reaction using UV-Vis spectroscopy.[5]
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. The concentration should be adjusted to ensure the absorbance is within the linear range of the spectrophotometer.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the DHA solution before irradiation, typically in the range of 200-800 nm.[6] This will show the characteristic absorption band of the DHA isomer.
-
Photoirradiation: Irradiate the sample with a UV lamp at a wavelength corresponding to the absorption maximum of the DHA (e.g., 365 nm).[5][6] Monitor the spectral changes in real-time or at specific time intervals until a photostationary state is reached, indicated by no further changes in the spectrum. This will show the appearance of the redshifted absorption band of the VHF isomer.
-
Thermal Back-Reaction: To monitor the thermal conversion of VHF back to DHA, the irradiated solution is kept in the dark at a specific temperature. The temperature can be controlled using a Peltier unit in the spectrophotometer.[5]
-
Data Acquisition: Record the UV-Vis spectra at regular intervals as the VHF thermally reverts to the DHA. The rate of this back-reaction can be determined by monitoring the decrease in the absorbance of the VHF peak or the increase in the absorbance of the DHA peak over time.
NMR Spectroscopy for Isomer Characterization and Reaction Monitoring
This protocol describes the use of NMR spectroscopy to characterize the structures of DHA and VHF isomers and to follow the kinetics of their interconversion.[4]
-
Sample Preparation: Dissolve a sufficient amount of the this compound sample in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. The choice of solvent can influence the rate of the thermal back-reaction.[4]
-
¹H and ¹³C NMR of DHA: Acquire standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra of the DHA isomer to fully assign the proton and carbon signals.[4]
-
In-situ Irradiation and VHF Characterization: Irradiate the NMR tube containing the DHA solution with a UV light source at the appropriate wavelength to induce the ring-opening to VHF.
-
NMR of VHF: Immediately after irradiation, acquire ¹H NMR spectra to observe the signals of the newly formed VHF isomer. Due to the thermal instability of VHF, rapid acquisition is crucial. Two-dimensional NMR experiments can also be performed on the VHF form if its lifetime is sufficient.
-
Monitoring Thermal Back-Reaction: To study the thermal reversion to DHA, the NMR tube containing the VHF isomer is maintained at a constant temperature inside the NMR spectrometer.
-
Kinetic Analysis: Acquire a series of ¹H NMR spectra at regular time intervals. The rate of the thermal back-reaction can be determined by integrating the characteristic signals of both the DHA and VHF isomers and plotting their relative concentrations as a function of time.[4]
Mandatory Visualization
The following diagrams illustrate the key processes and workflows described in this guide.
Caption: Photo- and thermal isomerization cycle of this compound.
Caption: Workflow for the cross-validation of experimental and computational data.
References
- 1. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. flore.unifi.it [flore.unifi.it]
- 4. researchgate.net [researchgate.net]
- 5. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Influence of Substituents on Dihydroazulene Photoswitching
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of how different chemical substituents influence the photoswitching properties of the dihydroazulene (DHA) / vinylheptafulvene (VHF) system. This compound is a photochromic molecule that undergoes a reversible electrocyclic ring-opening reaction upon irradiation with light.[1][2] This transformation from the stable, low-energy DHA isomer to a metastable, high-energy VHF isomer makes it a promising candidate for applications in molecular solar thermal energy storage, molecular electronics, and photopharmacology.[2][3] The performance of these photoswitches, particularly their light absorption characteristics and the stability of the high-energy state, can be precisely tuned by chemical functionalization. This guide summarizes key experimental data and methodologies to aid in the rational design of DHA-based photoswitches for specific applications.
The this compound-Vinylheptafulvene Photoswitching Mechanism
The fundamental process involves the absorption of a photon (typically UV-A light) by the DHA molecule, which triggers a 10π-electrocyclic ring-opening reaction to form the corresponding VHF isomer.[1] The initial product is the s-cis conformer of VHF, which rapidly converts to the more stable s-trans conformer.[2] The reverse reaction, the ring-closure of VHF back to DHA, is a thermally activated process.[2] This T-type photoswitching behavior allows for the storage of light energy in the chemical bonds of the VHF isomer, which can be released on demand as heat.[3]
Caption: General mechanism of the this compound (DHA) / vinylheptafulvene (VHF) photoswitch.
Data on Substituted this compound Photoswitches
The strategic placement of substituents on the DHA core allows for fine-tuning of its key photoswitching parameters: the absorption maxima (λmax) of both isomers, the quantum yield (Φ) of the forward reaction, and the thermal half-life (t1/2) of the VHF isomer. The following table summarizes experimental data for various substituted DHA derivatives.
| Substituent Position | Substituent Group | λmax DHA (nm) | λmax VHF (nm) | Thermal Half-life (t1/2) of VHF | Solvent | Reference |
| C-2 Phenyl | Unsubstituted | 353 | 470 | 218 min | MeCN | [4] |
| C-2 Phenyl | p-OMe | 362 | 454 | 230 min | MeCN | [3] |
| C-2 Phenyl | p-NH₂ | 370 | 455 | 287 min | MeCN | [3] |
| C-2 Phenyl | p-NO₂ | 355 | 484 | 14 min | Toluene (B28343) | [2] |
| C-2 Phenyl | m-Iodo | 354 | 471 | 200 min | MeCN | [3] |
| C-2 Phenyl | o-Iodo | 344 | 468 | 2.5 days | MeCN | [3] |
| C-2 Phenyl | o-Ethynyl | 350 | 473 | 1.8 days | MeCN | [3] |
| C-2 Phenyl | o-TMS-Ethynyl | 350 | 475 | 4.3 days | MeCN | [3] |
| C-7 | p-OMe-Phenyl | - | 505 | - | Toluene | [2] |
| C-7 | p-NO₂-Phenyl | - | 479 | - | Toluene | [2] |
| C-7 Arylethynyl | p-NMe₂ | - | - | 50 min | Toluene | [2][5] |
| C-7 Arylethynyl | p-NO₂ | - | - | 490 min | Toluene | [2][5] |
Analysis of Substituent Effects
The electronic nature and position of substituents profoundly impact the photoswitching behavior.
-
Substituents on C-2 Phenyl Ring:
-
Para- and Meta-Positions: Electron-donating groups (e.g., -OMe, -NH₂) in the para position lead to a slight increase in the VHF half-life.[3] Conversely, electron-withdrawing groups (e.g., -NO₂) significantly decrease the half-life.[2] This suggests that the thermal ring-closure is influenced by the electronic stabilization of the transition state.
-
Ortho-Position: The most dramatic effect is observed with ortho substituents on the C-2 phenyl ring.[3] Groups like iodo, ethynyl, or TMS-ethynyl increase the thermal half-life of the VHF isomer from minutes to several days.[3] This remarkable stabilization is attributed to steric hindrance, which makes it more difficult for the VHF molecule to adopt the necessary s-cis conformation required for the thermal ring-closure reaction.[6]
-
-
Substituents on the Seven-Membered Ring (C-7):
-
The electronic effects of substituents on the seven-membered ring are opposite to those on the five-membered ring.[2]
-
Electron-donating groups (e.g., -NMe₂) attached to C-7 tend to decrease the VHF half-life, accelerating the thermal ring-closure.[2][5]
-
Electron-withdrawing groups (e.g., -NO₂) at this position increase the VHF half-life.[2][5] This trend follows a Hammett linear free-energy relationship, indicating that the stabilization of a positive charge in the seven-membered ring is crucial for the ring-closure mechanism.[5]
-
Experimental Protocols
The data presented in this guide are typically obtained through a combination of organic synthesis and spectroscopic analysis.
A common synthetic route for ortho-substituted phenyl DHAs involves a two-step process:[3]
-
Knoevenagel Condensation: An appropriately substituted acetophenone (B1666503) (e.g., ortho-iodoacetophenone) is reacted with malononitrile (B47326) in toluene at reflux, using acetic acid and ammonium (B1175870) acetate (B1210297) as catalysts, to yield a crotononitrile (B213123) intermediate.[3]
-
Cycloaddition: The crotononitrile intermediate is then treated with freshly prepared tropylium (B1234903) tetrafluoroborate (B81430) in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) at low temperature (-78 °C).[3] This step forms the this compound core.
Final products are typically purified using column chromatography and characterized by NMR spectroscopy and high-resolution mass spectrometry (HRMS).[3][7]
Caption: A typical experimental workflow for the synthesis of substituted DHA photoswitches.
The photoswitching properties are investigated primarily using UV-Vis absorption spectroscopy.[8]
-
Photoisomerization (DHA → VHF): A solution of the DHA derivative in a suitable solvent (e.g., acetonitrile) is irradiated with a UV light source (e.g., a 365 nm LED).[3] The conversion to the VHF isomer is monitored by recording the UV-Vis absorption spectra at intervals, observing the decrease of the characteristic DHA absorption band and the appearance of the bathochromically shifted VHF band.[3][6] The photostationary state (PSS) is reached when no further spectral changes are observed.
-
Thermal Back-Reaction (VHF → DHA): After reaching the PSS, the light source is turned off. The sample is maintained at a constant temperature (e.g., 25 °C), and the decay of the VHF absorption maximum is monitored over time.[3] The rate of this thermal ring-closure is used to calculate the half-life (t1/2) of the VHF isomer. For very slow back-reactions, the kinetics may be studied at elevated temperatures (e.g., 35, 45, and 55 °C) and the rate at 25 °C extrapolated from an Arrhenius plot.[3]
-
Quantum Yield Determination: The quantum yield (Φ) for the DHA-to-VHF photoisomerization is a measure of the efficiency of the photochemical process. It is determined by comparing the rate of photoconversion of the DHA sample to that of a well-characterized chemical actinometer under identical irradiation conditions.
References
- 1. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
- 2. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Arylethynyl derivatives of the this compound/vinylheptafulvene photo/thermoswitch: tuning the switching event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multistate this compound‐Spiropyran Dyads: Path‐Dependent Switchings and Refinement of the “Meta‐rule” of Photoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Single-molecule detection to compare dihydroazulene reaction in junctions vs solution
The behavior of the dihydroazulene (DHA) photo-thermal reaction, a key process in the development of molecular electronics, is significantly different when observed in single-molecule junctions compared to in solution.[1][2][3] This deviation highlights the crucial role of the nano-environment in influencing molecular-scale chemical reactions, with implications for the design and application of photoswitchable molecules in nanotechnology.
A comparative analysis of the photoisomerization of this compound (DHA) to vinylheptafulvene (VHF) reveals that the product ratios and reaction kinetics are markedly altered within the constrained environment of a single-molecule junction.[1][2] Studies utilizing mechanically controllable break junction (MCBJ) techniques to probe the reaction at the single-molecule level have demonstrated that the junction environment can significantly perturb the reaction process.[1][2] This perturbation leads to different outcomes than what is observed in traditional solution-phase experiments.[1][2]
Quantitative Comparison of Reaction Properties
The following table summarizes the key quantitative differences observed for the DHA/VHF system in a single-molecule junction versus in solution.
| Parameter | Single-Molecule Junction | Solution |
| Conductance States | Three distinguishable conductance states observed experimentally.[1] For one derivative (dha-6), the conductance is in the range of 10⁻³ G₀ to 10⁻⁴ G₀, while its isomer (vhf) shows a lower conductance.[1][2] Another isomer (dha-7) exhibits an even lower conductance of 10⁻⁵ G₀.[1] | Not applicable (conductance is a property of the junction). |
| Product Ratios | The product ratios observed when switching the system in the junction do not follow those observed in solution studies.[1][2] | Follows predictable photochemical and thermal reaction kinetics. |
| Isomer Stability | For specific isomers (dha-6 and dha-7), the energy difference in the junction is more significant (3.04 kcal mol⁻¹) than in solution.[1] | The energy difference between the same isomers is smaller (0.39 kcal mol⁻¹) in acetonitrile.[1] |
| Quantum Yield (Ring-Opening) | Not explicitly measured, but the process is observed to be reversible for multiple cycles.[4][5] | The quantum yield for the ring-opening reaction (DHA → VHF) is high, around 0.53 at room temperature, but decreases significantly at lower temperatures.[6] |
| Thermal Back Reaction | The back-reaction occurs thermally, and in some instances, waiting a period of time allows for the switch back to the initial state.[5] The rate can be influenced by the junction environment. | The rate of the thermal back-reaction (VHF → DHA) is dependent on temperature and the solvent environment. |
Experimental Protocols
Single-Molecule Junction Measurements (Mechanically Controllable Break Junction - MCBJ)
The investigation of the DHA/VHF reaction at the single-molecule level is predominantly carried out using the MCBJ technique.[1][2]
-
Sample Preparation: A solution of the target this compound derivative (e.g., dha-6) is prepared in a mixture of tetrahydrofuran (B95107) (THF) and mesitylene (B46885) (TMB) at a concentration of approximately 0.2 mM.[1] The DHA molecules are typically functionalized with anchoring groups, such as thioacetates, to facilitate binding to gold electrodes.[1]
-
Junction Formation: Two gold electrodes are repeatedly brought into contact and then pulled apart in the solution containing the target molecules.[1] As the electrodes separate, a single molecule can bridge the nanogap, forming a metal-molecule-metal junction.[1]
-
Conductance Measurement: The electrical conductance across the molecular junction is measured as the electrodes are separated.[1] This process is repeated thousands of times to build a statistical understanding of the conductance states of the molecule.[7]
-
Photoswitching: To induce the photoisomerization from DHA to VHF, the MCBJ setup is equipped with an in situ UV irradiation system (e.g., 365 nm wavelength).[1] The conductance is monitored during and after irradiation to observe the switching event.
-
Thermal Reversion: The thermal back-reaction from VHF to DHA is observed by monitoring the conductance over time after the UV irradiation is turned off.[5]
Solution-Phase Measurements
Standard spectroscopic and kinetic analysis techniques are employed to characterize the DHA/VHF reaction in solution.
-
UV-Vis Spectroscopy: The absorption spectra of the DHA and VHF isomers are measured to determine their characteristic absorption maxima and to monitor the progress of the photoreaction.[5]
-
Quantum Yield Determination: The photoisomerization quantum yield (Φ), which quantifies the efficiency of the photoreaction, is determined by measuring the change in concentration of the reactant as a function of the number of photons absorbed.[8][9][10] This involves irradiating the solution with a light source of known intensity and wavelength while monitoring the spectral changes.[9]
-
Kinetic Studies: The kinetics of the thermal back-reaction from VHF to DHA are studied by monitoring the change in absorbance of the VHF isomer over time at a constant temperature.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathway of the this compound photoswitch and the experimental workflow for its characterization in single-molecule junctions.
Caption: The photo-thermal switching of this compound.
Caption: Workflow for single-molecule junction experiments.
References
- 1. Single-molecule detection of this compound photo-thermal reaction using break junction technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single-molecule detection of this compound photo-thermal reaction using break junction technique [ouci.dntb.gov.ua]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound: from controlling photochromism to molecular electronics devices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02442G [pubs.rsc.org]
- 7. sas.rochester.edu [sas.rochester.edu]
- 8. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
- 9. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Dihydroazulene: A Procedural Guide
The proper disposal of dihydroazulene, like any laboratory chemical, is crucial for ensuring the safety of personnel and protecting the environment. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste, tailored for research and drug development professionals. The primary directive for this compound waste is to dispose of it through an approved waste disposal plant.[1][2]
Immediate Safety and Hazard Profile
Before handling this compound, it is essential to be aware of its hazard profile. It is classified as harmful if swallowed.[1][2] Furthermore, related azulene (B44059) compounds are considered toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a critical aspect of its disposal.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye protection to prevent skin and eye contact.[1][2]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in areas where the chemical is used.[1][2]
-
Storage: Store in a well-ventilated place.[1] Keep containers tightly closed and away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Quantitative Data: Physicochemical Properties
The following table summarizes key quantitative data for a related azulene compound, which helps in understanding its physical characteristics relevant to handling and storage.
| Property | Value | Source |
| Physical State | Low melting solid | [1] |
| Appearance | Dark blue | [1] |
| Molecular Formula | C15 H18 | [1] |
| Molecular Weight | 198.31 g/mol | [1] |
| Melting Point | 31 - 33 °C / 87.8 - 91.4 °F | [1] |
| Boiling Point | 153 °C / 307 °F | [1] |
| Flash Point | > 110 °C / > 230 °F | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste Stream: Designate a specific waste stream for this compound and materials contaminated with it. Do not mix with other waste categories unless explicitly permitted by your institution's safety office.[3] Halogenated and non-halogenated solvent wastes should be kept separate.[4][5]
-
Select a Compatible Container:
-
Properly Label the Waste Container:
-
Attach a hazardous waste label to the container before adding any waste.[4]
-
The label must include the words "Hazardous Waste" and the full chemical name ("this compound").[7] Do not use abbreviations or chemical formulas.[4]
-
List all constituents and their approximate concentrations or volumes.[6][7]
-
Indicate the associated hazards (e.g., Flammable, Toxic).[7]
-
-
Transferring Waste:
-
Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.[6]
-
Keep the waste container closed at all times, except when adding waste.[5][6] Funnels should not be left in the container opening.[6]
-
Do not overfill the container; leave sufficient headspace (at least 1/4 of the container volume) for expansion.[3][6]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA).[7][8]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5][7]
-
Ensure incompatible wastes are segregated within the SAA to prevent accidental mixing.[4][7]
-
-
Arranging for Final Disposal:
-
Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for pickup.[7]
-
Contact your institution's Environmental Health and Safety (EH&S) office or designated chemical waste coordinator to schedule a collection.[8][9]
-
The final step is the disposal of the contents and container at an approved waste disposal plant by trained professionals.[1][2]
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, the original labels should be completely removed or defaced, and the container can then be disposed of as regular glass or plastic waste.[6][9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 4. nswai.org [nswai.org]
- 5. geo.utexas.edu [geo.utexas.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling Dihydroazulene
Disclaimer: No specific Safety Data Sheet (SDS) for Dihydroazulene was found. The following guidance is compiled from safety data for the parent compound, azulene, and general principles of safe laboratory practice for handling research chemicals with unknown toxicity. A conservative approach to safety is strongly recommended.
This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound, tailored for researchers, scientists, and drug development professionals. Given the limited specific toxicological data, this compound should be handled with caution, assuming it may be hazardous.
Potential Hazard Identification
Based on the data for the parent compound, azulene, and related structures, this compound should be treated as a potentially hazardous substance.
-
Environmental Hazard: Azulene is classified as toxic to aquatic life with long-lasting effects.[1][2] It is crucial to prevent its release into the environment.[1]
-
Skin and Eye Irritation: Direct contact may cause skin and eye irritation.[2][3]
-
Inhalation: Inhaling dust or vapors may cause respiratory tract irritation.[2][3]
-
Ingestion: While specific data is lacking, ingestion of related compounds is considered harmful.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety goggles and face shield | Goggles must be chemical splash-proof. A face shield offers an additional layer of protection, especially during splash-prone procedures.[3][6][7] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and removed carefully to avoid skin contact.[1][4] Contaminated gloves should be disposed of as hazardous waste.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron/suit | A lab coat should be worn at a minimum. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit is advised.[4][7] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Use a respirator with appropriate cartridges if there is a risk of inhaling dust or vapors, particularly when handling the solid form or heating the substance.[3][4] All handling of powders should be done in a chemical fume hood. |
Operational and Disposal Plan
Adherence to a strict operational plan is vital to minimize exposure and ensure a safe laboratory environment.
Step 1: Preparation
-
Designated Area: All work involving this compound must be conducted in a designated area within a certified chemical fume hood.[3]
-
Emergency Equipment: Ensure a safety shower and an eyewash station are easily accessible and have been recently tested.[3]
-
Spill Kit: An appropriate spill kit containing absorbent materials for chemical spills should be readily available.[3][8]
Step 2: Handling Protocol
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing: If handling a solid, weigh the material within the fume hood to prevent inhalation of dust.
-
Solutions: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.[3]
-
Reactions: Conduct all reactions within a closed system or under reflux in a chemical fume hood.[3]
Step 3: Post-Handling
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]
-
Equipment Cleaning: Clean all glassware and equipment that came into contact with this compound according to standard laboratory procedures for hazardous chemicals.
Step 4: Disposal Plan Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.[1]
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and paper towels, in a dedicated and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not dispose of it down the drain.[3][9]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound".[3][10]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[3]
-
Pickup: Arrange for hazardous waste disposal through your institution's Environmental Health and Safety (EHS) office.[3][11]
Physicochemical Data (for Azulene, Parent Compound)
| Property | Value |
| Molecular Formula | C₁₀H₈ |
| Molecular Weight | 128.17 g/mol [1] |
| Appearance | Dark blue crystals/solid[4] |
| Melting Point | 98 - 100 °C (208 - 212 °F)[1] |
| Boiling Point | 242 °C (468 °F)[1] |
| Solubility | Water solubility is low; soluble in other solvents.[4] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. organ.su.se [organ.su.se]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Hazardous waste disposal guidelines | Hazardous Waste Management - McGill University [mcgill.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
